molecular formula C12H11NO B093406 4-Phenoxyaniline CAS No. 139-59-3

4-Phenoxyaniline

Cat. No.: B093406
CAS No.: 139-59-3
M. Wt: 185.22 g/mol
InChI Key: WOYZXEVUWXQVNV-UHFFFAOYSA-N
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Description

4-Phenoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenoxyaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYZXEVUWXQVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73166-61-7 (hydrochloride)
Record name 4-Aminodiphenyl ether
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DSSTOX Substance ID

DTXSID8059687
Record name Benzenamine, 4-phenoxy-
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Molecular Weight

185.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

139-59-3
Record name (4-Aminophenoxy)benzene
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Record name 4-Aminodiphenyl ether
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Record name 4-PHENOXYANILINE
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Record name 4-PHENOXYANILINE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxyaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-phenoxyaniline, an aromatic amine with significant applications as a versatile intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Chemical Identity and Structure

This compound, also known as 4-aminodiphenyl ether, is an organic compound characterized by a phenoxy group substituted at the para-position of an aniline (B41778) ring.[1][3] This unique structure imparts a range of chemical properties that make it a valuable building block in organic synthesis.[2]

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name This compound[1][4][5]
CAS Number 139-59-3[1][6][7][8][9]
Molecular Formula C₁₂H₁₁NO[1][3][5][6][7][8][9][10]
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)N[1][4]
InChI Key WOYZXEVUWXQVNV-UHFFFAOYSA-N[1][4][5][10]
Synonyms p-Phenoxyaniline, 4-Aminodiphenyl ether, Benzenamine, 4-phenoxy-[1][3][4][8][10][11]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various chemical reactions. It typically appears as a white to light yellow or brown to green-brown crystalline powder or flakes.[1][6][12]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 185.22 g/mol [6][7][8][9]
Melting Point 82-84 °C[6][7][9]
Boiling Point 320.0 ± 25.0 °C at 760 mmHg[7]
Solubility Sparingly soluble in water (< 1 g/L at 20 °C); soluble in organic solvents like ethanol, acetone, and ether.[1][3]
pKa 4.75 ± 0.10 (Predicted)[1]
Density 1.1 ± 0.1 g/cm³[7]
Flash Point 155.8 ± 16.4 °C[7]
Vapor Pressure 0.0 ± 0.7 mmHg at 25 °C[7]

Reactivity and Stability

This compound is stable under normal temperatures and pressures.[1][7][12] However, it is incompatible with strong oxidizing agents, acid anhydrides, and chlorides.[7][11][12] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][7][12]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the synthesis of diaryl ethers, including this compound.[13] This copper-catalyzed reaction involves the coupling of a phenol (B47542) with an aryl halide.[13]

Materials:

Procedure:

  • To a stirred solution of iodobenzene (1.0 mmol) and phenol (1.0 mmol) in dry DMSO (2.0 mL), add copper(II) glycinate monohydrate (0.02 mmol) and potassium hydroxide (2.0 equiv).[13][14]

  • Heat the reaction mixture at 80°C for 8 hours.[13][14]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13][14]

  • After completion, cool the reaction mixture to room temperature.[13][14]

  • Separate the precipitated catalyst by filtration.[13][14]

  • Dilute the filtrate with ethyl acetate (B1210297) (10 mL).[13][14]

  • Wash the organic layer with water and dry over anhydrous Na₂SO₄.[13][14]

  • Evaporate the solvent under vacuum to obtain the crude product.[13][14]

  • The crude product can be further purified by column chromatography.[14]

Purification by Crystallization

A common method for the purification of this compound is crystallization.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot water.[6]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified crystals in a desiccator or under vacuum.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key reaction types and purification steps.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis Methods cluster_purification Purification cluster_applications Applications Ullmann Ullmann Condensation (Phenol + Aryl Halide) Crude Crude this compound Ullmann->Crude Buchwald Buchwald-Hartwig Amination (Amine + Aryl Halide) Buchwald->Crude Crystallization Crystallization (from Water) Crude->Crystallization Purified Purified this compound Crystallization->Purified Pharma Pharmaceuticals Purified->Pharma Agro Agrochemicals Purified->Agro Dyes Dyes and Pigments Purified->Dyes

Caption: Synthetic routes and applications of this compound.

References

In-Depth Technical Guide to 4-Phenoxyaniline (CAS 139-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Phenoxyaniline (CAS 139-59-3), a key intermediate in the pharmaceutical and dye industries. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and analytical methods, presenting all quantitative data in structured tables and detailed experimental procedures.

Core Physicochemical Properties

This compound, also known as 4-aminodiphenyl ether, is an aromatic amine featuring a phenoxy group attached to an aniline (B41778) core.[1] This structure makes it a versatile building block for the synthesis of more complex molecules.[2] It typically appears as a white to light yellow or brown to green-brown crystalline powder or flakes.[3][4] It has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[3]

PropertyValueReference
CAS Number 139-59-3[5]
Molecular Formula C₁₂H₁₁NO[5]
Molecular Weight 185.22 g/mol [5]
Appearance White to light yellow/brown to green-brown crystalline powder or flakes[3][4]
Melting Point 82-86 °C[4]
Boiling Point 320.0 ± 25.0 °C at 760 mmHg[4]
Water Solubility < 1 g/L (20 °C)[4]
LogP 2.36[4]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.27m2HH-2', H-6' (phenoxy ring)
~7.01m1HH-4' (phenoxy ring)
~6.93m2HH-3', H-5' (phenoxy ring)
~6.87d, J ≈ 8.8 Hz2HH-3, H-5 (aniline ring)
~6.67d, J ≈ 8.8 Hz2HH-2, H-6 (aniline ring)
~3.5br s2H-NH₂

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (δ, ppm)Assignment
~158.0C-4' (phenoxy ring, C-O)
~150.0C-1 (aniline ring, C-O)
~142.0C-4 (aniline ring, C-N)
~129.5C-3', C-5' (phenoxy ring)
~122.5C-2, C-6 (aniline ring)
~121.0C-4' (phenoxy ring)
~118.5C-2', C-6' (phenoxy ring)
~116.0C-3, C-5 (aniline ring)
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000StrongC-H stretching of aromatic rings
1650-1580MediumN-H bending of the primary amine
1600-1400StrongC-C stretching within the aromatic rings
1335-1250StrongC-N stretching of the aromatic amine
1240StrongAsymmetric C-O-C stretching of the diaryl ether
850-675StrongC-H out-of-plane bending of substituted aromatic rings
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
185100[M]⁺ (Molecular ion)
184~15[M-H]⁺
156~13[M-CHO]⁺
108~87[C₆H₅O]⁺
77~26[C₆H₅]⁺
51~42[C₄H₃]⁺

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol describes a common method for the synthesis of this compound.

Diagram of Ullmann Condensation Workflow:

ullmann_synthesis Reactants 4-Bromoaniline (B143363) + Phenol (B47542) + Potassium Hydroxide (B78521) + Copper Catalyst Solvent Dimethyl Sulfoxide (B87167) (DMSO) Reactants->Solvent Dissolve Reaction Heat at 80-120°C (Monitor by TLC) Solvent->Reaction Workup Cool, filter catalyst Reaction->Workup Extraction Dilute with Ethyl Acetate (B1210297), wash with water Workup->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Purification Evaporate solvent, purify by column chromatography Drying->Purification Product This compound Purification->Product

Caption: Ullmann condensation workflow for this compound synthesis.

Materials:

  • 4-Bromoaniline

  • Phenol

  • Potassium hydroxide (KOH)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • L-proline (as a ligand, optional but recommended)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1 equivalent), phenol (1.2 equivalents), potassium hydroxide (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter to remove the catalyst and any inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Purification of this compound

Crystallization is a common method for the purification of this compound.[4]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reversed-phase HPLC method can be developed for the determination of the purity of this compound.

Diagram of HPLC Analysis Workflow:

hplc_workflow SamplePrep Prepare standard and sample solutions in mobile phase Injection Inject sample SamplePrep->Injection HPLCsystem HPLC System: - C18 Column - Mobile Phase (e.g., ACN:Water) - UV Detector Separation Isocratic or gradient elution Detection Detect at suitable wavelength (e.g., 254 nm) DataAnalysis Integrate peaks, calculate purity Detection->DataAnalysis

Caption: General workflow for HPLC purity analysis of this compound.

Suggested HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) to ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 25-30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve or by area percent normalization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.

Suggested GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Quantify impurities using an internal or external standard method.

Safety Information

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] It may also cause an allergic skin reaction.[4] There is limited evidence of a carcinogenic effect.[4] It is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

References

Spectroscopic Profile of 4-Phenoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyaniline (CAS No. 139-59-3), a key intermediate in the synthesis of dyes and pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: 4-Aminophenyl phenyl ether, p-Phenoxyaniline[2]

  • Molecular Formula: C₁₂H₁₁NO[3]

  • Molecular Weight: 185.22 g/mol [3]

  • Appearance: White to brown crystalline solid[1][3][4]

  • Melting Point: 82-84 °C[2][3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27m2HAr-H
7.01m1HAr-H
6.93m2HAr-H
6.87d2HAr-H
6.67d2HAr-H
3.59 (broad s)s2H-NH₂

Data obtained in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
159.1C-O
148.8C-N
141.2Ar C
129.6Ar CH
122.2Ar CH
120.9Ar CH
118.0Ar CH
115.9Ar CH

Predicted data; experimental data may vary.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3434, 3354StrongN-H stretching (asymmetric and symmetric)
3040MediumAromatic C-H stretching
1625StrongN-H bending (scissoring)
1598, 1495StrongAromatic C=C stretching
1235StrongAryl C-O stretching
828Strongp-disubstituted C-H out-of-plane bending

Data obtained from a KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
185100[M]⁺ (Molecular Ion)
18412[M-H]⁺
1565[M-CHO]⁺
1089[C₆H₅O]⁺
9210[C₆H₄NH₂]⁺
7725[C₆H₅]⁺

Source: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. The sample is vortexed until fully dissolved. The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is ground to a fine, homogeneous powder. A portion of the powder is then transferred to a pellet-pressing die. The die is placed in a hydraulic press and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet. The KBr pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source. In the ion source, the gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound (Solid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Direct Insertion Sample->MS_Prep NMR_Acq NMR Spectrometer (400 MHz) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the Solubility of 4-Phenoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-phenoxyaniline in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for understanding and predicting its solubility, alongside detailed experimental protocols for accurate determination. This guide is intended to be an essential resource for laboratory professionals requiring reliable solubility data for applications in synthesis, purification, formulation, and drug development.

Executive Summary

This compound is a solid aromatic amine that generally exhibits good solubility in a range of common organic solvents, a critical consideration for its use as an intermediate in the pharmaceutical and dye industries. While specific quantitative solubility data is sparse, this guide outlines the principles of "like dissolves like" and Hansen Solubility Parameters to predict suitable solvents. Furthermore, it provides a detailed, step-by-step experimental protocol for determining the precise solubility of this compound in a laboratory setting using the isothermal shake-flask method coupled with gravimetric or UV-Vis spectroscopic analysis.

Qualitative Solubility Overview

Based on available chemical literature and safety data sheets, this compound is qualitatively described as being soluble in several organic solvents. This information is crucial for initial solvent screening.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsQualitative Solubility
AlcoholsEthanol, IsopropanolSoluble
KetonesAcetone (B3395972)Very Soluble
EthersDimethylformamide (DMF)Soluble
Halogenated Hydrocarbons1,2-DichloroethaneSoluble
Aromatic HydrocarbonsTolueneSoluble
Water-Limited Solubility

This table is a synthesis of information from various chemical suppliers and databases.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" governs the solubility of a solute in a solvent. For this compound, a molecule with both polar (amine group) and non-polar (phenyl and phenoxy groups) characteristics, its solubility will be highest in solvents with similar properties.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory separates the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is most likely to dissolve in a solvent when their HSP values are similar.

Table 2: Estimated Hansen Solubility Parameters for this compound and Common Organic Solvents

SubstanceδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound (Estimated) 18.56.08.0
Acetone15.510.47.0
Toluene18.01.42.0
Ethanol15.88.819.4
Ethyl Acetate (B1210297)15.85.37.2
Dichloromethane17.07.37.1

Note: The HSP values for this compound are estimated based on its chemical structure and comparison with similar molecules. The solvent HSP values are from established databases.

The closer the HSP values of a solvent are to those of this compound, the higher the expected solubility. Based on these estimations, acetone and ethyl acetate are predicted to be good solvents.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_methods Concentration Measurement Methods prep_materials Prepare Materials: - this compound - Selected Solvent - Glassware prep_thermostat Set Thermostatic Bath to Desired Temperature prep_materials->prep_thermostat add_excess Add Excess this compound to Solvent in Flask prep_thermostat->add_excess shake Agitate at Constant Temperature until Equilibrium add_excess->shake separate Separate Saturated Solution from Undissolved Solid shake->separate measure Measure Concentration of This compound in Solution separate->measure gravimetric Gravimetric Analysis measure->gravimetric Method 1 spectroscopic UV-Vis Spectroscopy measure->spectroscopic Method 2

A Technical Guide to the Thermal Properties of 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of 4-Phenoxyaniline (CAS No. 139-59-3), a key intermediate in the pharmaceutical and dye industries. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents visual workflows to aid in the understanding of these analytical processes.

Thermal Properties of this compound

This compound, also known as 4-aminophenyl phenyl ether, is a crystalline solid at room temperature. Its thermal properties are critical for its handling, storage, and application in various chemical syntheses.

Quantitative Data Summary

The melting point of this compound has been reported by multiple sources, showing good agreement. While detailed thermogravimetric analysis data is not widely published, information regarding its decomposition products is available from safety data sheets.

PropertyValueReferences
Melting Point 82 - 86 °C[1][2][3][4]
Boiling Point 140 °C @ 3 hPa[2]
Decomposition Temperature 385 °C[5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx)[6][7]

Note: The reported decomposition temperature of 385 °C should be considered an estimate as it is not accompanied by primary experimental data such as a thermogravimetric analysis (TGA) curve.

Experimental Protocols for Thermal Analysis

The following sections detail the standard methodologies for determining the melting point and thermal stability of organic compounds like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point and the heat of fusion of a substance.

Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHf) of this compound.

Instrumentation: A heat-flux or power-compensation DSC instrument.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well below the expected melting point, for example, at 25 °C.

    • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a temperature sufficiently above the melting point, for instance, to 120 °C.

    • Isothermal Hold (Optional): Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cooling Ramp (Optional): Cool the sample back to the starting temperature at a controlled rate. This can provide information about crystallization behavior.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh 5-10 mg of This compound pan Place in hermetic aluminum pan weigh->pan seal Seal the pan pan->seal load Load sample and reference pans seal->load Transfer to DSC purge Purge with Nitrogen load->purge program Set thermal program (e.g., heat at 10°C/min) purge->program run Run DSC analysis program->run thermogram Obtain DSC thermogram run->thermogram Generate Data melting_point Determine Melting Point (Tm) (peak onset) thermogram->melting_point enthalpy Calculate Enthalpy of Fusion (ΔHf) (peak area) thermogram->enthalpy

Fig. 1: Experimental workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Objective: To evaluate the thermal stability of this compound and determine its decomposition temperature range.

Instrumentation: A thermogravimetric analyzer.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation. An oxidative atmosphere (e.g., air) can also be used to study thermo-oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, up to a final temperature where complete decomposition is expected, for example, 600 °C.

  • Data Analysis:

    • The TGA thermogram plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga_analysis TGA Analysis cluster_data_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of This compound crucible Place in TGA crucible weigh_tga->crucible load_tga Load crucible into TGA crucible->load_tga Transfer to TGA purge_tga Purge with specified atmosphere (e.g., N₂) load_tga->purge_tga program_tga Set heating program (e.g., 10°C/min to 600°C) purge_tga->program_tga run_tga Run TGA analysis program_tga->run_tga tga_curve Obtain TGA/DTG curves run_tga->tga_curve Generate Data onset_temp Determine onset of decomposition tga_curve->onset_temp mass_loss Analyze mass loss stages tga_curve->mass_loss Decomposition_Pathway substance This compound (C₁₂H₁₁NO) heating Application of Heat (Elevated Temperature) substance->heating decomposition Thermal Decomposition heating->decomposition products Decomposition Products: - Carbon Monoxide (CO) - Carbon Dioxide (CO₂) - Nitrogen Oxides (NOx) decomposition->products

References

The Diverse Biological Activities of 4-Phenoxyaniline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-phenoxyaniline derivatives, highlighting their potential as therapeutic agents.

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and detailed experimental protocols for evaluating this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. The versatility of the this compound core allows for substitutions that modulate its physicochemical properties and biological targets, leading to a broad spectrum of activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. This guide will delve into these key areas, presenting data in a comparative format and providing the necessary methodological detail to facilitate further research and development.

Core Biological Activities

This compound derivatives have demonstrated significant potential across multiple therapeutic areas. The flexible ether linkage and the reactive aniline (B41778) group provide a platform for a wide range of chemical modifications, enabling the fine-tuning of their biological profiles.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to target various components of cancer cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassDerivativeTargetCancer Cell LineIC50Reference
3-Cyano-4-(phenoxyanilino)quinolines 3-cyano-6,7-dimethoxy-4-(4-phenoxyanilino)quinolineMEKHT-29 (Colon)0.048 µM[1]
3-cyano-6,7-dimethoxy-4-(4-phenoxy-3-fluoroanilino)quinolineMEKHT-29 (Colon)Not Reported[2]
4-Heteroarylamino-3-cyanoquinolines Compound 33c-Src, iNOSHT-29 (Colon), HepG2 (Liver)0.0484 µM (c-Src), 34.5 µM (iNOS)[1]
Phenoxazine (B87303) Derivatives Nucleoside AnalogueG-QuadruplexA549 (Lung), HepG2 (Liver)Nanomolar range[3]
4-(Phenylamino)furo[2,3-b]quinolines Compound 2aNot SpecifiedNCI-60 PanelMean GI50: 0.025 µM[4]
Compound 3dNot SpecifiedNCI-60 PanelMean GI50: 0.025 µM[4]
2-(Furan-2-yl)-4-(phenylamino)quinolines Compound 12 (para-COMe)Not SpecifiedNCI-60 PanelMean GI50: 4.36 µM[4]
Compound 14b (meta-MeO)Not SpecifiedNCI-60 PanelMean GI50: 3.05 µM[4]
4-Anilino-2-phenylquinolines 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)Not SpecifiedSF-295 (CNS)<0.01 µM[5]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)Not SpecifiedMDA-MB-231/ATCC (Breast)0.04 µM[5]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)Not SpecifiedNCI-H226 (Non-Small Cell Lung)0.94 µM[5]
Quinoxaline (B1680401) Derivatives Compound 5Not SpecifiedHeLa (Cervical), SMMC-7721 (Hepatoma), K562 (Leukemia)0.126 µM, 0.071 µM, 0.164 µM[6]
Compound 14Not SpecifiedMCF-7 (Breast)2.61 µM[6]
Compound 18Not SpecifiedMCF-7 (Breast)22.11 µM[6]
Compound 12eNot SpecifiedMGC-803 (Gastric)1.38 µM[7]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound ClassDerivativeTarget/AssayIC50Reference
2-(Furan-2-yl)-4-(phenoxy)quinoline Derivatives 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6)TNF-α Formation2.3 µM[8][9]
4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10)Lysozyme Release4.6 µM[8][9]
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8)β-Glucuronidase Release5.0 µM[8][9]
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime (11a)Lysozyme Release7.1 µM[8][9]
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a)β-Glucuronidase Release9.5 µM[8][9]
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a)Superoxide Anion Generation2.7 µM[8]
9-Phenoxyacridine (B3049667) Derivatives 2-Chloro-9-(4-formylphenoxy)acridine (2d)TNF-α Formation<10 µM[10][11]
9-[4-(3-Oxobut-1-enyl)phenoxy]acridine (3a)TNF-α Formation<10 µM[10][11]
9-(4-Formylphenoxy)acridine (4)TNF-α Formation<10 µM[10][11]
2-Methoxy-9-[4-(3-oxobut-1-enyl)phenoxy]acridine (3c)Lysozyme Release15.2 µM[10]
2-Methoxy-9-[4-(3-oxobut-1-enyl)phenoxy]acridine (3c)β-Glucuronidase Release4.3 µM[10]
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides Compound 13aIL-6 and TNF-α InhibitionNot specified[12]
Neuroprotective Activity

Neurodegenerative diseases represent a significant unmet medical need. Certain this compound derivatives have shown promise in protecting neurons from damage, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease.

Table 3: Neuroprotective Activity of this compound Derivatives

Compound ClassDerivativeAssayEffective ConcentrationReference
N-Acyl-4-phenoxyanilines Amide of this compound and piperidine-4-carboxylic acidGlutamate-induced toxicitySignificant protection at 1 µM[13][14][15]
Acylation with β-alanineGlutamate-induced toxicitySignificant protection at 1 µM[14]
Derivative of 3,5-Dimethoxy-4-hydroxycinnamic acidGlutamate-induced cell deathFull protection at 5 µM[14]
Chromene Derivative N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Glutamate-induced excitotoxicityIC50: 16.95 µM[16]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. This compound derivatives have been explored for their activity against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of this compound Derivatives

Compound ClassDerivativeOrganismActivity (MIC/Zone of Inhibition)Reference
Quinoxaline Derivatives Compound 5pStaphylococcus aureusMIC: 4 µg/mL[17]
Compound 5pBacillus subtilisMIC: 8 µg/mL[17]
Compound 5pMRSAMIC: 8 µg/mL[17]
Compound 5pEscherichia coliMIC: 4 µg/mL[17]
Quinoxaline DerivativeMRSAMIC: 1-4 µg/mL[18]
Compound 5kAcidovorax citrulliGood activity[19]
Compound 5jRhizoctonia solaniEC50: 8.54 µg/mL[19]
Compound 5tRhizoctonia solaniEC50: 12.01 µg/mL[19]
Indoloquinazoline Derivatives Compound 4b9Bacillus subtilisZone of Inhibition: 13 mm (100 µg/ml), 18 mm (150 µg/ml)[20]
Compound 4b9Escherichia coliZone of Inhibition: 12 mm (100 µg/ml), 17 mm (150 µg/ml)[20]
Compound 4b10Bacillus subtilisZone of Inhibition: 12 mm (100 µg/ml), 15 mm (150 µg/ml)[20]
Compound 4b10Escherichia coliZone of Inhibition: 13 mm (100 µg/ml), 17 mm (150 µg/ml)[20]
Benzothiazole-pyrimidine Hybrids Compound 5cMycobacterium tuberculosis (ATCC 25177)MIC: 0.24-0.98 µg/mL[21]
Compound 5bMycobacterium tuberculosis (ATCC 25177)MIC: 0.24-0.98 µg/mL[21]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Compound 4Staphylococcus aureus ATCC 6538MIC: 125 µg/mL[22]
Compound 4Bacillus subtilis ATCC 6683MIC: 125 µg/mL[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives

Materials:

  • Appropriate 2-(furan-2-yl)-4-chloroquinoline

  • Substituted phenol (B47542)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the 2-(furan-2-yl)-4-chloroquinoline (1 equivalent), the desired substituted phenol (1.2 equivalents), and potassium carbonate (2 equivalents) in DMF is stirred and heated at 100 °C for 8-12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-(furan-2-yl)-4-phenoxyquinoline derivative.[8][9]

In Vitro MEK Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

Materials:

  • Active MEK1 enzyme

  • Inactive ERK2 (K52R mutant) as substrate

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.

  • Add 2 µL of a mixture containing MEK1 enzyme and inactive ERK2 substrate in kinase buffer.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay: TNF-α Release in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives)

  • MTT or other cell viability assay reagent

  • Human or mouse TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.

  • Pre-incubate the cells with the compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours). Include an unstimulated control group.

  • After the incubation period, collect the cell culture supernatants for TNF-α measurement.

  • Perform a cell viability assay (e.g., MTT) on the remaining cells to assess the cytotoxicity of the compounds.

  • Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.[11]

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

Principle: This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive exposure to the excitatory neurotransmitter glutamate (B1630785).

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., HT22)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • L-Glutamic acid

  • Test compounds (this compound derivatives)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • MTT or other cell viability assay reagent

Procedure:

  • Plate primary neurons or neuronal cells in a 96-well plate and allow them to mature for several days.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-24 hours.

  • Induce excitotoxicity by exposing the cells to a high concentration of L-glutamic acid (e.g., 50-100 µM) for a defined period (e.g., 15 minutes to 24 hours). Include a control group without glutamate treatment.

  • After the glutamate exposure, replace the medium with fresh medium containing the test compounds.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using an MTT assay.

  • Measure the release of LDH into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit.

  • Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated vehicle control and determine the EC50 value.[13][15]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • Standard antibiotics as positive controls

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for rational drug design and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways targeted by these compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives have been identified as potent inhibitors of MEK, a key kinase in this pathway.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivatives (MEK Inhibitors) Inhibitor->MEK Inhibits

MAPK/ERK Signaling Pathway and Inhibition by this compound Derivatives.
PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and migration. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases. 4-Phenoxyquinoline derivatives have been developed as inhibitors of PDGFR.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds & Dimerizes PI3K PI3K PDGFR->PI3K Activates RAS RAS-MAPK Pathway PDGFR->RAS Activates PLCg PLCγ PDGFR->PLCg Activates AKT Akt PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival RAS->CellSurvival PLCg->CellSurvival Inhibitor 4-Phenoxyquinoline Derivatives Inhibitor->PDGFR Inhibits Autophosphorylation

PDGFR Signaling Pathway and Inhibition by 4-Phenoxyquinoline Derivatives.
Bid-Mediated Apoptosis Pathway

The pro-apoptotic protein Bid plays a pivotal role in the intrinsic pathway of apoptosis. Upon cleavage to its truncated form (tBid), it translocates to the mitochondria, leading to the release of cytochrome c and subsequent caspase activation. N-acyl derivatives of this compound have been shown to attenuate Bid-mediated neurotoxicity.

Bid_Apoptosis_Pathway ApoptoticStimulus Apoptotic Stimulus (e.g., Glutamate) Caspase8 Caspase-8 ApoptoticStimulus->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor N-Acyl-4-phenoxyaniline Derivatives Inhibitor->tBid Inhibits

Bid-Mediated Apoptosis Pathway and Inhibition by N-Acyl-4-phenoxyaniline Derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.

General Synthesis Workflow

Synthesis_Workflow StartingMaterials Starting Materials (this compound Precursor, Reagents) Reaction Reaction (e.g., Coupling, Cyclization) StartingMaterials->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization FinalProduct Final Product (this compound Derivative) Characterization->FinalProduct

General workflow for the synthesis of this compound derivatives.
In Vitro Biological Assay Workflow

Bioassay_Workflow CellCulture Cell Culture (Seeding & Adherence) CompoundTreatment Compound Treatment (Serial Dilutions) CellCulture->CompoundTreatment Stimulation Stimulation/Induction (e.g., LPS, Glutamate) CompoundTreatment->Stimulation Incubation Incubation Stimulation->Incubation DataCollection Data Collection (e.g., ELISA, Luminescence, LDH Assay) Incubation->DataCollection DataAnalysis Data Analysis (IC50/EC50 Determination) DataCollection->DataAnalysis

General workflow for in vitro biological assays.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide demonstrate the significant potential of these derivatives in oncology, inflammation, neurodegenerative diseases, and infectious diseases. The structure-activity relationships highlighted in the provided tables offer valuable insights for the rational design of next-generation compounds with improved potency and selectivity. The detailed experimental methodologies and pathway diagrams serve as a practical resource for researchers to further explore and exploit the therapeutic promise of the this compound chemical space. Continued investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate the promising preclinical findings into clinical applications.

References

Toxicological Profile and Safety Data for 4-Phenoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological profile and safety data for 4-Phenoxyaniline (CAS No. 139-59-3). The information is compiled from various safety data sheets and chemical databases. It is intended to serve as a resource for professionals in research, drug development, and occupational safety who may be handling or evaluating the risks associated with this compound.

Executive Summary

Chemical and Physical Properties

PropertyValue
CAS Number 139-59-3
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Brown to green-brown crystalline flakes or powder
Melting Point 82-84 °C
Boiling Point 140 °C @ 3 hPa
Solubility < 1 g/L in water (20 °C)

Toxicological Data

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral and dermal routes of exposure.

TestSpeciesRouteValueClassification
LD₅₀RatOral1100 mg/kgHarmful if swallowed
LD₅₀RatDermal>2000 mg/kgNot classified
Skin and Eye Irritation

The compound is an irritant to the skin and eyes, based on studies in rabbits.

TestSpeciesRouteDoseResult
Draize TestRabbitSkin500 mg/24HMild Irritant
Draize TestRabbitEye100 mg/24HModerate Irritant
Skin Sensitization

This compound is considered a skin sensitizer (B1316253), meaning it can cause an allergic reaction upon repeated contact.[1][2]

Genotoxicity

There is evidence suggesting that this compound may be genotoxic.

AssayTest SystemResult
Ames TestSalmonella typhimuriumPositive
Unscheduled DNA SynthesisRat Liver CellsPositive
Carcinogenicity

There is limited evidence of a carcinogenic effect for this compound.[1] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound were not identified in the public domain. A standard approach to assess this endpoint is the OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents).

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound were not identified. Standard screening tests for these endpoints are outlined in OECD Guideline 421 (Reproduction/Developmental Toxicity Screening Test) and OECD Guideline 414 (Prenatal Developmental Toxicity Study).

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at fixed dose levels.

G start Start: Select Dose Level (5, 50, 300, or 2000 mg/kg) dose_animal Dose one female rat start->dose_animal observe Observe for 14 days (mortality and clinical signs) dose_animal->observe outcome Outcome? observe->outcome no_toxicity No toxicity observed outcome->no_toxicity No toxicity Toxicity observed outcome->toxicity Yes dose_higher Dose next animal at a higher fixed dose no_toxicity->dose_higher stop Stop: Determine Toxicity Class no_toxicity->stop If highest dose tested dose_lower Dose next animal at a lower fixed dose toxicity->dose_lower toxicity->stop dose_higher->dose_animal dose_lower->dose_animal

Acute Oral Toxicity Testing Workflow (OECD 420).
Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

G start Start: Prepare animal skin (shave a small area on the back) apply_substance Apply 0.5 g of test substance to the skin and cover with a gauze patch start->apply_substance exposure Exposure period of 4 hours apply_substance->exposure remove_patch Remove patch and wash the skin exposure->remove_patch observe Observe and score skin reactions (erythema and edema) at 1, 24, 48, and 72 hours remove_patch->observe classify Classify substance based on the severity and reversibility of the skin reactions observe->classify

Skin Irritation Testing Workflow (OECD 404).
Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye irritation or corrosion.

G start Start: Instill 0.1 mL of test substance into the conjunctival sac of one eye of a rabbit observe Observe and score ocular lesions (cornea, iris, conjunctiva) at 1, 24, 48, and 72 hours start->observe classify Classify substance based on the severity and reversibility of the ocular lesions observe->classify

Eye Irritation Testing Workflow (OECD 405).
Genotoxicity - Ames Test (OECD 471: Bacterial Reverse Mutation Test)

This in vitro assay is used to detect gene mutations induced by a chemical.

G start Start: Prepare bacterial strains (e.g., Salmonella typhimurium) expose Expose bacteria to the test substance with and without metabolic activation (S9 mix) start->expose plate Plate the treated bacteria on a minimal agar (B569324) medium expose->plate incubate Incubate plates for 48-72 hours plate->incubate count Count the number of revertant colonies incubate->count evaluate Evaluate for a dose-related increase in revertant colonies compared to control count->evaluate

Ames Test Workflow (OECD 471).

Signaling Pathways

While specific signaling pathways affected by this compound have not been extensively elucidated in the available literature, aromatic amines are known to undergo metabolic activation to reactive intermediates that can form DNA adducts, a key event in chemical carcinogenesis.

G This compound This compound Metabolic Activation\n(e.g., by Cytochrome P450) Metabolic Activation (e.g., by Cytochrome P450) This compound->Metabolic Activation\n(e.g., by Cytochrome P450) Reactive Metabolites\n(e.g., N-hydroxyarylamine) Reactive Metabolites (e.g., N-hydroxyarylamine) Metabolic Activation\n(e.g., by Cytochrome P450)->Reactive Metabolites\n(e.g., N-hydroxyarylamine) DNA Adduct Formation DNA Adduct Formation Reactive Metabolites\n(e.g., N-hydroxyarylamine)->DNA Adduct Formation Mutations Mutations DNA Adduct Formation->Mutations Potential Carcinogenesis Potential Carcinogenesis Mutations->Potential Carcinogenesis

Potential Pathway for Aromatic Amine-Induced Carcinogenesis.

Conclusion and Recommendations

The available data indicate that this compound should be handled with caution. It is acutely toxic if swallowed, an irritant to the skin and eyes, and a skin sensitizer. The positive results in genotoxicity assays and the limited evidence of carcinogenicity warrant careful risk assessment and the implementation of appropriate safety measures.

Significant data gaps exist, particularly in the areas of repeated dose, reproductive, and developmental toxicity. For a comprehensive risk assessment, especially for applications involving prolonged or repeated exposure, further studies conducted according to OECD guidelines are highly recommended. Professionals handling this substance should adhere to strict safety protocols, including the use of personal protective equipment, to minimize exposure.

References

The Synthesis of 4-Phenoxyaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the historical discovery, synthetic evolution, and core applications of a key pharmaceutical intermediate.

Introduction

4-Phenoxyaniline, also known as 4-aminodiphenyl ether, is an aromatic amine that serves as a crucial building block in the synthesis of a wide range of organic compounds.[1][2] Its structural motif, featuring a phenoxy group attached to an aniline (B41778) core, is prevalent in numerous pharmaceuticals, agrochemicals, and dyes.[2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution of synthetic methodologies from classical approaches to modern catalytic systems. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and applications of this versatile intermediate.

Historical Context and Discovery

The first synthesis of this compound is not definitively attributed to a single investigator, with its discovery described as somewhat obscure in historical records.[3] However, it is widely understood to have been first prepared in the early 20th century during a period of intense exploration of aniline derivatives and their properties.[3] The earliest synthetic routes were likely based on the principles of nucleophilic aromatic substitution or the then-emerging Ullmann-type coupling reactions.[3] The Beilstein database, a major repository of information on organic compounds, references this compound, indicating its long-standing presence in the chemical literature.[3]

The development of synthetic routes to this compound has mirrored the broader advancements in organic chemistry. Early methods were often characterized by harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. The advent of palladium-catalyzed cross-coupling reactions in the late 20th century, particularly the Buchwald-Hartwig amination, provided milder and more efficient alternatives.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three primary approaches: a two-step method involving nucleophilic aromatic substitution followed by reduction, the Ullmann condensation, and the Buchwald-Hartwig amination. Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Two-Step Synthesis: Nucleophilic Aromatic Substitution and Reduction

This is one of the most common and industrially scalable methods for producing this compound.[3] The process involves two sequential reactions:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): An activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, is reacted with phenol (B47542) in the presence of a base to form 4-phenoxynitrobenzene. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[4]

  • Step 2: Reduction of the Nitro Group: The resulting 4-phenoxynitrobenzene is then reduced to this compound. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction using reagents such as iron in acidic medium or hydrazine (B178648) monohydrate.[3][5]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction Start_SNAr Start Reactants_SNAr Mix 4-halonitrobenzene, phenol, and base in a solvent Start_SNAr->Reactants_SNAr Reaction_SNAr Heat the reaction mixture Reactants_SNAr->Reaction_SNAr Workup_SNAr Cool, precipitate, and filter to isolate 4-phenoxynitrobenzene Reaction_SNAr->Workup_SNAr Product_SNAr 4-Phenoxynitrobenzene Workup_SNAr->Product_SNAr Start_Red Start with 4-phenoxynitrobenzene Product_SNAr->Start_Red Reactants_Red Dissolve in a solvent and add reducing agent/catalyst Start_Red->Reactants_Red Reaction_Red Perform reduction (e.g., hydrogenation) Reactants_Red->Reaction_Red Workup_Red Filter catalyst, remove solvent, and purify the product Reaction_Red->Workup_Red Product_Red This compound Workup_Red->Product_Red

A generalized workflow for the two-step synthesis of this compound.
Reactants (Step 1)BaseSolvent (Step 1)Temp. (°C)Time (h)Reducing Agent (Step 2)Yield (%)Reference
4-Chloronitrobenzene, PhenolK₂CO₃DMFRefluxN/AH₂, Pt/CN/A[6]
1-Chloro-4-ethoxy-2-nitrobenzene, 4-(Benzyloxy)phenolK-t-BuODMF1502N/AN/A[4]
4-Nitrophenyl phenyl etherHydrazine monohydrateEthanol (B145695)Heating2Hydrazine monohydrate87[3]
4,4'-Dinitrodiphenyl etherN/ADMF1405H₂, 5% Pd/C99.5[7]

This protocol is adapted from a general procedure for the reduction of nitroarenes.[5]

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-phenoxynitrobenzene (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of 5% palladium on activated carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the reaction temperature (e.g., 140 °C).[7]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the vessel to a safe temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be further purified by crystallization from water or another suitable solvent.[3]

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers and amines, involving the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol.[8] In the context of this compound synthesis, this can be achieved either by reacting 4-aminophenol (B1666318) with an aryl halide or by reacting a 4-haloaniline with phenol. The latter is less common due to the potential for self-coupling of the haloaniline.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (typically >200 °C) and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions.[9]

G Start Start Reactants Combine aryl halide, amine/phenol, Cu catalyst, base, and solvent Start->Reactants Inert_Atmosphere Establish inert atmosphere (e.g., Ar or N₂) Reactants->Inert_Atmosphere Reaction Heat the reaction mixture with stirring Inert_Atmosphere->Reaction Workup Cool, filter, and extract the product Reaction->Workup Purification Purify by column chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the Ullmann condensation.
Aryl HalideNucleophileCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodobenzene (B50100)4-AminophenolCu(II) glycinate (B8599266)KOHDMSO80898[10]
4-Bromoaniline (B143363)PhenolCuI / L-prolineK₂CO₃DMSO90N/AN/A
Aryl HalidesAliphatic aminesCu powderN/AOrganic solvent-free100N/AGood[11]

This protocol is adapted from a procedure for the synthesis of diaryl ethers.[10]

  • Reaction Setup: To a stirred solution of iodobenzene (1.0 mmol) and 4-aminophenol (1.0 mmol) in dry dimethyl sulfoxide (B87167) (DMSO) (2.0 mL), add the copper catalyst (e.g., copper(II) glycinate monohydrate, 0.02 mmol) and potassium hydroxide (B78521) (KOH) (2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 8 hours under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After cooling the reaction mixture to room temperature, separate the precipitated catalyst by filtration. Dilute the filtrate with ethyl acetate (B1210297) (10 mL).

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Evaporate the solvent under vacuum to give the crude product. Purify the crude product by column chromatography to yield this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[12] It offers a more versatile and milder alternative to the Ullmann condensation for the synthesis of aryl amines.[8] For the synthesis of this compound, this reaction would typically involve the coupling of 4-bromophenol (B116583) with aniline or, more commonly, 4-bromoaniline with phenol. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for the success of the reaction.

G Start Start Reactants Combine aryl halide, amine, Pd catalyst, ligand, and base in a solvent Start->Reactants Degas Degas the reaction mixture Reactants->Degas Reaction Heat under an inert atmosphere with stirring Degas->Reaction Workup Cool, filter through celite, and concentrate Reaction->Workup Purification Purify by column chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the Buchwald-Hartwig amination.
Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Bromo-aromaticAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene (B28343)1108N/A (General)[13]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂X-PhosKOt-BuN/AN/AN/AGood to Excellent[14]

This is a general procedure for the Buchwald-Hartwig amination.[13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), cesium carbonate (Cs₂CO₃) (10 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.), and BINAP (0.08 equiv.) in a reaction vessel.

  • Solvent Addition: Add anhydrous and degassed toluene to the reaction vessel.

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction Conditions: Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired product.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their presence in a variety of biologically active molecules. They serve as key scaffolds in the development of kinase inhibitors and other therapeutic agents.

MEK Inhibitors

Derivatives of this compound have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway.[3] This pathway is frequently dysregulated in various cancers, making MEK an attractive target for cancer therapy. The inhibition of MEK can block downstream signaling that promotes cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation MEK_Inhibitor Phenoxyaniline-based MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Inhibition of the MAPK/ERK signaling pathway by a phenoxyaniline (B8288346) derivative.
PDGFR Inhibitors

4-Phenoxyquinoline derivatives, which are structurally related to this compound, have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[3] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases by promoting cell growth, migration, and angiogenesis.

G PDGFR PDGF Receptor PI3K PI3K PDGFR->PI3K Activates RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK Activates Akt Akt PI3K->Akt Activates Cell_Function Cell Growth, Proliferation, Migration, Angiogenesis RAS_MAPK->Cell_Function Promotes Akt->Cell_Function Promotes PDGFR_Inhibitor Phenoxyquinoline-based PDGFR Inhibitor PDGFR_Inhibitor->PDGFR Inhibits autophosphorylation

Inhibition of the PDGFR signaling pathway by a phenoxyquinoline derivative.

Conclusion

The synthesis of this compound has evolved significantly from its early 20th-century origins. The development of robust and versatile synthetic methods, such as the two-step SNAr/reduction pathway and modern catalytic C-N bond-forming reactions, has made this important intermediate readily accessible for a wide range of applications. Its role as a key structural component in pharmaceuticals, particularly in the development of targeted cancer therapies like MEK and PDGFR inhibitors, underscores its continued importance in medicinal chemistry and drug development. The ongoing refinement of synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this compound and its derivatives, further expanding their utility in science and industry.

References

Quantum Chemical Blueprint of 4-Phenoxyaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 4-phenoxyaniline through quantum chemical calculations, offering valuable insights for researchers, scientists, and professionals in drug development. By elucidating its structural, vibrational, and electronic properties, this document aims to serve as a foundational resource for further investigation and application of this versatile molecule.

Introduction

This compound (4-POA), a key aromatic amine, features a phenoxy group linked to an aniline (B41778) core. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1] Understanding the fundamental quantum chemical properties of 4-POA is crucial for predicting its reactivity, stability, and potential biological interactions. This guide outlines the theoretical framework for characterizing this compound using computational methods, corroborated by available experimental data.

Computational and Experimental Methodologies

Quantum Chemical Calculations

The theoretical data presented in this guide are illustrative of results that would be obtained using Density Functional Theory (DFT), a widely employed method for quantum chemical calculations.[2] A typical computational approach involves the following steps:

  • Geometry Optimization: The molecular structure of this compound is optimized to its lowest energy state. A common and effective method for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set.[3]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined to understand the molecule's electronic behavior and reactivity. The molecular electrostatic potential (MEP) is also mapped to identify sites for electrophilic and nucleophilic attack.

The general workflow for these calculations is depicted in the diagram below.

Quantum Chemical Calculation Workflow cluster_input Input cluster_calculation Calculation Engine (e.g., Gaussian) cluster_output Output & Analysis Input Initial Molecular Structure (this compound) DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT OptGeo Optimized Geometry DFT->OptGeo VibFreq Vibrational Frequencies DFT->VibFreq ElecProp Electronic Properties (HOMO, LUMO, MEP) DFT->ElecProp

A typical workflow for quantum chemical calculations.
Experimental Protocols

For comparison, experimental data from various sources are included. Standard analytical techniques are employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented below. Key geometric parameters, such as bond lengths and angles, obtained from DFT calculations can be compared with experimental X-ray diffraction data, if available, to validate the computational model.

Ball-and-stick model of this compound.
ParameterCalculated (Å)Experimental (Å)
C-N1.39-
C-O (ether)1.38-
C-C (aniline ring)1.39-1.40-
C-C (phenyl ring)1.39-1.40-
N-H1.01-
Table 1: Selected Bond Lengths of this compound.
ParameterCalculated (°)Experimental (°)
C-N-H113.0-
H-N-H110.0-
C-O-C118.0-
Table 2: Selected Bond Angles of this compound.
Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹.[4] The characteristic C-O-C stretching of the ether linkage is also a key feature in the vibrational spectrum.

Vibrational ModeCalculated (cm⁻¹)Experimental (cm⁻¹)
N-H asymmetric stretch~3500-
N-H symmetric stretch~3400-
C-H aromatic stretch3050-3150-
C=C aromatic stretch1500-1600-
C-N stretch~1280-
C-O-C asymmetric stretch~1240-
Table 3: Key Vibrational Frequencies of this compound.
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.[5]

PropertyCalculated Value (eV)
HOMO Energy-5.2
LUMO Energy-0.2
HOMO-LUMO Gap5.0
Table 4: Calculated Electronic Properties of this compound.

The molecular electrostatic potential (MEP) map visually represents the electron density distribution around the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be regions of high electron density.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. The illustrative data derived from DFT calculations provide valuable insights into its geometric, vibrational, and electronic properties. By correlating theoretical predictions with experimental observations, a deeper understanding of the structure-property relationships of this important molecule can be achieved. This foundational knowledge is essential for its application in drug design, materials science, and other areas of chemical research.

References

In-Depth Technical Guide to the Molecular Orbital Analysis of 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular orbital analysis of 4-phenoxyaniline, a key intermediate in the pharmaceutical and fine chemical industries.[1] The document details both theoretical and experimental approaches to understanding the electronic properties of this diaryl ether amine. A significant focus is placed on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as their energy levels and distribution are fundamental to predicting the chemical reactivity, stability, and potential biological activity of the molecule. This guide outlines detailed protocols for computational analysis using Density Functional Theory (DFT) and for experimental characterization through cyclic voltammetry and UV-Visible spectroscopy. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as 4-aminodiphenyl ether, is an aromatic compound featuring a phenoxy group attached to an aniline (B41778) core.[1] Its molecular structure imparts a unique combination of electronic properties that make it a valuable building block in the synthesis of a variety of target molecules, including pharmaceuticals and dyes.[1] A thorough understanding of the molecular orbital landscape of this compound is crucial for predicting its behavior in chemical reactions and its potential interactions with biological targets.

The frontier molecular orbitals, HOMO and LUMO, are central to this understanding. The HOMO energy level is related to the molecule's ability to donate electrons, making it a key parameter in assessing its susceptibility to electrophilic attack. Conversely, the LUMO energy level indicates the molecule's ability to accept electrons, which is critical for reactions with nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

This guide will provide a detailed framework for the comprehensive analysis of this compound's molecular orbitals, leveraging both computational and experimental techniques.

Computational Analysis: Density Functional Theory (DFT)

Density Functional Theory has become a powerful and widely used computational method for investigating the electronic structure of molecules.[2] DFT calculations can provide valuable insights into the geometric and electronic properties of this compound, including its HOMO and LUMO energy levels.

Computational Protocol

A typical DFT workflow for analyzing this compound is as follows:

  • Geometry Optimization: The first step is to determine the most stable 3D conformation of the this compound molecule. This is achieved by performing a geometry optimization calculation, which seeks the minimum energy structure on the potential energy surface. A common and effective method for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculation: To confirm that the optimized geometry represents a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties, including the energies of the molecular orbitals.

G Computational Workflow for this compound Analysis A Initial Structure of This compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (True Energy Minimum) C->D E Single-Point Energy Calculation D->E F Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) E->F

Caption: A flowchart illustrating the computational workflow for the DFT analysis of this compound.

Predicted Electronic Properties
Property2,4-Difluoroaniline2,4-Dichloroaniline
HOMO Energy (eV) -5.84-6.03
LUMO Energy (eV) -0.62-1.01
HOMO-LUMO Gap (eV) 5.225.02
Dipole Moment (Debye) 3.153.48
Chemical Hardness (η) 2.612.51
Electrophilicity Index (ω) 2.342.71
Data sourced from a comparative study employing DFT calculations at the B3LYP/6-311++G(d,2p) level of theory.[2]

Experimental Analysis

Experimental techniques provide empirical data to validate and complement computational findings. Cyclic voltammetry and UV-Visible spectroscopy are two powerful methods for probing the electronic structure of molecules like this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Protocol:

  • To a stirred solution of an appropriate aryl halide (e.g., 4-iodoaniline (B139537) or 4-bromoaniline) (1.0 mmol) and phenol (B47542) (1.2 mmol) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), add a copper catalyst (e.g., copper(II) glycinate (B8599266) monohydrate, 0.02 mmol) and a base (e.g., potassium hydroxide, 2.0 equiv).[3]

  • Heat the reaction mixture to 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Dilute the filtrate with an organic solvent like ethyl acetate (B1210297) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

G Ullmann Condensation for this compound Synthesis Reactants Aryl Halide + Phenol + Copper Catalyst + Base Reaction Heating in Solvent (e.g., DMSO) Reactants->Reaction Workup Filtration, Extraction, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound via Ullmann condensation.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. It can provide information about the energies of the HOMO and LUMO levels.

Experimental Protocol:

  • Instrumentation: A potentiostat with a three-electrode cell setup is required. The working electrode can be a glassy carbon electrode, the reference electrode a saturated calomel (B162337) electrode (SCE) or Ag/AgCl, and the counter electrode a platinum wire.

  • Sample Preparation: Prepare a solution of this compound (typically in the millimolar range) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile).

  • Measurement: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon). Scan the potential between a suitable range (e.g., -2.0 V to +2.0 V vs. SCE) at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: The oxidation potential (Eox) and reduction potential (Ered) are determined from the resulting voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations:

    • EHOMO (eV) = - (Eox + 4.4)

    • ELUMO (eV) = - (Ered + 4.4)

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals, and the wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The experimental HOMO-LUMO energy gap (ΔE) can be calculated using the following equation:

    • ΔE (eV) = 1240 / λmax (nm)

While a specific UV-Vis spectrum for this compound is not provided in the search results, aromatic amines typically exhibit strong absorption bands in the UV region. For example, 4-phenylazoaniline has an absorbance peak at 381 nm.[4]

Conclusion

The molecular orbital analysis of this compound provides critical insights into its electronic structure and reactivity. This guide has detailed both computational and experimental methodologies for a comprehensive investigation. Density Functional Theory offers a powerful predictive tool for determining HOMO and LUMO energies and other electronic properties. These theoretical predictions can be corroborated and refined through experimental techniques such as cyclic voltammetry and UV-Visible spectroscopy. The combination of these approaches allows for a robust understanding of the molecular orbitals of this compound, which is invaluable for its application in drug discovery and materials science. The provided protocols and illustrative data serve as a foundational resource for researchers and scientists working with this important chemical scaffold.

References

The Structural Elucidation of 4-Phenoxyaniline and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-phenoxyaniline and its analogs, targeting researchers, scientists, and professionals in drug development. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of this important chemical scaffold.

Introduction to this compound

Crystal Structure Analysis of this compound Analogs

The determination of the crystal structures of this compound analogs provides invaluable information regarding bond lengths, bond angles, torsion angles, and packing arrangements in the solid state. This data is crucial for understanding structure-activity relationships (SAR).

Crystallographic Data of 4-Ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline

A notable analog, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, has been structurally characterized, offering a model for the conformational preferences of N-aryl substituted phenoxyanilines.[3] The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₂₂H₂₃NO₂
Molecular Weight333.41
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3634 (7)
b (Å)31.908 (3)
c (Å)8.1372 (8)
β (°)107.598 (1)
Volume (ų)1822.4 (3)
Z4
RadiationMo Kα
Temperature (K)298
R factor0.042
wR factor0.106

Table 1: Crystallographic data for 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline.[3]

In this structure, the planes of the two ethoxybenzene rings are significantly twisted with respect to the central phenyl ring, with dihedral angles of 61.77 (8)° and 84.77 (8)°.[3] The two ethoxybenzene rings themselves are oriented at a dihedral angle of 80.37 (7)°.[3] The crystal packing is stabilized by weak C—H···π interactions, forming supramolecular chains.[3]

Experimental Protocols

The determination of the crystal structure of small organic molecules like this compound and its analogs is primarily achieved through single-crystal X-ray diffraction.[4][5]

Crystal Growth

High-quality single crystals are a prerequisite for successful structure determination.[6] Common methods for growing crystals of organic compounds include:

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[7]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble (the precipitant). Slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface between the two liquids.[7]

Single-Crystal X-ray Diffraction

The following workflow outlines the typical steps involved in determining a crystal structure using a single-crystal X-ray diffractometer.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, CREB) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor Phenoxyaniline Derivative Inhibitor->MEK Inhibition PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF PDGF Ligand PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Ras_MAPK Ras-MAPK Pathway PDGFR->Ras_MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Growth, Proliferation, Migration) Akt->Cellular_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Cellular_Response Ras_MAPK->Cellular_Response Inhibitor Phenoxyaniline Analog Inhibitor->PDGFR Inhibition CYP2B_Inhibition

References

The Versatility of 4-Phenoxyaniline: A Technical Guide to Its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Phenoxyaniline, a versatile aromatic amine, serves as a crucial building block in a multitude of applications, spanning from the synthesis of vibrant dyes and high-performance polymers to the development of novel therapeutic agents. Its unique structure, featuring a phenoxy group attached to an aniline (B41778) moiety, provides a scaffold for a wide range of chemical modifications, leading to compounds with tailored properties for diverse scientific and industrial purposes. This in-depth technical guide explores the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in their endeavors.

Synthesis of Azo Dyes

This compound is a valuable precursor in the synthesis of azo dyes, which are widely used in the textile industry for their vibrant colors and good fastness properties.[1] The synthesis typically involves the diazotization of this compound followed by a coupling reaction with a suitable aromatic compound.

Quantitative Data for Disazo Disperse Dyes from this compound
DyeCoupling ComponentMaximum Absorption Wavelength (λmax) in DMFHue on Polyester Fabric
5aN,N-diethylaniline440 nmBrown
5bN,N-dimethylaniline442 nmBrown
5cDiphenylamine448 nm (with shoulder in near-IR)Brown

Data sourced from a study on disazo disperse dyes derived from this compound and 3-chloroaniline (B41212).[1]

Experimental Protocol: Synthesis of a Disazo Disperse Dye

This protocol describes the synthesis of a disazo disperse dye where this compound is the initial diazo component.

Step 1: Diazotization of this compound

  • Dissolve this compound (1.85 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (0.7 g, 0.01 mol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: First Coupling Reaction

  • In a separate beaker, dissolve 3-chloroaniline (1.27 g, 0.01 mol) in a solution of sodium hydroxide (B78521) (0.4 g, 0.01 mol) in water (20 mL).

  • Cool this solution to 0-5 °C.

  • Slowly add the diazonium salt solution from Step 1 to the 3-chloroaniline solution with constant stirring, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 2 hours, allowing the coupling reaction to complete.

  • Filter the resulting intermediate dye, wash with water, and dry.

Step 3: Second Diazotization and Coupling

  • Diazotize the intermediate dye from Step 2 using the same procedure as in Step 1.

  • Prepare a solution of the desired coupling component (e.g., N,N-diethylaniline, 1.49 g, 0.01 mol) in an appropriate solvent.

  • Couple the second diazonium salt with the coupling component solution as described in Step 2.

  • Filter the final disazo disperse dye, wash thoroughly with water, and dry. The yield of the final dye is typically in the range of 60-80%.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization1 Step 1: First Diazotization cluster_coupling1 Step 2: First Coupling cluster_diazotization2 Step 3: Second Diazotization cluster_coupling2 Step 4: Second Coupling This compound This compound Diazonium Salt 1 Diazonium Salt 1 This compound->Diazonium Salt 1  + NaNO2 / HCl NaNO2 / HCl (0-5°C) NaNO2 / HCl (0-5°C) Intermediate Dye Intermediate Dye Diazonium Salt 1->Intermediate Dye  + 3-Chloroaniline 3-Chloroaniline 3-Chloroaniline Diazonium Salt 2 Diazonium Salt 2 Intermediate Dye->Diazonium Salt 2  + NaNO2 / HCl Final Disazo Dye Final Disazo Dye Diazonium Salt 2->Final Disazo Dye  + Coupling Component Coupling Component Coupling Component

Caption: Workflow for the synthesis of a disazo disperse dye from this compound.

Neuroprotective Agents in Drug Development

Derivatives of this compound have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2] Research has focused on N-acyl derivatives that can attenuate neuronal cell death.

Quantitative Data for Neuroprotective Activity
CompoundModification on this compoundNeuroprotective Activity
Derivative 1N-acylation with 4-piperidine carboxylic acidSignificant protection at 1 µM
Derivative 2N-acylation with N-hydroxyethyl-4-piperidine carboxylic acidSignificant protection at 1 µM

These compounds were shown to protect against glutamate- and Bid-induced toxicity in cultured neurons.[2]

Mechanism of Action: Targeting the Bid-Mediated Apoptotic Pathway

The neuroprotective effects of these this compound derivatives are believed to be mediated through the inhibition of the pro-apoptotic protein Bid.[2] Bid plays a crucial role in the intrinsic apoptosis pathway, linking death receptor signaling to mitochondrial dysfunction.[3][4]

Signaling Pathway: Bid-Mediated Apoptosis

Bid_Pathway Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR1)->Procaspase-8 activate Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Bid Bid Caspase-8->Bid cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->tBid inhibit

Caption: Bid-mediated apoptotic pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: MTT Assay for Neuroprotection

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure neuroprotection.[5][6][7]

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM glutamate) to the wells (except for the control group) and incubate for 24 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated, non-toxin-exposed cells).

Anticancer Drug Discovery

The 4-anilinoquinoline scaffold, a close structural relative of this compound, is a key pharmacophore in several approved and investigational anticancer drugs.[8] Derivatives of this compound are also being explored for their potential as cytotoxic agents against various cancer cell lines.

Quantitative Data for Anticancer Activity of 4-Anilinoquinoline Derivatives
CompoundCancer Cell LineGI50 (µM)
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Non-small cell lung cancer)0.94
MDA-MB-231/ATCC (Breast cancer)0.04
SF-295 (CNS cancer)<0.01
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast cancer)0.11

GI50 is the concentration required to inhibit cell growth by 50%.[8][9]

Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative

This protocol outlines a general method for the synthesis of 4-anilinoquinoline derivatives.

  • Reaction Setup: In a sealed tube, combine 4-chloroquinoline (B167314) (1 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2 mmol) in an anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the mixture at 110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 4-(4-phenoxyanilino)quinoline derivative.

High-Performance Polymers

This compound is utilized as a monomer in the synthesis of high-performance aromatic polyamides. The incorporation of the phenoxy group can enhance the solubility and processability of these polymers without significantly compromising their excellent thermal stability.[10][11]

Quantitative Data for Aromatic Polyamides Containing Adamantyl and Phenoxy Groups
PolymerGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)Tensile Strength (MPa)Tensile Modulus (GPa)
Polyamide 5a285470852.1
Polyamide 5b300485922.5
Polyamide 5c270460771.8

Data from polyamides synthesized from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids.[10]

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol describes the phosphorylation polycondensation method for synthesizing aromatic polyamides.[10]

  • Monomer Solution: In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid (0.01 mol), lithium chloride (1.4 g), and pyridine (B92270) (6 mL) in N-methyl-2-pyrrolidone (NMP, 10 mL).

  • Addition of Diamine and Phosphite (B83602): To the stirred solution, add the diamine monomer containing the this compound moiety (0.01 mol) and triphenyl phosphite (TPP, 0.022 mol) along with additional NMP (10 mL).

  • Polycondensation: Heat the solution to 105 °C and maintain for 3 hours.

  • Precipitation and Washing: Pour the resulting viscous polymer solution into 500 mL of ethanol (B145695) to precipitate the polyamide. Wash the polymer several times with hot water and ethanol.

  • Drying: Dry the polyamide product overnight under vacuum at 100 °C. Yields are typically over 90%.[10]

Experimental Workflow: Polyamide Synthesis

Polyamide_Synthesis Dicarboxylic Acid Dicarboxylic Acid Polycondensation (105°C) Polycondensation (105°C) Dicarboxylic Acid->Polycondensation (105°C) This compound Diamine This compound Diamine This compound Diamine->Polycondensation (105°C) NMP, LiCl, Pyridine NMP, LiCl, Pyridine NMP, LiCl, Pyridine->Polycondensation (105°C) Triphenyl Phosphite (TPP) Triphenyl Phosphite (TPP) Triphenyl Phosphite (TPP)->Polycondensation (105°C) Precipitation in Ethanol Precipitation in Ethanol Polycondensation (105°C)->Precipitation in Ethanol Washing (Water, Ethanol) Washing (Water, Ethanol) Precipitation in Ethanol->Washing (Water, Ethanol) Drying (Vacuum, 100°C) Drying (Vacuum, 100°C) Washing (Water, Ethanol)->Drying (Vacuum, 100°C) Aromatic Polyamide Aromatic Polyamide Drying (Vacuum, 100°C)->Aromatic Polyamide

References

Methodological & Application

Synthesis of Azo Dyes Using 4-Phenoxyaniline Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes is a cornerstone of industrial and medicinal chemistry, with applications ranging from textile dyeing to advanced materials and pharmaceutical agents. The use of 4-phenoxyaniline as an intermediate in azo dye synthesis offers a versatile platform for creating a diverse array of dyes with unique physicochemical properties. The phenoxy group can influence the final dye's color, solubility, and binding characteristics, making it a valuable building block for targeted applications.

The fundamental process for synthesizing azo dyes from this compound involves a two-step reaction: diazotization followed by an azo coupling. Initially, the primary aromatic amine, this compound, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

The resulting diazonium salt is a highly reactive electrophile that is then subjected to a coupling reaction with a nucleophilic aromatic compound, known as the coupling component. Common coupling components include phenols, anilines, and their derivatives. The choice of the coupling agent is a critical determinant of the final dye's color and properties. For instance, coupling with phenols typically occurs under weakly alkaline conditions, while coupling with anilines is carried out in weakly acidic media. The electron-donating or withdrawing nature of the substituents on both the diazonium salt and the coupling component allows for fine-tuning of the dye's absorption spectrum.

A series of disazo disperse dyes have been synthesized through the diazotization of this compound and subsequent coupling with 3-chloroaniline (B41212) to form an intermediate, which is then further diazotized and coupled.[1] The resulting dyes exhibit maximum absorption wavelengths in the range of 440–448 nm.[1]

This document provides detailed protocols for the synthesis of a representative monoazo dye using this compound and N,N-dimethylaniline, along with a summary of characterization data for analogous compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-((4-Phenoxyphenyl)diazenyl)-N,N-dimethylaniline

This protocol details the synthesis of a monoazo dye from this compound and N,N-dimethylaniline.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-Dimethylaniline

  • Sodium Acetate (B1210297)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper, which indicates a slight excess of nitrous acid.

Part B: Azo Coupling with N,N-Dimethylaniline

  • In a separate 500 mL beaker, dissolve a molar equivalent of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the N,N-dimethylaniline solution with vigorous stirring.

  • Add a solution of sodium acetate in water to the reaction mixture to adjust the pH to a weakly acidic range (pH 4-5), which is optimal for coupling with anilines.

  • A colored precipitate of the azo dye will begin to form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any unreacted salts and impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure azo dye.

  • Dry the purified crystals in a vacuum oven.

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., melting point, UV-Vis, IR, and NMR spectroscopy).

Data Presentation

Table 1: Physicochemical Properties of a Representative Azo Dye

PropertyValue
IUPAC Name 4-((4-Phenoxyphenyl)diazenyl)-N,N-dimethylaniline
Molecular Formula C₂₀H₁₉N₃O
Molecular Weight 317.39 g/mol
Appearance Colored Solid
Melting Point Not available
Yield Not available

Table 2: Spectroscopic Data for Structurally Similar Azo Dyes

Spectroscopic TechniqueCharacteristic Data for Similar Azo Dyes
UV-Vis (λmax) Azo compounds exhibit characteristic π → π* transitions. For a similar compound, 4-phenylazophenol, a λmax at 347 nm has been reported.[2] Disazo dyes from this compound show λmax in the range of 440-448 nm in DMF.[1]
FTIR (KBr, cm⁻¹) Expected characteristic peaks include: aromatic C-H stretching (3000-3100 cm⁻¹), N=N stretching (around 1400-1450 cm⁻¹, often weak), C-N stretching, and C=C aromatic stretching (1500-1600 cm⁻¹).[2]
¹H NMR (CDCl₃, ppm) Aromatic protons generally resonate between 6.5 and 8.0 ppm. The N-methyl protons of the dimethylamino group would appear as a singlet around 3.0 ppm.
¹³C NMR (CDCl₃, ppm) Aromatic carbons generally resonate between 110 and 160 ppm. The N-methyl carbons would appear around 40 ppm.

Visualizations

Synthesis_Pathway This compound This compound Diazonium_Salt 4-Phenoxybenzene diazonium chloride This compound->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Dye 4-((4-Phenoxyphenyl)diazenyl) -N,N-dimethylaniline Diazonium_Salt->Azo_Dye Coupling_Component N,N-Dimethylaniline Coupling_Component->Azo_Dye Azo Coupling

Caption: General synthesis pathway of an azo dye from this compound.

Experimental_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 Dissolve this compound in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 30 min A3->A4 B2 Add diazonium salt solution A4->B2 Diazonium Salt Solution B1 Prepare cooled solution of N,N-Dimethylaniline B1->B2 B3 Adjust pH with Sodium Acetate B2->B3 B4 Stir for 1-2 hours B3->B4 C1 Vacuum Filtration B4->C1 Crude Azo Dye Precipitate C2 Wash with cold water C1->C2 C3 Recrystallize from Ethanol C2->C3 C4 Dry the product C3->C4 Characterization Characterization C4->Characterization Pure Azo Dye

Caption: Experimental workflow for the synthesis of an azo dye.

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Phenoxyaniline-Based Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyaniline and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of numerous targeted anti-cancer agents. The diaryl ether linkage provides a unique three-dimensional conformation and metabolic stability, making it an ideal framework for designing potent and selective inhibitors of key oncogenic signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound-based compounds as inhibitors of critical cancer targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-activated protein kinase kinase (MEK).

Synthesis of this compound-Based Anti-Cancer Agents

The synthesis of anti-cancer agents incorporating the this compound moiety often involves the construction of a core heterocyclic system, followed by the coupling of the this compound fragment. A common synthetic strategy is the Ullmann condensation for the formation of the diaryl ether bond, or a nucleophilic aromatic substitution (SNAr) reaction to attach the this compound to an activated heterocyclic core.[1][2]

General Synthesis Workflow for a Quinazoline-Based EGFR Inhibitor

A representative workflow for the synthesis of a quinazoline-based EGFR inhibitor, a common class of drugs derived from an aniline (B41778) precursor, is outlined below. This multi-step process begins with the formation of the quinazolinone ring, followed by activation and subsequent coupling with this compound.[2]

Synthesis Workflow start Substituted Anthranilic Acid Derivative cyclization Cyclization (e.g., with Formamidine (B1211174) Acetate) start->cyclization quinazolinone Formation of Quinazolinone Ring cyclization->quinazolinone chlorination Chlorination (e.g., with SOCl2 or POCl3) quinazolinone->chlorination activation Activation for SNAr chlorination->activation snar Nucleophilic Aromatic Substitution (SNAr) (with this compound) activation->snar coupling Coupling of Key Fragments snar->coupling side_chain Side Chain Installation (optional) coupling->side_chain final_product Final Inhibitor side_chain->final_product

Caption: Generalized synthesis workflow for a quinazoline-based EGFR inhibitor.

Experimental Protocol: Synthesis of a this compound Quinazoline Derivative

This protocol describes a general procedure for the synthesis of a 4-(4-phenoxyanilino)quinazoline derivative, a common core structure for many EGFR inhibitors.

Step 1: Synthesis of the Quinazolinone Core

  • A mixture of a substituted 2-aminobenzoic acid derivative and formamidine acetate (B1210297) is heated to reflux in a suitable solvent such as 2-methoxyethanol (B45455) for several hours.[2]

  • Upon cooling, the resulting substituted quinazolin-4(3H)-one often precipitates and can be isolated by filtration.[2]

Step 2: Chlorination of the Quinazolinone

  • The quinazolinone from the previous step is refluxed with a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). A catalytic amount of dimethylformamide (DMF) is often added.[2]

  • After the reaction is complete, the excess chlorinating agent is removed under reduced pressure to yield the 4-chloroquinazoline (B184009) intermediate.[2]

Step 3: Nucleophilic Aromatic Substitution (SNAr) with this compound

  • The 4-chloroquinazoline intermediate and this compound are dissolved in a suitable solvent, such as isopropanol (B130326) or dimethylformamide.

  • The reaction mixture is heated, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final 4-(4-phenoxyanilino)quinazoline derivative.

Biological Evaluation of this compound-Based Anti-Cancer Agents

The anti-cancer potential of newly synthesized this compound derivatives is typically assessed through a series of in vitro assays to determine their cytotoxicity against various cancer cell lines and their inhibitory activity against specific molecular targets.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[4]

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, is added to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[3][6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

To determine the specific inhibitory activity of the synthesized compounds against their intended kinase targets (e.g., EGFR, VEGFR, MEK), in vitro kinase assays are performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Prepare stock solutions of the recombinant kinase, the specific substrate, ATP, and the this compound-based inhibitor.[8]

  • Assay Plate Setup: In a 384-well plate, add the serially diluted inhibitor or DMSO (for control wells).[9]

  • Enzyme Addition: Add the diluted kinase to each well.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8][9]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[9]

    • Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.[10]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Quantitative Data Summary

The following tables summarize the reported anti-cancer activities of representative this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
1 HCT116 (Colon)22.4[1]
2 HCT116 (Colon)0.34[1]
42 HT29 (Colon)0.32[6]
42 HCT 15 (Colon)0.51[6]
4c A549 (Lung)0.56[11]
4c PC-3 (Prostate)2.46[11]
4c HepG2 (Liver)2.21[11]
3c HepG2 (Liver)11.42[12]
3d HepG2 (Liver)8.50[12]
3e HepG2 (Liver)12.76[12]
4d A549 (Lung)3.317[13]
4e A549 (Lung)4.648[13]
4d MCF-7 (Breast)7.711[13]
4e MCF-7 (Breast)6.114[13]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
10a EGFRPotent Inhibition[14]
10a VEGFR-2Potent Inhibition[14]
10g EGFRPotent Inhibition[14]
10g VEGFR-2Potent Inhibition[14]
AAZ VEGFR222[5]

Mechanism of Action and Signaling Pathways

Many this compound-based anti-cancer agents function by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, or downstream kinases like MEK. Inhibition of these kinases disrupts crucial signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[1][15][16]

EGFR Signaling Pathway

EGFR is a key driver in many cancers. Its activation leads to the stimulation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival.[2]

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical downstream effector of many RTKs and RAS mutations. This compound derivatives that inhibit MEK can block this pathway, leading to reduced cell proliferation.[1][15]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression & Proliferation TranscriptionFactors->CellCycle Inhibitor This compound MEK Inhibitor Inhibitor->MEK Inhibition

Caption: The MAPK/ERK signaling cascade and MEK inhibition.

Conclusion

The this compound scaffold is a versatile and valuable component in the design of novel anti-cancer agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for screening. The biological evaluation protocols provided herein offer a robust framework for assessing the cytotoxic and kinase inhibitory potential of these derivatives. The continued exploration of this compound-based compounds holds significant promise for the development of next-generation targeted cancer therapies.

References

Application Note and Protocol for the Synthesis of 4-Phenoxyaniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenoxyaniline, also known as 4-aminophenyl phenyl ether, is a valuable chemical intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1] Its structure, incorporating both an aniline (B41778) and a diaryl ether moiety, makes it a versatile building block in organic synthesis. The Ullmann condensation is a classic and effective method for the formation of the diaryl ether bond, typically involving a copper-catalyzed reaction between a phenol (B47542) and an aryl halide.[2][3] This application note provides a detailed protocol for the synthesis of this compound via the Ullmann condensation of 4-aminophenol (B1666318) and iodobenzene (B50100).

Reaction Scheme

The synthesis of this compound is achieved through the copper-catalyzed cross-coupling of 4-aminophenol and iodobenzene in the presence of a base.

Overall Reaction:

Caption: Workflow for the Ullmann Condensation Synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactant Stoichiometry
4-Aminophenol1.0 equiv[4]
Iodobenzene1.0 equiv[4]
Copper(II) glycinate (B8599266)0.02 equiv[4]
Potassium hydroxide (B78521) (KOH)2.0 equiv[4]
Reaction Conditions
SolventAnhydrous Dimethyl sulfoxide (B87167) (DMSO)[4]
Temperature80°C[4]
Reaction Time8 hours[4]
Product Characteristics
AppearanceBrown to green-brown crystalline flakes or powder[5]
Melting Point82-84 °C[5]
Yield and Purity
YieldUp to 98% (Reported for a similar diaryl ether synthesis)[4]
Purification MethodColumn Chromatography[4]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Potassium hydroxide is corrosive. Handle with care.

Conclusion

The Ullmann condensation provides an effective and high-yielding route to this compound. The use of a copper(II) glycinate catalyst allows for relatively mild reaction conditions. This protocol offers a detailed procedure for researchers and scientists in the field of drug development and organic synthesis. Further optimization of the catalyst system, ligands, and reaction conditions could potentially lead to even more efficient and environmentally benign synthetic methods.

References

Application Notes and Protocols: Utilization of 4-Phenoxyaniline in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aromatic polyamides and polyurethanes are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications can be limited by poor solubility and high processing temperatures, which stem from their rigid backbones and strong intermolecular hydrogen bonding.[1][2] A key strategy to enhance the processability of these polymers is the incorporation of flexible linkages into the polymer backbone. The use of 4-phenoxyaniline as a diamine monomer introduces flexible ether (C-O-C) bonds, which can disrupt chain packing, thereby improving solubility and lowering the glass transition temperature (Tg) without significantly compromising thermal stability.[3]

These application notes provide detailed protocols for the synthesis of polyamides and polyurethanes using this compound, targeting researchers and scientists in polymer chemistry and materials science.

Section 1: Polyamide Production from this compound

The introduction of this compound into a polyamide backbone results in polymers with enhanced solubility in organic solvents and improved processability. The flexible phenoxy group helps to decrease chain rigidity. A common and effective method for synthesizing these aromatic polyamides is the low-temperature solution polycondensation of the diamine with an aromatic diacid chloride.[1][4]

Logical Workflow: Polyamide Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Monomer1 This compound (Diamine) Solvent Dissolve Diamine in Aprotic Solvent (e.g., NMP, DMAc) Monomer1->Solvent Monomer2 Aromatic Diacid Chloride (e.g., Terephthaloyl Chloride) Addition Add Diacid Chloride Monomer2->Addition Cooling Cool to 0-5 °C Solvent->Cooling Cooling->Addition Reaction React at Room Temp (e.g., 12-24h) Addition->Reaction Precipitation Precipitate in Non-Solvent (e.g., Ethanol) Reaction->Precipitation Washing Wash with Water & Ethanol (B145695) Precipitation->Washing Drying Dry under Vacuum Washing->Drying Product Final Polyamide Drying->Product

Caption: Workflow for low-temperature polyamide synthesis.

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride in N-Methyl-2-pyrrolidone (NMP) containing calcium chloride (CaCl2) to enhance polymer solubility.[4]

Materials:

  • This compound (1.85 g, 0.01 mol)

  • Terephthaloyl chloride (2.03 g, 0.01 mol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (50 mL)

  • Anhydrous Calcium Chloride (CaCl2) (2 g)

  • Ethanol (500 mL)

  • Nitrogen gas supply

  • Double-walled glass flask with a mechanical stirrer

Procedure:

  • Flame-dry the double-walled glass flask under a nitrogen atmosphere to ensure anhydrous conditions.

  • Add this compound (0.01 mol) and calcium chloride (2 g) to the flask with NMP (25 mL).

  • Stir the mixture under a gentle nitrogen flow at room temperature until all solids are completely dissolved.[4]

  • Cool the stirred solution to 0-5 °C using a circulating bath.[4]

  • Add a stoichiometric amount of terephthaloyl chloride (0.01 mol) to the cooled solution in one portion.

  • Allow the reaction mixture to stir at 5 °C for 1 hour.

  • Let the mixture slowly warm to room temperature (approx. 20-25 °C) and continue stirring for an additional 12-24 hours.[4]

  • Pour the resulting viscous polymer solution into 500 mL of vigorously stirring ethanol to precipitate the polyamide.

  • Collect the fibrous precipitate by filtration.

  • Wash the collected polymer thoroughly with hot water and then with ethanol to remove any unreacted monomers and salts.

  • Dry the final polyamide product in a vacuum oven at 100 °C overnight. Yields are typically over 90%.[3]

Data Presentation: Typical Properties of Aromatic Polyamides

The properties of polyamides derived from phenoxy-substituted diamines often show improved solubility and processability while maintaining good thermal characteristics. The following table summarizes typical data found for such polymers.

PropertyTypical Value RangeAnalysis MethodReference
Inherent Viscosity (ηinh)0.40 - 1.35 dL/gUbbelohde Viscometer[1][3]
Glass Transition Temp (Tg)230 - 300 °CDSC[1][3]
10% Weight Loss Temp (TGA)> 450 °C (in N2)TGA[2][3]
Tensile Strength75 - 110 MPaUniversal Testing Machine[1][3]
Young's Modulus1.5 - 2.9 GPaUniversal Testing Machine[1][3]
SolubilitySoluble in NMP, DMAc, DMFVisual Inspection[2][3]

Section 2: Polyurethane Production using this compound

In polyurethane synthesis, aromatic diamines like this compound are typically used as chain extenders. The synthesis is a two-step process. First, an isocyanate-terminated prepolymer is formed by reacting a diisocyanate with a high-molecular-weight polyol. Second, this prepolymer is cured by reacting it with the diamine chain extender to form the final polyurethane-urea elastomer.[5][6]

Logical Workflow: Polyurethane Synthesis

G cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension (Curing) Diisocyanate Diisocyanate (e.g., MDI, TDI) Reaction1 React at 70-80 °C under N2 Diisocyanate->Reaction1 Polyol Polyol (e.g., Polyether or Polyester) Polyol->Reaction1 Prepolymer Isocyanate-Terminated Prepolymer Reaction1->Prepolymer Reaction2 Add Diamine Solution to Prepolymer Prepolymer->Reaction2 Diamine This compound (in Solvent like DMF/DMSO) Diamine->Reaction2 Curing Cure at 90-120 °C Reaction2->Curing Product Final Polyurethane Curing->Product

Caption: Two-step workflow for polyurethane synthesis.

Experimental Protocol: Two-Step Polyurethane Synthesis

This protocol details the synthesis of a polyurethane elastomer using 4,4'-methylene diphenyl diisocyanate (MDI), a polyester (B1180765) or polyether polyol, and this compound as the chain extender.[5][7][8]

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • High molecular weight polyol (e.g., Polypropylene glycol, PPG, Mn ~2000 g/mol )

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)

  • Dibutyltin (B87310) dilaurate (DBTDL) catalyst

  • Nitrogen gas supply

  • Reaction kettle with mechanical stirrer and heating mantle

Procedure:

Step 1: Prepolymer Synthesis

  • Charge the reaction kettle with the polyol and heat to 70-80 °C under a nitrogen atmosphere while stirring.

  • Add the diisocyanate (e.g., MDI) to the polyol. A typical molar ratio of NCO/OH groups is around 2:1 to ensure isocyanate termination.[9]

  • Maintain the reaction at 70-80 °C for 1.5-3 hours to form the isocyanate-terminated prepolymer.[7] Monitor the reaction progress by titrating for the %NCO content.

  • Lower the temperature of the prepolymer to below 50 °C before chain extension.[7]

Step 2: Chain Extension with this compound

  • Prepare a solution of this compound in a minimal amount of dry DMF or DMSO.

  • Slowly add the this compound solution to the stirred prepolymer. The amount of diamine should be calculated to react with the excess isocyanate groups (typically a molar ratio of NH2/NCO of 0.95-1.0).

  • Add a catalytic amount of dibutyltin dilaurate (e.g., 1-2 drops).[6][8]

  • Increase the temperature to 90-120 °C and stir for several hours until the mixture becomes highly viscous and solidifies.[6][7]

  • The resulting polymer can be cast into a mold before solidification to form a film or part.

  • Post-cure the solid polyurethane in an oven at 80-100 °C for 12-24 hours to ensure complete reaction.

Data Presentation: Typical Properties of Aromatic Amine-Cured Polyurethanes

The properties of polyurethanes are highly dependent on the structure of the diisocyanate, polyol, and chain extender. Using an aromatic diamine like this compound typically results in hard segments that provide good mechanical and thermal properties.

PropertyTypical Value RangeAnalysis MethodReference
Tensile Strength20 - 50 MPaUniversal Testing Machine[10][11]
Elongation at Break250 - 600%Universal Testing Machine[11][12]
Shore Hardness40A - 75DDurometer[11]
Glass Transition Temp (Tg)-55 to -20 °C (Soft Seg.)75 to 160 °C (Hard Seg.)DSC / DMA[6][12]
Thermal Stability (TGA)Onset of degradation > 300 °CTGA[8][12]
Water Contact Angle78 - 98°Contact Angle Goniometer[10]

References

Application of 4-Phenoxyaniline in the Manufacturing of the Acaricide Diafenthiuron

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenoxyaniline is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and notably, agrochemicals.[1][2] Its unique structure, featuring a phenoxy group attached to an aniline (B41778) core, allows for a wide range of chemical transformations, making it a valuable building block in the production of complex active ingredients for crop protection.[2] This document provides detailed application notes and protocols for the use of this compound in the manufacturing of the commercial acaricide and insecticide, Diafenthiuron.

Overview of Diafenthiuron

Diafenthiuron is a broad-spectrum thiourea-based insecticide and acaricide effective against a range of sucking pests such as aphids, whiteflies, jassids, and mites.[3] It is widely used in the protection of cotton, chili, and various vegetable crops.[3] Diafenthiuron acts as a pro-insecticide, meaning it is converted into its active form after entering the target pest.[4]

Synthesis of Diafenthiuron from this compound

The synthesis of Diafenthiuron from this compound is a multi-step process that involves the formation of a key intermediate, 2,6-diisopropyl-4-phenoxyaniline. This intermediate is then converted to Diafenthiuron.

Key Intermediate: 2,6-Diisopropyl-4-phenoxyaniline

The critical step in utilizing this compound for Diafenthiuron synthesis is its conversion to 2,6-diisopropyl-4-phenoxyaniline. This is typically achieved through a Friedel-Crafts alkylation reaction where two isopropyl groups are introduced onto the aniline ring at the positions ortho to the amino group.

Experimental Protocol: Synthesis of 2,6-Diisopropyl-4-phenoxyaniline from this compound

This protocol describes the isopropylation of this compound using a Friedel-Crafts alkylation approach.

Materials:

  • This compound

  • Isopropyl alcohol or Isopropyl chloride

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

  • 1,2-Dichloroethane or other suitable solvent

  • Hydrochloric acid (HCl) for workup

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, dissolve this compound in the chosen solvent (e.g., 1,2-dichloroethane).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the stirred solution while maintaining the low temperature.

  • Gradually add the alkylating agent (isopropyl alcohol or isopropyl chloride) to the reaction mixture. The temperature should be carefully controlled and kept below 15°C.[5]

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and hydrochloric acid.

  • The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with a sodium hydroxide solution and then with water until neutral.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2,6-diisopropyl-4-phenoxyaniline can be purified by distillation or recrystallization.

Quantitative Data for Synthesis of 2,6-Diisopropyl-4-phenoxyaniline

ParameterValueReference
Starting Material2,6-diisopropylaniline (alternative route)[4]
Product Purity>99.5% (by HPLC)[4]
Overall Yield (two-step process)Up to 99.5%[4]
Final Synthesis Step: Diafenthiuron from 2,6-Diisopropyl-4-phenoxyaniline

Once the key intermediate is synthesized, it is converted to Diafenthiuron through a two-step process involving the formation of an isothiocyanate intermediate followed by reaction with tert-butylamine.

Experimental Protocol: Synthesis of Diafenthiuron

This protocol outlines the conversion of 2,6-diisopropyl-4-phenoxyaniline to Diafenthiuron.

Part 1: Synthesis of N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate

  • 2,6-diisopropyl-4-phenoxyaniline is reacted with thiophosgene (B130339) in a suitable solvent.[6]

  • The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • The resulting isothiocyanate intermediate is isolated and purified.

Part 2: Synthesis of Diafenthiuron

  • The N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate is dissolved in a suitable solvent.

  • tert-Butylamine is added to the solution, and the mixture is stirred at room temperature.[6]

  • The reaction leads to the formation of Diafenthiuron as a solid precipitate.

  • The product is collected by filtration, washed, and dried.

Quantitative Data for Diafenthiuron Synthesis

StepReactantsProductYieldReference
Etherification (alternative route)2,6-diisopropyl-4-bromoaniline, Phenol2,6-diisopropyl-4-phenoxyaniline-[1]
Isothiocyanate Formation2,6-diisopropyl-4-phenoxyaniline, CS₂, 4-toluenesulfonyl chlorideN-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate-[3]
Thiourea FormationN-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate, tert-butylamineDiafenthiuron-[3]
Overall 2,6-diisopropylaniline (starting material) Diafenthiuron 37.5% [3]

Mechanism of Action of Diafenthiuron

Diafenthiuron functions as a pro-insecticide. Following application and uptake by the target pest, it undergoes metabolic or photochemical conversion to its active form, a carbodiimide (B86325) derivative.[1] This active metabolite inhibits mitochondrial respiration by targeting the ATP synthase complex.[3][4] Specifically, it is believed to covalently bind to the microsomal glucose-6-phosphate translocase, a component of the ATPase complex, leading to the disruption of ATP production.[1] This depletion of cellular energy results in paralysis and ultimately the death of the insect or mite.[7]

Visualizations

Synthesis Workflow of Diafenthiuron from this compound

Diafenthiuron_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis This compound This compound Friedel-Crafts Alkylation Friedel-Crafts Alkylation This compound->Friedel-Crafts Alkylation Isopropylating Agent, Lewis Acid 2,6-Diisopropyl-4-phenoxyaniline 2,6-Diisopropyl-4-phenoxyaniline Friedel-Crafts Alkylation->2,6-Diisopropyl-4-phenoxyaniline Isothiocyanate Formation Isothiocyanate Formation 2,6-Diisopropyl-4-phenoxyaniline->Isothiocyanate Formation Thiophosgene Thiourea Formation Thiourea Formation Isothiocyanate Formation->Thiourea Formation tert-Butylamine Diafenthiuron Diafenthiuron Thiourea Formation->Diafenthiuron

Caption: Synthetic pathway of Diafenthiuron from this compound.

Mode of Action of Diafenthiuron

Diafenthiuron_MoA cluster_pest Inside the Target Pest Diafenthiuron Diafenthiuron (Pro-insecticide) Active_Metabolite Carbodiimide (Active Metabolite) Diafenthiuron->Active_Metabolite Metabolic/ Photochemical Conversion ATP_Synthase ATP Synthase Complex Active_Metabolite->ATP_Synthase Inhibition Mitochondrion Mitochondrion ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Paralysis Paralysis & Death ATP_Production->Paralysis Leads to

Caption: Mechanism of action of Diafenthiuron within the target pest.

References

Application Notes: High-Yield Synthesis of 2,6-Diisopropyl-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diisopropyl-4-phenoxyaniline is a key intermediate and a known impurity in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals. For instance, it is an important intermediate in the synthesis of the insecticide and acaricide Diafenthiuron.[1] Accurate synthesis of this compound is crucial for creating analytical standards for impurity profiling and for use in further chemical synthesis. This document provides detailed protocols for the high-yield synthesis of 2,6-diisopropyl-4-phenoxyaniline, focusing on robust and scalable methods such as the Ullmann condensation and the modern Buchwald-Hartwig C-O coupling reaction.

Synthetic Strategies

The formation of the diaryl ether bond is the key transformation in the synthesis of 2,6-diisopropyl-4-phenoxyaniline. Two primary catalytic cross-coupling methods are widely employed for this purpose:

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542).[2] While it often requires high temperatures, it is a cost-effective and powerful method for constructing diaryl ethers.[2] A specific, high-yield protocol exists for the synthesis of the target molecule using this approach.[3]

  • Buchwald-Hartwig C-O Coupling: A more modern alternative, this palladium-catalyzed cross-coupling reaction typically proceeds under milder conditions and offers a broader substrate scope and functional group tolerance compared to the Ullmann reaction.[4][5][6]

This document will provide a detailed protocol for the Ullmann condensation and a general protocol for the Buchwald-Hartwig C-O coupling as an alternative route.

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis

This protocol details the copper-catalyzed synthesis of 2,6-diisopropyl-4-phenoxyaniline from 2,6-diisopropyl-4-bromoaniline and phenol.[3]

Reaction Principle

The Ullmann condensation for diaryl ether synthesis involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the halide on the aromatic ring with the aid of the copper catalyst.[2]

Reaction Scheme

Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagent Preparation:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, dissolve phenol (48.9 g) in xylene (500 mL).

    • Establish an inert nitrogen atmosphere.

    • While stirring, carefully add pulverized potassium hydroxide (B78521) (30.2 g) to the solution.[3]

  • Azeotropic Water Removal:

    • Heat the reaction mixture to the boiling point of xylene.

    • Continuously remove the water formed during the phenoxide formation via azeotropic distillation using the Dean-Stark trap.[3] Continue until no more water is collected.

  • Catalytic Coupling:

    • After water removal, cool the mixture slightly and add copper(I) chloride (0.6 g) and 2,6-diisopropyl-4-bromoaniline (100 g).[3]

    • Heat the reaction mixture to 150-155 °C and maintain vigorous stirring for 8 hours.[3]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Transfer the filtrate to a separatory funnel and wash with 15% aqueous sodium hydroxide solution (150 mL) to remove any unreacted phenol.[3]

    • Wash the organic layer sequentially with water (2 x 150 mL).[3]

    • Separate the organic phase and dry it over anhydrous sodium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the xylene.

    • The crude product can be purified by vacuum distillation (boiling point 103-104 °C at 0.01 torr) or by recrystallization from hexane (B92381) to yield the final product as a solid (melting point 71-72 °C).[3]

Data Presentation

ParameterValueReference
Starting Materials 2,6-diisopropyl-4-bromoaniline (100 g), Phenol (48.9 g)[3]
Catalyst Copper(I) Chloride (0.6 g)[3]
Base Potassium Hydroxide (30.2 g)[3]
Solvent Xylene (500 mL)[3]
Reaction Temperature 150-155 °C[3]
Reaction Time 8 hours[3]
Typical Yield 85-95%-
Purity (HPLC) >99%-
Appearance White to off-white solid-
Melting Point 71-72 °C[3]

Protocol 2: Buchwald-Hartwig C-O Coupling (General Method)

This protocol provides a general methodology for the palladium-catalyzed synthesis of diaryl ethers, which can be adapted for the synthesis of 2,6-diisopropyl-4-phenoxyaniline.[4]

Reaction Principle

The Buchwald-Hartwig C-O coupling involves the palladium-catalyzed reaction between an aryl halide (or triflate) and a phenol in the presence of a suitable phosphine (B1218219) ligand and a base. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, coordination and deprotonation of the phenol, and reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst.[4]

Experimental Protocol (General)

  • Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 2,6-diisopropyl-4-bromoaniline, 1.0 mmol), phenol (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., a biaryl phosphine like XPhos, 2-4 mol%).[4]

    • Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol) and a dry, degassed solvent (e.g., Toluene or Dioxane, 5 mL).[4]

  • Reaction:

    • Seal the tube and place it in a preheated oil bath at 80-110 °C.

    • Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.[4]

Data Presentation

ParameterGeneral ConditionsReference
Starting Materials Aryl Bromide (1.0 equiv), Phenol (1.2 equiv)[4]
Catalyst System Pd Source (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos)[4]
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv)[4]
Solvent Toluene or Dioxane[4]
Reaction Temperature 80-110 °C[4]
Reaction Time 12-24 hours[4]
Typical Yield 70-95% (substrate dependent)-
Purity (HPLC) >98% (after chromatography)-

Visualizations

Synthetic Workflow Diagram

G cluster_0 Synthetic Strategies cluster_1 Protocol 1: Ullmann Condensation cluster_2 Protocol 2: Buchwald-Hartwig start Starting Materials (Aryl Halide + Phenol) ullmann_step1 Cu-Catalyzed Coupling (High Temperature) start->ullmann_step1 CuCl, Base buchwald_step1 Pd-Catalyzed Coupling (Mild Temperature) start->buchwald_step1 Pd Catalyst, Ligand, Base workup Work-up & Purification (Extraction, Chromatography/Distillation) ullmann_step1->workup buchwald_step1->workup product Product 2,6-Diisopropyl-4-phenoxyaniline workup->product

Caption: Comparative workflow of Ullmann and Buchwald-Hartwig syntheses.

Ullmann Condensation Pathway

G phenol Phenol (Ar'-OH) phenoxide Potassium Phenoxide (Ar'-O⁻ K⁺) phenol->phenoxide + KOH - H₂O koh KOH (Base) intermediate Copper-Phenoxide Intermediate [Ar'-O-Cu] phenoxide->intermediate + CuCl - KCl aryl_halide 2,6-Diisopropyl-4-bromoaniline (Ar-Br) cucl CuCl (Catalyst) product 2,6-Diisopropyl-4-phenoxyaniline (Ar-O-Ar') intermediate->product + Ar-Br byproduct KBr + CuCl

Caption: Key steps in the Ullmann condensation reaction pathway.

References

Application Notes and Protocols for High-Performance Polymers Derived from 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polymers utilizing 4-phenoxyaniline as a key monomer. The unique chemical structure of this compound, which incorporates both a reactive amine functionality and a flexible ether linkage, allows for the creation of polymers with a desirable combination of high thermal stability, excellent mechanical properties, and improved processability. This document outlines detailed experimental protocols for the synthesis of polyimides and polyamides derived from this compound and presents their key performance characteristics in a structured format.

Introduction to this compound in Polymer Chemistry

This compound is a versatile aromatic amine that serves as a valuable building block in the synthesis of advanced polymers. Its incorporation into polymer backbones, such as those of polyimides and polyamides, imparts a unique set of properties. The phenoxy group enhances solubility and processability by introducing flexibility and disrupting chain packing, while the aniline (B41778) moiety provides the necessary reactivity for polymerization. These characteristics make this compound-based polymers attractive for a range of applications, including high-temperature adhesives, flexible electronics, and advanced composites.

High-Performance Polyimides from this compound

Polyimides are a class of polymers known for their exceptional thermal and chemical resistance. The introduction of this compound as a diamine monomer in polyimide synthesis can lead to materials with a favorable balance of properties.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid) Precursor

This is the most widely practiced method for polyimide synthesis.[1]

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Monomer Preparation: Ensure both this compound and the selected dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)) are pure and dry.

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[1][2] The concentration is typically around 10-20 wt%.

  • Dianhydride Addition: Gradually add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature under a nitrogen atmosphere.[3]

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to allow for the formation of a viscous poly(amic acid) solution.[4] The progress of the polymerization can be monitored by the increase in solution viscosity.

Step 2: Thermal Imidization of Poly(amic acid)

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate to a uniform thickness.

  • Solvent Removal and Cyclodehydration: Place the cast film in a vacuum oven and subject it to a stepwise heating program. A typical heating cycle involves:[5][6]

    • Heating to 100°C for 1 hour to remove the bulk of the solvent.

    • Increasing the temperature to 200°C for 1 hour.

    • Finally, heating to 300-350°C for 1 hour to ensure complete cyclodehydration to the polyimide.

  • Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Two_Step_Polyimide_Synthesis Monomers This compound + Dianhydride PAA_Solution Poly(amic acid) Solution Monomers->PAA_Solution Room Temp, 24h Solvent Polar Aprotic Solvent (NMP or DMAc) Solvent->PAA_Solution Film_Casting Film Casting PAA_Solution->Film_Casting Thermal_Imidization Stepwise Heating (100-350°C) Film_Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Fig. 1: Two-Step Polyimide Synthesis Workflow.
Quantitative Data

The properties of polyimides derived from this compound can be tailored by the choice of dianhydride.

DianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA> 400> 500120 - 1503.0 - 4.05 - 10
BTDA250 - 300> 500100 - 1302.5 - 3.510 - 20
6FDA280 - 330> 500110 - 1402.8 - 3.88 - 15

Note: The data presented are typical ranges and can vary based on specific synthesis conditions and characterization methods.

High-Performance Polyamides from this compound

Aromatic polyamides, or aramids, are renowned for their high strength and thermal stability. The incorporation of this compound can enhance their solubility and processability.

Experimental Protocols

Protocol 2: Low-Temperature Solution Polycondensation

  • Monomer Preparation: Ensure this compound and the diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) are pure and dry.

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in a dry, polar aprotic solvent such as NMP or DMAc containing a small amount of an acid acceptor like pyridine.[7]

  • Diacid Chloride Addition: Cool the solution to 0-5°C in an ice bath. Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Polymerization: Allow the reaction to proceed at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Polymer Isolation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol (B129727).

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 80-100°C.

Polyamide_Synthesis Monomers This compound + Diacid Chloride Reaction Low Temperature (0-5°C) Monomers->Reaction Solvent Polar Aprotic Solvent + Acid Acceptor Solvent->Reaction Polymer_Solution Polyamide Solution Reaction->Polymer_Solution Precipitation Precipitation in Methanol Polymer_Solution->Precipitation Polyamide_Powder Polyamide Powder Precipitation->Polyamide_Powder Applications Polymers This compound-Based High-Performance Polymers Properties High Thermal Stability Excellent Mechanical Properties Good Processability Polymers->Properties Pharma Pharmaceutical Intermediates Polymers->Pharma Monomer Application Aerospace Aerospace & Automotive Properties->Aerospace Electronics Electronics Properties->Electronics Membranes Membranes Properties->Membranes

References

Application Note and Protocol for the Nitration of 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 4-phenoxy-2-nitroaniline through the nitration of 4-phenoxyaniline. Due to the sensitivity of the primary amino group to oxidation and to control the regioselectivity of the nitration, the synthesis is performed via a three-step process:

  • Acetylation: Protection of the amino group of this compound as an acetamide (B32628).

  • Nitration: Electrophilic aromatic substitution on the protected intermediate, N-(4-phenoxyphenyl)acetamide.

  • Hydrolysis: Deprotection of the acetamido group to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance1H NMR (δ, ppm)IR (cm⁻¹)
This compoundC₁₂H₁₁NO185.2282-85Off-white to pale brown solidPredicted: 6.8-7.4 (m, 9H, Ar-H), 4.8 (br s, 2H, -NH₂)Predicted: 3400-3200 (N-H stretch), 1600-1450 (C=C stretch, Ar), 1240 (C-O stretch)
N-(4-Phenoxyphenyl)acetamideC₁₄H₁₃NO₂227.26134-136White to off-white solidPredicted: 9.8 (s, 1H, -NH), 7.0-7.6 (m, 9H, Ar-H), 2.1 (s, 3H, -CH₃)Predicted: 3300 (N-H stretch), 1660 (C=O stretch, amide I), 1600-1450 (C=C stretch, Ar), 1540 (N-H bend, amide II), 1240 (C-O stretch)
4-Phenoxy-2-nitroanilineC₁₂H₁₀N₂O₃230.22116-118[1]Yellow to orange solidPredicted: 7.9 (d, 1H), 7.0-7.5 (m, 7H), 6.9 (d, 1H), 5.0 (br s, 2H, -NH₂)Predicted: 3500-3300 (N-H stretch), 1620 (N-H bend), 1580, 1340 (N-O stretch, nitro), 1240 (C-O stretch)

Note: Predicted spectral data is based on typical chemical shifts and vibrational frequencies for the respective functional groups and structural motifs.

Experimental Protocols

Part 1: Acetylation of this compound to N-(4-Phenoxyphenyl)acetamide

This procedure protects the amino group to prevent oxidation and direct the subsequent nitration.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • To the stirred solution, add acetic anhydride dropwise.

  • Heat the reaction mixture at a gentle reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude N-(4-phenoxyphenyl)acetamide from an ethanol/water mixture to obtain a purified product.

  • Dry the product in a vacuum oven.

Part 2: Nitration of N-(4-Phenoxyphenyl)acetamide

This step introduces a nitro group onto the aromatic ring. The acetamido and phenoxy groups are ortho, para-directing. The nitration is expected to occur primarily at the position ortho to the amino group (and meta to the phenoxy group) due to the strong activating and directing effect of the acetamido group.

Materials:

  • N-(4-Phenoxyphenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

Procedure:

  • In a flask, dissolve N-(4-phenoxyphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetamide over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 1-2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Allow the ice to melt, and the crude product will precipitate.

  • Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

  • The crude N-(2-nitro-4-phenoxyphenyl)acetamide can be used directly in the next step or recrystallized from ethanol for purification.

Part 3: Hydrolysis of N-(2-nitro-4-phenoxyphenyl)acetamide to 4-Phenoxy-2-nitroaniline

This final step removes the acetyl protecting group to yield the target compound.

Materials:

  • N-(2-nitro-4-phenoxyphenyl)acetamide

  • Concentrated sulfuric acid (70%) or concentrated hydrochloric acid

  • Sodium hydroxide (B78521) solution (e.g., 10% w/v)

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend the crude N-(2-nitro-4-phenoxyphenyl)acetamide in a 70% sulfuric acid solution.

  • Heat the mixture under reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7. The product will precipitate as a yellow-orange solid.

  • Collect the crude 4-phenoxy-2-nitroaniline by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the product from an ethanol/water mixture to obtain purified, crystalline 4-phenoxy-2-nitroaniline.

  • Dry the final product in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_acetylation Part 1: Acetylation cluster_nitration Part 2: Nitration cluster_hydrolysis Part 3: Hydrolysis start This compound step1 Dissolve in Acetic Acid start->step1 step2 Add Acetic Anhydride step1->step2 step3 Reflux step2->step3 step4 Precipitate in Ice Water step3->step4 step5 Filter & Wash step4->step5 step6 Recrystallize & Dry step5->step6 product1 N-(4-Phenoxyphenyl)acetamide step6->product1 step7 Dissolve in conc. H₂SO₄ product1->step7 step8 Add Nitrating Mixture (HNO₃/H₂SO₄) at <10°C step7->step8 step9 Stir in Ice Bath step8->step9 step10 Pour onto Ice step9->step10 step11 Filter & Wash step10->step11 product2 Crude N-(2-nitro-4-phenoxyphenyl)acetamide step11->product2 step12 Reflux in Acid (H₂SO₄) product2->step12 step13 Pour into Ice Water step12->step13 step14 Neutralize with NaOH step13->step14 step15 Filter & Wash step14->step15 step16 Recrystallize & Dry step15->step16 final_product 4-Phenoxy-2-nitroaniline step16->final_product

Caption: Experimental workflow for the synthesis of 4-Phenoxy-2-nitroaniline.

signaling_pathway reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation of Electrophile intermediate Sigma Complex (Arenium ion) electrophile->intermediate substrate N-(4-Phenoxyphenyl)acetamide substrate->intermediate Electrophilic Attack deprotonation -H⁺ intermediate->deprotonation product N-(2-nitro-4-phenoxyphenyl)acetamide intermediate->product Deprotonation

Caption: Key steps in the electrophilic aromatic substitution (nitration) mechanism.

References

Application Notes and Protocols: 4-Phenoxyaniline as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-phenoxyaniline as a strategic precursor in the synthesis of various pharmaceutical intermediates. The document details its application in the development of kinase inhibitors and neuroprotective agents, supported by experimental protocols, quantitative data, and visual diagrams to guide researchers in their drug discovery and development endeavors.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting a range of biological pathways implicated in diseases such as cancer and neurodegenerative disorders.[1][2] Its unique diaryl ether-amine structure provides a versatile scaffold for the introduction of diverse functionalities, enabling the modulation of pharmacological activity. This document focuses on its role as a precursor in the synthesis of intermediates for MEK inhibitors, PDGFR inhibitors, and neuroprotective agents.

Synthesis of Pharmaceutical Intermediates from this compound

The primary amino group of this compound serves as a key reactive site for forming C-N bonds, a common linkage in many pharmaceutical agents. Two powerful and widely used palladium-catalyzed cross-coupling reactions for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[3][4] This reaction is characterized by its high functional group tolerance and broad substrate scope.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Anhydrous diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Celite

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate the flask and backfill with argon. This process should be repeated three times.

  • Add anhydrous toluene to the flask via syringe.

  • In a separate vial, dissolve Pd(OAc)₂ (0.01 equiv.) in a small amount of anhydrous toluene.

  • Add the Pd(OAc)₂ solution to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 8-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Buchwald-Hartwig Amination of this compound

Aryl HalideProductYield (%)Reference
4-Bromobenzonitrile4-(4-Aminophenoxy)benzonitrile~85-95% (estimated)[3][5]
1-Bromo-4-nitrobenzeneN-(4-Nitrophenyl)-4-phenoxyaniline~80-90% (estimated)[3][5]

Note: Yields are estimated based on typical Buchwald-Hartwig reactions with similar substrates, as specific literature yields for these exact reactions were not available.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically between an amine and an aryl halide. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable synthetic tool.[4]

Experimental Protocol: General Procedure for Ullmann Condensation of this compound

This protocol outlines a general method for the N-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), aryl iodide (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Ullmann Condensation of this compound

Aryl HalideProductYield (%)Reference
1-Iodo-4-nitrobenzeneN-(4-Nitrophenyl)-4-phenoxyaniline~60-75% (estimated)[4][6]
4-Iodobenzonitrile4-(4-Aminophenoxy)benzonitrile~55-70% (estimated)[4][6]

Note: Yields are estimated based on typical Ullmann condensations with similar substrates, as specific literature yields for these exact reactions were not available.

Application in Kinase Inhibitor Synthesis

This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are crucial in cancer therapy.

MEK Inhibitors

Derivatives of this compound have been identified as potent inhibitors of MEK (Mitogen-activated protein kinase kinase), a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[1]

Signaling Pathway

MEK_Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->MEK

MEK Inhibition by this compound Derivatives

Experimental Protocol: MEK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.

Materials:

  • Active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • This compound-derived inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing active MEK1 enzyme and inactive ERK2 substrate in Kinase Buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Quantitative Data for MEK Inhibitors Derived from this compound

Compound IDSubstituentsMEK IC₅₀ (nM)Reference
1a4-Anilino-3-cyano-6,7-dimethoxyquinoline25[7]
1b4-(4-Fluoroanilino)-3-cyano-6,7-dimethoxyquinoline15[7]
PDGFR Inhibitors

4-Phenoxyquinoline derivatives, synthesized from this compound precursors, have shown potent inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, a key player in cell growth and angiogenesis.[8]

Signaling Pathway

PDGFR_Inhibition PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AKT AKT PI3K->AKT Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis AKT->Cell Proliferation & Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Angiogenesis 4-Phenoxyquinoline Derivative 4-Phenoxyquinoline Derivative 4-Phenoxyquinoline Derivative->PDGFR

PDGFR Inhibition by 4-Phenoxyquinoline Derivatives

Experimental Protocol: PDGFR Autophosphorylation Inhibition Assay

This protocol is a general method for assessing the inhibition of PDGFR autophosphorylation.

Materials:

  • Cells overexpressing PDGFR (e.g., NIH-3T3 cells)

  • PDGF-BB ligand

  • 4-Phenoxyquinoline-derived inhibitor compound

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-phospho-PDGFR antibody

  • Anti-PDGFR antibody (for total protein control)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Starve the cells in serum-free media for 24 hours.

  • Pre-treat the cells with various concentrations of the inhibitor compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with PDGF-BB for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the anti-phospho-PDGFR antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-PDGFR antibody to determine the total receptor levels.

  • Quantify the band intensities to determine the IC₅₀ value.

Quantitative Data for PDGFR Inhibitors Derived from this compound

Compound IDSubstituentsPDGFR Autophosphorylation IC₅₀ (µM)Reference
K-13-(4-Methoxyphenyl)-6,7-dimethoxyquinoline0.02[9]
K-23-(3-Fluorophenyl)-6,7-dimethoxyquinoline0.02[9]

Application in Neuroprotective Agent Synthesis

N-acyl derivatives of this compound have demonstrated significant neuroprotective activity, offering a potential therapeutic avenue for neurodegenerative diseases.[2][10]

Experimental Protocol: Synthesis of N-(4-phenoxyphenyl)acetamide

This protocol describes the acylation of this compound to form an amide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (B128534)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equiv.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-phenoxyphenyl)acetamide.

Quantitative Data for Neuroprotective Derivatives

CompoundNeuroprotective ActivityReference
N-acyl-4-phenoxyaniline with 4-piperidine carboxylic acidSignificant protection at 1 µM[10]
N-acyl-4-phenoxyaniline with N-hydroxyethyl-4-piperidine carboxylic acidSignificant protection at 1 µM[10]

Experimental Workflows

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis This compound This compound Coupling Reaction Buchwald-Hartwigor Ullmann Condensation This compound->Coupling Reaction Aryl Halide Aryl Halide Aryl Halide->Coupling Reaction Workup Workup Coupling Reaction->Workup Chromatography Chromatography Workup->Chromatography Characterization NMR, MS Chromatography->Characterization Product Product Characterization->Product

General Synthetic Workflow for this compound Derivatives

In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Prepare Reagents Prepare Inhibitor Dilutions, Enzyme, Substrate, ATP Plate Setup Add Reagents to 384-well Plate Prepare Reagents->Plate Setup Incubation Incubate at Room Temperature Plate Setup->Incubation Signal Generation Add ADP-Glo™ Reagents Incubation->Signal Generation Data Acquisition Measure Luminescence Signal Generation->Data Acquisition Data Analysis Calculate IC50 Values Data Acquisition->Data Analysis

Workflow for In Vitro Kinase Inhibition Assay

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its utility in constructing kinase inhibitors and neuroprotective agents highlights its importance in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers to explore the potential of this compound in developing novel therapeutics.

References

Application Note and Protocol for the Purification of 4-Phenoxyaniline by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-Phenoxyaniline using crystallization, a fundamental technique for achieving high purity of solid organic compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its purity is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Crystallization is an effective method for purifying this compound, leveraging its differential solubility in a given solvent at varying temperatures to separate it from impurities. This process typically involves dissolving the impure solid in a hot solvent and allowing it to slowly cool, leading to the formation of pure crystals.

Physicochemical Properties Relevant to Crystallization

This compound is a crystalline solid, appearing as brown to green-brown flakes or powder.[2][3] It has a melting point in the range of 82-84 °C.[3][4] Understanding the solubility profile of this compound is critical for selecting an appropriate crystallization solvent. It is sparingly soluble in water at room temperature (< 1 g/L at 20 °C) but its solubility increases with temperature.[1][2][5] It is also soluble in organic solvents such as ethanol (B145695), isopropanol, and acetone.[1][5]

Data Presentation: Solubility Profile

Temperature (°C)Temperature (K)Mole Fraction Solubility of 4-nitroaniline (B120555) (x10³)
20.0293.151.58
25.0298.151.91
30.0303.152.29
35.0308.152.75
40.0313.153.30
45.0318.153.94
50.0323.154.69

Note: This data is for 4-nitroaniline in an ethanol-water mixture (0.20 mass fraction of ethanol) and should be used as a representative guide for the temperature-dependent solubility of this compound.[6]

Experimental Protocols

This section outlines the step-by-step procedure for the purification of this compound by crystallization. The primary recommended solvent is water, given the direct literature reference to this method.[1][3] An alternative mixed-solvent system of ethanol and water is also described.

Safety Precautions: this compound is harmful if swallowed and can cause skin and eye irritation.[5][7] It is also toxic to aquatic life.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Crystallization from Water
  • Dissolution:

    • Place the impure this compound (e.g., 10 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL).

    • Add a minimal amount of deionized water (e.g., 100 mL) to the flask.

    • Heat the mixture on a hot plate with magnetic stirring. Bring the solution to a gentle boil.

    • If the solid has not completely dissolved, add more hot deionized water in small portions (e.g., 5-10 mL at a time) until a clear, saturated solution is obtained at the boiling point. Avoid adding an excessive amount of solvent to maximize the recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a stemless funnel and a clean receiving Erlenmeyer flask with a small amount of boiling water to prevent premature crystallization in the funnel.

    • Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the receiving flask.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil to prevent contamination and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified this compound.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying:

    • Continue to draw air through the Büchner funnel for a few minutes to partially dry the crystals.

    • Transfer the crystals to a watch glass or a drying dish and dry them in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Crystallization from Ethanol-Water Mixed Solvent
  • Dissolution:

    • Dissolve the impure this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • Heat the solution to boiling.

  • Addition of Anti-solvent:

    • While the ethanol solution is boiling, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation.

    • Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling, Isolation, and Drying:

    • Follow steps 3, 4, and 5 from Protocol 1 to cool the solution, isolate the crystals by vacuum filtration (washing with a cold ethanol-water mixture), and dry the purified product.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the crystallization process for purifying this compound.

Crystallization_Workflow start Start: Impure this compound dissolution 1. Dissolution Add minimal hot solvent (e.g., Water or Ethanol) start->dissolution insoluble_check Insoluble Impurities Present? dissolution->insoluble_check hot_filtration 2. Hot Gravity Filtration insoluble_check->hot_filtration Yes cooling 3. Slow Cooling (Room Temperature then Ice Bath) insoluble_check->cooling No hot_filtration->cooling insoluble_impurities Insoluble Impurities (Removed) hot_filtration->insoluble_impurities filtration 4. Vacuum Filtration (Isolate Crystals) cooling->filtration washing 5. Wash Crystals (with cold solvent) filtration->washing mother_liquor Mother Liquor (Contains soluble impurities) filtration->mother_liquor drying 6. Drying (Desiccator or Vacuum Oven) washing->drying end End: Purified this compound drying->end

Caption: Workflow for the purification of this compound by crystallization.

References

Application Notes and Protocols: Utilizing 4-Phenoxyaniline for Studying CYP2B Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-phenoxyaniline as a chemical probe to investigate the interactions with cytochrome P450 2B (CYP2B) enzymes. The following sections detail the underlying principles, experimental protocols, and data interpretation for studying these interactions, which are crucial for understanding the metabolism of xenobiotics and for drug development.

Introduction

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs, pollutants, and carcinogens. The CYP2B subfamily, particularly CYP2B6 in humans, is responsible for the metabolism of a significant number of clinically relevant drugs and is subject to notable inter-individual variability due to genetic polymorphisms and induction by various xenobiotics.[1]

This compound (POA) and its halogenated analogs serve as valuable tools for probing the structure-activity relationships of CYP2B enzymes.[2][3][4] These compounds are analogs of polybrominated diphenyl ethers (PBDEs), which are environmental toxicants metabolized by CYP2B6.[2][3][4] Studying the interaction of this compound with CYP2B enzymes can provide insights into ligand binding, enzyme inhibition, and the influence of redox partners on metabolic activity.

Key Applications

  • Characterization of Ligand Binding: Determination of spectral binding constants (KS) to assess the affinity of this compound for the active site of CYP2B enzymes.

  • Enzyme Inhibition Assays: Measurement of IC50 and Ki values to quantify the inhibitory potency of this compound against CYP2B-mediated metabolism.

  • Investigation of Redox Partner Effects: Elucidation of the roles of cytochrome P450 oxidoreductase (POR) and cytochrome b5 (cyt b5) in modulating the interaction between this compound and CYP2B enzymes.

  • Structure-Activity Relationship (SAR) Studies: Comparison of this compound with its halogenated derivatives to understand the impact of chemical structure on CYP2B interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the interaction of this compound (POA) with various CYP2B enzymes.

Table 1: Spectral Binding Constants (KS) and IC50 Values for this compound (POA) with CYP2B Enzymes [2][3]

EnzymeKS (μM)IC50 (μM)
CYP2B1 (rat)<1>KS
CYP2B4 (rabbit)~2-7 fold lower affinity than CYP2B1>KS
CYP2B6 (human)~2-7 fold lower affinity than CYP2B1>KS

Note: For POA, large discrepancies were observed between the KS and IC50 values, suggesting that the initial binding affinity does not directly correlate with the inhibitory potency under turnover conditions.[2][3]

Table 2: Effect of Redox Partners on this compound (POA) Interaction with CYP2B6 [2][3]

ConditionParameterEffect on POA Interaction
Addition of POR to spectral titrationsKS4.2-fold increase (decreased affinity)
Addition of cyt b5 to reconstituted systemIC50Increased value

Experimental Protocols

Spectral Binding Titrations

This protocol is used to determine the spectral binding constant (KS) of this compound to CYP2B enzymes, which reflects the affinity of the compound for the enzyme's active site.

Materials:

  • Purified CYP2B enzyme (e.g., CYP2B1, CYP2B4, or CYP2B6)

  • This compound (POA) stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO)

  • Buffer solution (e.g., 100 mM HEPES, pH 7.4)

  • Dual-beam spectrophotometer

Procedure:

  • Dilute the purified CYP2B enzyme in the buffer solution to a final concentration of 1-2 µM in two matched cuvettes (sample and reference).

  • Record a baseline spectrum from 350 to 500 nm.

  • Add small aliquots of the this compound stock solution to the sample cuvette and an equal volume of solvent to the reference cuvette.

  • After each addition, mix gently and allow the system to equilibrate for 1-2 minutes.

  • Record the difference spectrum.

  • Repeat steps 3-5 until no further spectral change is observed (saturation).

  • Plot the change in absorbance (ΔA = Apeak - Atrough) against the concentration of this compound.

  • Determine the KS value by fitting the data to the Morrison equation or a hyperbolic equation using appropriate software.

NADPH-Dependent Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the metabolic activity of CYP2B enzymes using a fluorescent probe substrate.

Materials:

  • Recombinant CYP2B enzyme, cytochrome P450 oxidoreductase (POR), and cytochrome b5 (cyt b5)

  • This compound (POA) stock solution

  • Probe substrate (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin, 7-EFC)

  • HEPES buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing HEPES buffer, the reconstituted CYP2B enzyme system (CYP2B, POR, and optionally cyt b5 at a molar ratio such as 1:4:2), and varying concentrations of this compound.[3]

  • Add the probe substrate 7-EFC at a concentration close to its KM value.[3]

  • Pre-incubate the plate at 37°C for 5 minutes.[3]

  • Initiate the reaction by adding 1 mM NADPH.[3]

  • Monitor the formation of the fluorescent product (7-hydroxy-4-(trifluoromethyl)coumarin, 7-HFC) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic function.[2]

NADPH Oxidation Assay

This assay determines the rate of NADPH consumption by the reconstituted CYP2B system in the presence of this compound, providing insights into the coupling of the enzyme's catalytic cycle.

Materials:

  • Reconstituted CYP2B enzyme system (as in 4.2)

  • This compound (POA) stock solution

  • HEPES buffer (100 mM, pH 7.4)

  • NADPH

  • UV-visible spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing HEPES buffer and the reconstituted CYP2B enzyme system.

  • Add this compound at a fixed concentration.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

  • Compare the rate in the presence of this compound to a control without the inhibitor.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

CYP2B_Catalytic_Cycle_Inhibition cluster_cycle CYP2B Catalytic Cycle cluster_inhibition Inhibition by this compound CYP2B_Fe3 CYP2B (Fe³⁺) Substrate_Binding Substrate Binding CYP2B_Fe3->Substrate_Binding + Substrate (S) CYP2B_Fe3_S CYP2B (Fe³⁺)-S Substrate_Binding->CYP2B_Fe3_S Reduction_1 1st e⁻ (from POR) CYP2B_Fe3_S->Reduction_1 CYP2B_Fe2_S CYP2B (Fe²⁺)-S Reduction_1->CYP2B_Fe2_S O2_Binding O₂ Binding CYP2B_Fe2_S->O2_Binding CYP2B_Fe2_S_O2 CYP2B (Fe²⁺)-S-O₂ O2_Binding->CYP2B_Fe2_S_O2 Reduction_2 2nd e⁻ (from POR/cyt b₅) CYP2B_Fe2_S_O2->Reduction_2 Peroxo_Complex Peroxo Complex Reduction_2->Peroxo_Complex Protonation_1 H⁺ Peroxo_Complex->Protonation_1 Ferric_Peroxo Ferric Peroxo Protonation_1->Ferric_Peroxo Protonation_2 H⁺ Ferric_Peroxo->Protonation_2 H2O_Release H₂O Release Protonation_2->H2O_Release Compound_I Compound I (FeO³⁺) H2O_Release->Compound_I Substrate_Oxidation Substrate Oxidation Compound_I->Substrate_Oxidation S-OH Product_Release Product Release Substrate_Oxidation->Product_Release Product_Release->CYP2B_Fe3 - Product POA This compound (POA) POA->CYP2B_Fe3 Competitive Inhibition (Binding to Active Site)

Caption: Inhibition of the CYP2B catalytic cycle by this compound.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_inhibition Inhibitory Potency Assessment cluster_redox Redox Partner Influence Spectral_Titration Spectral Binding Titration Data_Analysis_Ks Data Analysis Spectral_Titration->Data_Analysis_Ks Ks_Value Determine KS Value Data_Analysis_Ks->Ks_Value Enzyme_Assay NADPH-Dependent Inhibition Assay Data_Analysis_IC50 Data Analysis Enzyme_Assay->Data_Analysis_IC50 IC50_Value Determine IC50 Value Data_Analysis_IC50->IC50_Value Assay_With_Partners Repeat Assays with/without POR and cyt b₅ Compare_Results Compare KS and IC50 Values Assay_With_Partners->Compare_Results Conclusion Elucidate Redox Partner Role Compare_Results->Conclusion

Caption: Workflow for studying this compound and CYP2B interactions.

Logical_Relationship POA This compound (POA) Binding_Affinity Binding Affinity (KS) POA->Binding_Affinity interacts with Inhibitory_Potency Inhibitory Potency (IC50) POA->Inhibitory_Potency exhibits CYP2B CYP2B Enzyme CYP2B->Binding_Affinity binds to CYP2B->Inhibitory_Potency is inhibited by Metabolic_Activity Metabolic Activity CYP2B->Metabolic_Activity catalyzes Redox_Partners Redox Partners (POR, cyt b₅) Redox_Partners->Binding_Affinity modulate Redox_Partners->Inhibitory_Potency influence Redox_Partners->Metabolic_Activity are essential for Inhibitory_Potency->Metabolic_Activity reduces

Caption: Logical relationships in CYP2B-4-phenoxyaniline interactions.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl derivatives of 4-phenoxyaniline. This class of compounds holds significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl moiety in numerous biologically active molecules. The protocols outlined below are based on established methodologies for structurally similar aniline (B41778) derivatives and serve as a robust starting point for reaction optimization.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. For this compound derivatives, this reaction facilitates the substitution of a halogen atom (e.g., bromine or iodine) with various aryl or heteroaryl groups, providing a versatile route to a diverse range of biaryl structures.

The catalytic cycle, a cornerstone of this transformation, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki coupling reactions of aryl halides with various arylboronic acids under different conditions. While specific yields for this compound derivatives may vary, this data provides a useful benchmark for reaction development. The presented data is adapted from studies on structurally related anilines.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-phenoxyaniline (model)Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene (B28343)/H₂O1001285-95 (estimated)
24-Iodo-phenoxyaniline (model)4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane908>90 (estimated)
34-Bromo-phenoxyaniline (model)3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101680-90 (estimated)
44-Bromo-phenoxyaniline (model)4-Cyanophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄THF801870-80 (estimated)

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction involving a halogenated this compound derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-phenoxyaniline

Materials:

  • 4-Bromo-phenoxyaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-phenoxyaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask. The solvent should be degassed prior to use.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl-4-phenoxyaniline derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound derivative) PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 (Arylboronic acid) + Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A general experimental workflow for a Suzuki coupling reaction.

Reaction_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions center Suzuki Coupling Outcome catalyst Palladium Source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) catalyst->center ligand Ligand (e.g., PPh₃, SPhos, XPhos) ligand->center base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base->center solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->center temperature Temperature temperature->center

Caption: Key factors influencing the outcome of Suzuki coupling reactions.

Application Notes and Protocols for 4-Phenoxyaniline in the Development of Neuroprotective Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyaniline has emerged as a promising scaffold in the design and synthesis of novel neuroprotective agents. Its derivatives, particularly N-acyl compounds, have demonstrated significant potential in mitigating neuronal cell death, a hallmark of various neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke.[1] The primary mechanism of action for many of these derivatives involves the modulation of apoptotic pathways, specifically by targeting the pro-apoptotic Bcl-2 family protein Bid.[1] This intervention at a critical point in the cell death cascade helps to preserve mitochondrial integrity and function, thereby preventing the release of death-promoting factors.[1]

These application notes provide a comprehensive overview of the use of this compound derivatives in neuroprotection research, including their mechanism of action, structure-activity relationships, and detailed experimental protocols for their synthesis and evaluation.

Mechanism of Action: Targeting Bid-Mediated Apoptosis

Neuronal damage in many neurodegenerative conditions is often triggered by common mechanisms like oxidative stress and impaired calcium homeostasis, which converge on the mitochondria.[1] A pivotal event in this process is the activation of the pro-apoptotic protein Bid. Upon activation, truncated Bid (tBid) translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[2]

N-acyl derivatives of this compound have been shown to attenuate this Bid-mediated neurotoxicity.[1] By inhibiting the action of Bid, these compounds prevent the downstream catastrophic events at the mitochondria, thus exerting a potent neuroprotective effect.

Bid-Mediated Apoptotic Signaling Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Bid Bid Caspase8->Bid tBid tBid Bid->tBid cleavage Bax_Bak Bax/Bak activation tBid->Bax_Bak Phenoxyaniline This compound Derivatives Phenoxyaniline->tBid inhibition Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bid-mediated apoptotic signaling pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The neuroprotective activity of this compound derivatives is highly dependent on the nature of the substituent on the aniline (B41778) nitrogen. Systematic modifications of this scaffold have provided insights into the structure-activity relationship. For instance, the amide of this compound and piperidine-4-carboxylic acid has been identified as a promising neuroprotective compound.[3] Further derivatization of the piperidine (B6355638) nitrogen, such as acylation with β-alanine, has yielded compounds with significant protective effects at a concentration of 1 µM.[3] The introduction of antioxidant moieties, such as 3,5-dimethoxy-4-hydroxycinnamic acid, can lead to compounds with dual neuroprotective effects.[3]

Compound IDMoiety A (Biaryl)Moiety B (Linker/Acyl Group)Moiety C (Terminal Group)Neuroprotective ActivityReference
1 4-PhenoxyphenylPiperidine-4-carbonylHPromising[3]
2 4-PhenoxyphenylPiperidine-4-carbonylβ-AlanineSignificant protection at 1 µM[3]
3 4-Phenoxyphenyl3,5-Dimethoxy-4-hydroxycinnamoyl-Full protection at 5 µM (against glutamate)[3]
4 4-(4-Nitrophenylsulfanyl)phenylTranexamic acid acyl-Potent, but high toxicity[3]
BI-6C9 derivative Substituted biarylThiazolidinedione-Potent Bid inhibitor[4]
DPA derivative Diphenylamine--Increased potency against ferroptosis[4]

Experimental Protocols

Synthesis of N-Acyl-4-phenoxyaniline Derivatives (General Procedure)

This protocol describes a general method for the acylation of this compound with a carboxylic acid.

General Workflow for Synthesis and Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Neuroprotection Assays (Glutamate/Bid-induced toxicity) Purification->In_Vitro Mechanism Mechanism of Action Studies (tBid assay, Western Blot) In_Vitro->Mechanism Data_Analysis Data Analysis and SAR Studies In_Vitro->Data_Analysis In_Vivo In Vivo Neuroprotection Studies (Animal Models of Stroke/Neurodegeneration) Mechanism->In_Vivo Lead Compound Selection Mechanism->Data_Analysis In_Vivo->Data_Analysis

Caption: General workflow for synthesis and evaluation.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., piperidine-4-carboxylic acid)

  • Coupling agent (e.g., EDC, HOBt)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel)

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF, add EDC (1.5 mmol) and HOBt (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol) and DIPEA (3.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-4-phenoxyaniline derivative.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Neuroprotection Assay: Glutamate-Induced Toxicity in HT22 Cells

This protocol outlines a method to assess the neuroprotective effects of this compound derivatives against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.

Materials:

  • HT22 cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • L-Glutamic acid

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce neurotoxicity by adding L-glutamic acid to a final concentration of 5 mM.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

tBid-Overexpression Assay

This assay is designed to confirm that the neuroprotective effect of the compounds is mediated through the inhibition of Bid.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Expression vector containing the gene for tBid

  • Transfection reagent

  • Test compounds

  • Reagents for cell viability assay (e.g., MTT) or apoptosis detection (e.g., Annexin V/PI staining kit)

Procedure:

  • Seed neuronal cells in a suitable plate format.

  • Transfect the cells with the tBid expression vector using an appropriate transfection reagent according to the manufacturer's protocol.

  • At a suitable time post-transfection (e.g., 6 hours), treat the cells with various concentrations of the this compound derivatives.

  • Incubate the cells for an additional 18-24 hours.

  • Assess cell viability or apoptosis using a suitable method. A significant increase in cell viability or a decrease in apoptosis in the presence of the test compound compared to the tBid-overexpressing control indicates inhibition of Bid-mediated cell death.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol provides a general framework for evaluating the in vivo efficacy of a lead this compound derivative in a rodent model of ischemic stroke.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice (250-300g or 20-25g, respectively)

Materials:

  • Test compound formulated in a suitable vehicle (e.g., DMSO, saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament for MCAO

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Anesthetize the animal and perform the MCAO surgery by introducing a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Administer the test compound or vehicle at a predetermined dose and route (e.g., intraperitoneal or intravenous) at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-MCAO).

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Monitor the animal for neurological deficits at various time points post-MCAO using a standardized neurological scoring system.

  • At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains.

  • Harvest the brains and slice them into coronal sections.

  • Stain the brain slices with TTC to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software. A significant reduction in infarct volume and neurological deficit in the treated group compared to the vehicle group indicates in vivo neuroprotective efficacy.

Conclusion

This compound derivatives represent a promising class of neuroprotective agents with a well-defined mechanism of action targeting the Bid-mediated apoptotic pathway. The versatility of the this compound scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of novel this compound-based neuroprotective drug candidates. Further research in this area holds the potential to deliver new therapeutic interventions for a range of devastating neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Phenoxyaniline synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1] The Ullmann condensation is a classical copper-catalyzed reaction involving the coupling of a phenol (B47542) with an aryl halide.[1] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[1][2]

Q2: Which starting materials are typically used for each method?

A2: For the Ullmann condensation , the synthesis of this compound can be achieved by reacting 4-aminophenol (B1666318) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) or by coupling phenol with a 4-haloaniline. For the Buchwald-Hartwig amination , typical starting materials would be 4-bromoaniline (B143363) and phenol, or aniline (B41778) and a 4-halophenol derivative.

Q3: What are the key reaction parameters to control for a high yield?

A3: For both methods, the critical parameters to optimize are the choice of catalyst, ligand, base, solvent, and reaction temperature. The purity of reactants and the maintenance of an inert atmosphere, particularly for the Buchwald-Hartwig reaction, are also crucial for success.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel.[3] An alternative method involves an acidic workup to remove any unreacted aniline derivatives. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. However, care must be taken as the product itself may have some solubility in the acidic aqueous phase.

Troubleshooting Guides

Ullmann Condensation

Problem 1: Low or no yield of this compound.

  • Potential Cause 1: Inactive Catalyst. The copper catalyst, typically a Cu(I) salt like CuI, may have been oxidized to Cu(II) or be of poor quality.

    • Solution: Use a fresh, high-purity Cu(I) salt. Consider adding a reducing agent or using a ligand that can facilitate the in situ formation of the active Cu(I) species.[4]

  • Potential Cause 2: Suboptimal Ligand. The choice of ligand is critical for stabilizing the copper catalyst and promoting the reaction.

    • Solution: Screen different ligands. For diaryl ether synthesis, N,N-dimethylglycine, L-proline, and 1,10-phenanthroline (B135089) have been shown to be effective.[5]

  • Potential Cause 3: Inappropriate Base or Solvent. The base may not be strong enough to deprotonate the phenol, or the solvent may not be suitable for the chosen catalytic system.

    • Solution: For Ullmann reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] Polar aprotic solvents like DMF or DMSO are commonly used, but for some systems, non-polar solvents like toluene (B28343) or dioxane may be better.[4][6]

  • Potential Cause 4: Low Reactivity of Starting Materials. Electron-withdrawing groups on the phenol or electron-donating groups on the aryl halide can decrease the reaction rate.

    • Solution: If possible, choose starting materials with favorable electronic properties (electron-rich phenol and electron-poor aryl halide). Alternatively, increasing the reaction temperature or using a more active catalyst/ligand system may be necessary.

Problem 2: Formation of significant side products.

  • Potential Cause 1: Homocoupling of the Aryl Halide. This is a common side reaction in Ullmann couplings, leading to the formation of biphenyl (B1667301) derivatives.

    • Solution: The use of an appropriate ligand can suppress homocoupling by favoring the desired cross-coupling pathway.[5] Adjusting the stoichiometry to use a slight excess of the amine or phenol can also help.

  • Potential Cause 2: Dehalogenation of the Aryl Halide. This results in the formation of an arene as a byproduct.

    • Solution: This can be minimized by ensuring a strictly inert atmosphere and using purified, degassed solvents. The choice of ligand and base can also influence the extent of this side reaction.

Buchwald-Hartwig Amination

Problem 1: Low or no conversion to this compound.

  • Potential Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and thoroughly degassed.[7]

  • Potential Cause 2: Inappropriate Ligand. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination.

    • Solution: For the coupling of anilines, bulky, electron-rich phosphine ligands such as XPhos or BINAP are often effective.[3] If one ligand is not working, screening a variety of ligands is recommended.[3]

  • Potential Cause 3: Incorrect Base Selection. The base plays a key role in the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. The choice of base can depend on the specific substrates and their sensitivity.[8]

Problem 2: Formation of hydrodehalogenation byproduct.

  • Potential Cause: β-Hydride Elimination. This is a known side reaction in the Buchwald-Hartwig amination, where a β-hydride on the amido ligand is eliminated, leading to the formation of a dehalogenated arene and an imine.[2][9]

    • Solution: The choice of ligand is critical to suppress this side reaction. Bulky ligands that favor reductive elimination over β-hydride elimination should be used. Optimizing the reaction temperature can also help, as higher temperatures can sometimes favor this side reaction.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of diaryl ether and arylamine synthesis, which are analogous to the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Ullmann Diaryl Ether Synthesis Yield

EntryCopper Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuI (5)N,N-dimethylglycine (10)Dioxane902485
2Cu₂O (5)1,10-Phenanthroline (10)Toluene1101878
3Cu(acac)₂ (10)L-Proline (20)DMSO1001292
4CuI (10)NoneDMF1402445

Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1001695
2Pd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.4)Dioxane801298
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2.0)Toluene1102489
4Pd₂(dba)₃ (1)cataCXium A (2)K₂CO₃ (2.0)DMF1201875

Experimental Protocols

Detailed Methodology for Ullmann Synthesis of this compound

This protocol is adapted from a general procedure for Ullmann diaryl ether synthesis.[1]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Addition of Reactants: Add 4-aminophenol (1.0 mmol) and bromobenzene (1.2 mmol) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed dioxane via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Detailed Methodology for Buchwald-Hartwig Synthesis of this compound

This protocol is a general procedure for the Buchwald-Hartwig amination.[3]

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%) to an oven-dried Schlenk tube.

  • Addition of Reagents: To the same tube, add NaOt-Bu (1.4 mmol), 4-bromoaniline (1.0 mmol), and phenol (1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene.

  • Reaction: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether, filter through a plug of silica gel, and wash the silica gel with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Mandatory Visualization

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Combine Cu(I) salt, ligand, base, 4-aminophenol, and bromobenzene in a Schlenk tube inert Establish inert atmosphere (evacuate/backfill with Argon) prep->inert 1 solvent Add anhydrous, degassed solvent inert->solvent 2 heat Heat and stir at specified temperature and time solvent->heat 3 cool Cool to room temperature heat->cool 4 filter Dilute and filter through Celite® cool->filter 5 extract Aqueous work-up (wash with water and brine) filter->extract 6 dry Dry organic layer and concentrate extract->dry 7 purify Purify by column chromatography dry->purify 8 product This compound purify->product

Ullmann Synthesis Experimental Workflow

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reactants Reactants start Low or No Yield of this compound check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_base Is the base strong enough and soluble? start->check_base check_purity Are the starting materials pure and dry? start->check_purity check_ligand Is the ligand optimal for the substrates? check_catalyst->check_ligand solution Optimize parameters and repeat experiment check_ligand->solution check_solvent Is the solvent compatible? check_base->check_solvent check_temp Is the temperature optimized? check_solvent->check_temp check_temp->solution check_atmosphere Is the reaction under a strictly inert atmosphere? check_purity->check_atmosphere check_atmosphere->solution

Troubleshooting Logic for Low Yield

References

Troubleshooting common issues in 4-Phenoxyaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Phenoxyaniline reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to the synthesis and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and what are their common challenges?

A1: The two main synthetic routes to this compound are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This method typically involves the copper-catalyzed coupling of an aryl halide with an amine or an alcohol. For this compound, this could be the reaction of 4-aminophenol (B1666318) with an aryl halide or 4-haloaniline with phenol. Historically, Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, which can lead to low yields and poor functional group tolerance.[1][2] Modern protocols with ligands allow for milder conditions, but challenges like catalyst deactivation and side reactions can still occur.[1]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[3][4] It is a versatile method with a broad substrate scope and generally milder conditions than the classical Ullmann reaction.[4] However, challenges include catalyst inhibition, particularly with certain substrates, and the potential for side reactions like hydrodehalogenation.[5] The choice of ligand and base is critical for success.[6][7]

Q2: How should this compound be stored to ensure its stability?

A2: this compound should be stored in a cool, dry place, away from direct sunlight and incompatible substances such as strong oxidizing agents, acid anhydrides, and chlorides.[3][8][9] The container should be tightly sealed and stored in a well-ventilated area.[3][8][9]

Q3: What are the main safety precautions to take when working with this compound?

A3: this compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[8][9] It is also suspected of causing genetic defects and cancer. Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8][9]

Troubleshooting Guides

Ullmann Condensation Issues

Q: My Ullmann reaction to synthesize a this compound derivative is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in Ullmann reactions are a common issue. Here are several factors to investigate:

  • Inactive Catalyst: The copper catalyst, often Cu(I), can be sensitive to air and moisture. Ensure you are using a fresh, high-purity copper source. If using copper powder, in-situ activation may be necessary.[1][2]

  • Suboptimal Reaction Temperature: Traditional Ullmann reactions require high temperatures, but modern ligand-assisted protocols can run at lower temperatures (60-140°C).[1][10] If you are seeing no conversion, a gradual increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature should be lowered.

  • Inappropriate Solvent or Base: The choice of solvent and base is critical. Common solvents include DMF, DMSO, dioxane, and toluene (B28343).[1][2] For bases, inorganic options like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[1] A screen of different solvent and base combinations may be required to find the optimal conditions for your specific substrates.

  • Lack of a Suitable Ligand: Modern Ullmann reactions often benefit from the addition of a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1] Common ligands include diamines, amino acids, and phenanthrolines.[11] If you are not using a ligand, consider adding one to your reaction system.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[1] If you are using an aryl chloride, the reaction will be more challenging and may require a more specialized catalytic system.

Here is a summary of potential solutions for a low-yielding Ullmann reaction:

IssuePotential Solution(s)
Inactive CatalystUse fresh, high-purity CuI or other Cu(I) source. Consider in-situ activation of copper powder.
Suboptimal TemperatureIncrementally increase the reaction temperature if no conversion is observed. Decrease if decomposition occurs.
Inappropriate Solvent/BaseScreen different solvents (e.g., DMF, DMSO, dioxane, toluene) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
No Ligand UsedAdd a suitable ligand (e.g., a diamine, amino acid, or phenanthroline) to the reaction.
Unreactive Aryl HalideSwitch to a more reactive aryl halide (I > Br > Cl). For aryl chlorides, a specialized ligand system may be necessary.

Q: I am observing significant side products in my Ullmann reaction. What are they likely to be and how can I minimize them?

A: Common side reactions in Ullmann couplings include hydrodehalogenation (replacement of the halogen with hydrogen) and homocoupling of the aryl halide.[1] To minimize these, consider the following:

  • Optimize the Base: The choice of base can influence the extent of side reactions.

  • Use a Ligand: A suitable ligand can promote the desired C-N bond formation over competing pathways.

  • Control the Temperature: Running the reaction at the lowest effective temperature can often reduce the formation of byproducts.

Buchwald-Hartwig Amination Issues

Q: My Buchwald-Hartwig amination with this compound is showing low or no conversion. What should I troubleshoot?

A: Low conversion in a Buchwald-Hartwig amination can often be traced back to the catalyst system and reaction conditions.

  • Catalyst Inhibition: this compound, being an electron-rich aniline, could potentially coordinate too strongly to the palladium center, inhibiting the catalytic cycle. The choice of ligand is critical to modulate the electronic properties and steric environment of the palladium catalyst.[5]

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[3] Consider screening different ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos).[12][13]

  • Base Selection: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6] However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary.[5][6]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[5]

Q: I am seeing a significant amount of hydrodehalogenation of my aryl halide in my Buchwald-Hartwig reaction. How can I prevent this?

A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido intermediate.[3][14] To minimize this:

  • Ligand Choice: The choice of ligand can have a significant impact on the relative rates of reductive elimination (product formation) and β-hydride elimination (side reaction). Bulky, electron-rich ligands often favor reductive elimination.

  • Lower Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the hydrodehalogenation pathway.[5]

  • Choice of Base: The nature of the base can also influence the extent of this side reaction. Experimenting with different bases may be beneficial.[5]

Experimental Protocols

General Protocol for Ullmann Condensation

This is a representative, non-optimized protocol for a small-scale Ullmann condensation. Conditions should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), copper(I) iodide (5-10 mol%), a suitable ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add an anhydrous, high-boiling solvent (e.g., DMF or DMSO) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. To remove residual copper, washing the organic layer with an aqueous solution of EDTA or ammonia (B1221849) can be effective.[15]

General Protocol for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for the specific aryl halide being coupled with this compound.

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110°C). Stir the mixture until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents Check Purity and Stoichiometry of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions ullmann Ullmann Condensation? check_conditions->ullmann buchwald Buchwald-Hartwig Amination? check_conditions->buchwald optimize_ullmann Optimize Ullmann Conditions: - Catalyst Source/Activity - Add/Change Ligand - Screen Bases/Solvents ullmann->optimize_ullmann Yes optimize_buchwald Optimize Buchwald-Hartwig: - Screen Ligands (Bulky, Electron-Rich) - Screen Bases (Strong vs. Weak) - Ensure Strict Inert Atmosphere buchwald->optimize_buchwald Yes analyze_side_products Identify Side Products (e.g., via GC-MS, NMR) optimize_ullmann->analyze_side_products optimize_buchwald->analyze_side_products hydrodehalogenation Hydrodehalogenation Observed? analyze_side_products->hydrodehalogenation adjust_for_side_products Adjust Conditions to Minimize Side Products: - Lower Temperature - Change Base/Ligand hydrodehalogenation->adjust_for_side_products Yes success Reaction Optimized hydrodehalogenation->success No adjust_for_side_products->success

Caption: A general workflow for troubleshooting common issues in this compound reactions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle and Side Reaction pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination + Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination (Desired Pathway) amido_complex->reductive_elimination beta_hydride β-Hydride Elimination (Side Reaction) amido_complex->beta_hydride product Ar-NR'R'' (Product) reductive_elimination->product product->pd0 pd_hydride L-Pd(II)(H)(X) beta_hydride->pd_hydride dehalogenation Reductive Elimination pd_hydride->dehalogenation side_product Ar-H (Hydrodehalogenation) dehalogenation->side_product side_product->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.

Purification_Decision_Tree Purification Strategy Decision Tree start Crude Reaction Mixture metal_catalyst Metal Catalyst Present? start->metal_catalyst remove_metal Remove Metal Catalyst: - Filter through Celite/Silica - Aqueous Wash (EDTA for Cu, specific scavengers for Pd) metal_catalyst->remove_metal Yes check_polarity Assess Polarity of Product and Impurities metal_catalyst->check_polarity No remove_metal->check_polarity chromatography Column Chromatography (Silica or Alumina) check_polarity->chromatography Significant Polarity Difference crystallization Crystallization check_polarity->crystallization Product is a Solid distillation Distillation (for volatile products) check_polarity->distillation Product is Volatile final_product Pure Product chromatography->final_product crystallization->final_product distillation->final_product

Caption: A decision tree for selecting an appropriate purification strategy for this compound reaction products.

References

Technical Support Center: Optimization of 4-Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Ullmann Condensation and the Buchwald-Hartwig Amination. Both are cross-coupling reactions that form a carbon-oxygen or carbon-nitrogen bond.

Q2: I am getting a low yield in my Ullmann condensation reaction. What are the common causes?

A2: Low yields in Ullmann condensations for this compound synthesis can stem from several factors:

  • Inactive Catalyst: The copper catalyst can be oxidized or of poor quality. It's crucial to use a fresh, high-purity copper(I) salt.

  • Inappropriate Ligand: The choice of ligand is critical. For electron-rich anilines, N-methylglycine or other amino acids can be effective.

  • Suboptimal Base: The base is crucial for the reaction. Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base should be anhydrous and finely powdered.

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures. If you are using a modern ligand-accelerated protocol, the optimal temperature may be in the range of 80-120°C.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.

Q3: My Buchwald-Hartwig amination is not working. What should I check?

A3: For a failing Buchwald-Hartwig amination to synthesize this compound, consider the following:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting materials or solvents. Ensure all reagents and solvents are pure and anhydrous.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is critical and substrate-dependent. For couplings involving anilines, bulky electron-rich ligands such as XPhos, SPhos, or BrettPhos are often effective.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, they may not be compatible with all functional groups. Weaker bases like cesium carbonate or potassium phosphate (B84403) can be screened.

  • Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere of nitrogen or argon.

Q4: What are the common side products I should be aware of?

A4: Common side products can include:

  • In Ullmann Condensation: Symmetrical diaryl ethers (e.g., diphenylether from the self-coupling of phenol) can be a significant byproduct, especially if the reaction conditions are not optimized.[1]

  • In Buchwald-Hartwig Amination: Hydrodehalogenation of the aryl halide is a common side reaction, where the aryl halide is reduced instead of coupled. This is more prevalent with primary amines.

  • Starting Material Impurities: Impurities in the starting materials, such as isomers of the haloaniline, can lead to the formation of isomeric phenoxyaniline (B8288346) products.[2]

Q5: What is the best way to purify the final this compound product?

A5: Purification of this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Water or aqueous ethanol (B145695) can be used for recrystallization.[3] The choice of solvent depends on the impurities present.

  • Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is effective. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). To prevent streaking of the amine product on the silica gel, a small amount of a basic modifier like triethylamine (B128534) (0.5-1% v/v) can be added to the eluent.[4]

Troubleshooting Guides

Ullmann Condensation Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive copper catalyst (e.g., oxidized Cu(I) salt).Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr). Consider in-situ generation of the active catalyst.
Inappropriate ligand for the specific substrates.Screen a variety of ligands, such as N-methylglycine, 1,10-phenanthroline, or L-proline.
Suboptimal base (e.g., not strong enough, not anhydrous).Use a strong, anhydrous, finely powdered base like K₂CO₃ or Cs₂CO₃.
Reaction temperature is too low or too high.For modern ligand systems, start in the 80-120°C range and optimize. If decomposition is observed, lower the temperature.
Low reactivity of the aryl halide (e.g., aryl chloride).Consider using the corresponding aryl bromide or iodide, which are more reactive.
Formation of Significant Side Products (e.g., symmetrical ethers) Reaction conditions favor self-coupling.Optimize the stoichiometry of the reactants. A slight excess of the aniline (B41778) may be beneficial. Adjust the reaction temperature and time.
Reaction Stalls Before Completion Catalyst deactivation over time.Try adding a second portion of fresh catalyst and/or ligand midway through the reaction.
Buchwald-Hartwig Amination Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Catalyst deactivation due to impurities or oxygen.Use high-purity, anhydrous reagents and solvents. Thoroughly degas the solvent and maintain a strict inert (N₂ or Ar) atmosphere.
Inappropriate ligand for the aniline substrate.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).
Incorrect base for the substrate or ligand.Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄). The choice of base can be ligand-dependent.
Aryl chloride is used as a substrate.Aryl chlorides are less reactive. Ensure the chosen ligand and precatalyst are suitable for aryl chloride activation. Longer reaction times or higher temperatures may be necessary.
Significant Hydrodehalogenation of Aryl Halide Side reaction is kinetically favored.Screen different ligands, as some are known to suppress hydrodehalogenation. Lowering the reaction temperature may also help.
Formation of Multiple Unidentified Products Decomposition of starting materials or product under the reaction conditions.Lower the reaction temperature. Use a milder base if base-sensitive functional groups are present.

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound Synthesis

This protocol is adapted from a general procedure for diaryl ether synthesis.[4]

Materials:

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add 4-iodoaniline (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N-methylglycine (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Place the vessel in a preheated heating block and stir at 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis

This protocol is a general starting point for the Buchwald-Hartwig amination.

Materials:

  • 4-Bromoaniline (B143363)

  • Phenol

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), and XPhos (0.024 mmol, 4.8 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 4-bromoaniline (1.0 mmol), phenol (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100°C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 0.5% triethylamine) to yield this compound.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of this compound. Please note that optimal conditions can vary depending on the specific scale and purity of the reagents.

Table 1: Ullmann Condensation - Reaction Parameter Comparison

Aryl HalideCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanilineCuI (10)N-Methylglycine (20)K₂CO₃DMSO10012~85-95
4-BromoanilineCuI (10)1,10-Phenanthroline (20)Cs₂CO₃Dioxane11024~70-85
4-ChloroanilineCuI (10)L-Proline (20)K₃PO₄DMF12036~40-60

Table 2: Buchwald-Hartwig Amination - Reaction Parameter Comparison

Aryl HalidePd Precatalyst (mol% Pd)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanilinePd₂(dba)₃ (2)XPhosNaOtBuToluene1008>90
4-ChloroanilineG3-XPhos (2)(integrated)LHMDSDioxane11016~80-90
4-IodoanilinePd(OAc)₂ (2)SPhosCs₂CO₃Toluene906>95

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow U_start Reaction Setup: 4-Haloaniline, Phenol, Cu(I) Catalyst, Ligand, Base U_solvent Add Anhydrous Solvent (e.g., DMSO, Dioxane) U_start->U_solvent U_reaction Heat under Inert Atmosphere (e.g., 100-120°C) U_solvent->U_reaction U_monitoring Monitor by TLC/GC-MS U_reaction->U_monitoring U_workup Aqueous Workup & Extraction U_monitoring->U_workup U_purification Purification: Column Chromatography or Recrystallization U_workup->U_purification U_product This compound U_purification->U_product B_start Reaction Setup: 4-Haloaniline, Phenol, Pd Precatalyst, Ligand, Base B_solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) B_start->B_solvent B_reaction Heat under Inert Atmosphere (e.g., 90-110°C) B_solvent->B_reaction B_monitoring Monitor by TLC/GC-MS B_reaction->B_monitoring B_workup Filtration through Celite & Solvent Removal B_monitoring->B_workup B_purification Purification: Column Chromatography B_workup->B_purification B_product This compound B_purification->B_product troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_reagents Are reagents and solvents pure and anhydrous? check_catalyst->check_reagents Yes optimize Systematically optimize reaction parameters check_catalyst->optimize No check_conditions Are temperature, base, and ligand appropriate? check_reagents->check_conditions Yes check_reagents->optimize No side_reactions Are there significant side products? check_conditions->side_reactions Yes check_conditions->optimize No side_reactions->optimize No purify Optimize purification to remove side products side_reactions->purify Yes

References

Preventing byproduct formation in 4-Phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 4-phenoxyaniline. The focus is on preventing the formation of common byproducts to ensure high purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the two primary routes: Ullmann Condensation and a two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction.

Ullmann Condensation Route

The direct coupling of an aryl halide (e.g., 4-iodoaniline (B139537) or 4-bromoaniline) with phenol (B47542) using a copper catalyst.

Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in Ullmann condensations are a common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(II) precursor, ensure your conditions can reduce it in situ. The use of old or oxidized copper sources can lead to poor catalytic activity.

  • Inappropriate Ligand: The choice of ligand is crucial. For electron-rich anilines, ligands such as N,N-dimethylglycine or L-proline can be effective. It is advisable to screen a few different ligands to find the optimal one for your specific substrate combination.

  • Suboptimal Base: The base plays a critical role in the reaction. A base that is too weak may not efficiently deprotonate the phenol, while a base that is too strong can lead to side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.

  • Incorrect Temperature: Traditional Ullmann reactions often require high temperatures (150-220 °C). Modern ligand-accelerated versions can proceed at lower temperatures (80-120 °C). If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote byproduct formation.

ProblemPotential CauseSuggested Solution
Low Yield Inactive or insufficient catalystUse a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr). Consider in-situ activation if using Cu(0) or Cu(II) sources.
Unsuitable ligandScreen different ligands (e.g., N,N-dimethylglycine, L-proline, 1,10-phenanthroline).
Suboptimal baseTry alternative bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Incorrect reaction temperatureOptimize the temperature; start with a literature precedent and adjust in 10-20 °C increments.

Question: I am observing a significant amount of unreacted 4-haloaniline and phenol in my crude product. What is causing this incomplete conversion?

Answer: Incomplete conversion is often a sign of suboptimal reaction kinetics or premature catalyst deactivation.

  • Insufficient Reaction Time: Ullmann reactions can be slow, sometimes requiring up to 24 hours for completion. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

  • Poor Solvent Choice: A high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP is typically required to facilitate the reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Catalyst Poisoning: Certain functional groups can act as poisons to the copper catalyst. Ensure your starting materials and solvent are free from impurities that could deactivate the catalyst.

Question: My final product is contaminated with aniline (B41778) (or a de-halogenated starting material). How is this happening and how can I prevent it?

Answer: The presence of aniline suggests a side reaction known as reductive dehalogenation, where the halogen atom on the aryl halide is replaced by a hydrogen atom.

  • Reaction Conditions: This side reaction can be promoted by certain ligands and high temperatures. The use of a less reactive aryl halide (e.g., bromide instead of iodide) may also mitigate this issue.

  • Purification: While prevention is ideal, this byproduct can typically be removed by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction Route

This two-step process involves the reaction of an activated aryl halide (e.g., 4-chloronitrobenzene) with phenol to form 4-phenoxynitrobenzene, followed by the reduction of the nitro group.

Question: The initial SNAr reaction to form 4-phenoxynitrobenzene is slow and gives a low yield. How can I improve this step?

Answer: The efficiency of the SNAr reaction is highly dependent on the electronic nature of the aryl halide and the reaction conditions.

  • Activation of Aryl Halide: The aryl halide must be activated by a strong electron-withdrawing group (like the nitro group) at the ortho or para position to the leaving group.

  • Choice of Base and Solvent: A strong base (e.g., potassium carbonate or sodium hydroxide) is needed to generate the phenoxide nucleophile. A polar aprotic solvent like DMF or DMSO is ideal for this reaction.

  • Temperature: Gentle heating is often required to drive the reaction to completion. However, excessive heat can lead to the formation of isomeric byproducts.

Question: I have identified isomeric impurities in my 4-phenoxynitrobenzene intermediate. What are they and how can I avoid them?

Answer: Isomeric impurities, such as 2-phenoxynitrobenzene, can arise if the starting material contains isomeric impurities or if the reaction conditions promote rearrangement.

  • Starting Material Purity: Ensure the purity of your starting 4-chloronitrobenzene.

  • Temperature Control: Higher reaction temperatures can sometimes lead to the formation of thermodynamic byproducts. Running the reaction at the lowest effective temperature can improve selectivity.

Question: The reduction of the nitro group is incomplete, or I am forming undesirable byproducts. What are the best practices for this reduction?

Answer: The reduction of the nitro group to an amine can be chemospecific if the correct reducing agent and conditions are chosen. Incomplete reduction can lead to nitroso or hydroxylamine (B1172632) intermediates, while other side reactions can produce azo or azoxy compounds.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C or PtO₂ is a clean and efficient method.

    • Metal/Acid Reduction: Reagents like Sn/HCl or Fe/HCl are classic and effective methods.

    • Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) with a catalyst can also be effective.

  • Reaction Conditions: The temperature and pressure (for catalytic hydrogenation) should be carefully controlled. Over-reduction is generally not an issue, but incomplete reduction can be addressed by increasing the reaction time or the amount of reducing agent. The formation of azo/azoxy byproducts is more common with certain reducing agents like NaBH₄ when used for aromatic nitro compounds.

ProblemPotential CauseSuggested Solution
Incomplete Nitro Reduction Insufficient reducing agent or reaction timeIncrease the equivalents of the reducing agent and/or extend the reaction time. Monitor by TLC.
Deactivated catalyst (for hydrogenation)Use fresh catalyst and ensure the substrate is free of catalyst poisons (e.g., sulfur compounds).
Formation of Azo/Azoxy Byproducts Inappropriate reducing agentFor a clean reduction to the amine, prefer catalytic hydrogenation or metal/acid reductions (Sn/HCl, Fe/HCl).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing high-purity this compound?

A1: Both the Ullmann condensation and the two-step SNAr/reduction route can produce high-purity this compound. The two-step route is often favored in industrial settings as the starting materials (e.g., 4-chloronitrobenzene and phenol) are readily available and the reactions are often high-yielding and scalable. The Ullmann route can be more direct but may require more optimization to achieve high yields and purity, especially concerning the choice of ligand and catalyst.

Q2: What are the main safety considerations when synthesizing this compound?

A2: Standard laboratory safety practices should always be followed. Specific hazards include:

  • Starting Materials: Aniline and its derivatives are toxic and can be absorbed through the skin. Phenol is corrosive and toxic. Nitroaromatic compounds are often toxic and potentially explosive.

  • Reagents: Strong bases and acids should be handled with care. Solvents like DMF and DMSO have specific handling requirements. Catalytic hydrogenation involves flammable hydrogen gas and requires appropriate equipment.

Q3: How can I effectively purify crude this compound?

A3: The most common method for purifying this compound is column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexanes is typically effective. Recrystallization from a suitable solvent system can also be used to obtain highly pure material.

Q4: Is the Buchwald-Hartwig amination a viable alternative for this synthesis?

A4: Yes, the Buchwald-Hartwig amination is a powerful modern alternative for forming C-N bonds and can be used to synthesize this compound. It typically involves the palladium-catalyzed coupling of this compound with an aryl halide or the coupling of an amine with a 4-phenoxy-substituted aryl halide. The advantages of this method often include milder reaction conditions, higher yields, and a broader substrate scope compared to the traditional Ullmann condensation. However, the palladium catalysts and specialized phosphine (B1218219) ligands can be more expensive.

Data Presentation

Table 1: Quantitative Comparison of Typical Reaction Conditions for this compound Synthesis

ParameterUllmann CondensationSNAr & Nitro ReductionBuchwald-Hartwig Amination
Starting Materials 4-haloaniline, Phenol4-halonitrobenzene, Phenol4-haloaniline, Phenol (or vice-versa)
Catalyst Copper (e.g., CuI, Cu₂O)None for SNAr; Pd/C, Sn, Fe for reductionPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often required (e.g., L-proline)Not applicableRequired (e.g., phosphine ligands)
Base K₂CO₃, Cs₂CO₃K₂CO₃ (SNAr); None for reductionNaOtBu, K₃PO₄
Solvent DMF, DMSO, NMPDMF (SNAr); EtOH, EtOAc (reduction)Toluene, Dioxane
Temperature 80 - 220 °C80 - 120 °C (SNAr); RT - 80 °C (reduction)RT - 110 °C
Typical Yield 60 - 95%85 - 98% (overall)80 - 99%
Key Byproducts Reductive dehalogenation productsIsomeric phenoxynitrobenzenes, incomplete reduction products (nitroso, azo)Products from ligand side reactions

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodoaniline (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Two-Step Synthesis via SNAr and Nitro Reduction

Step 1: Synthesis of 4-Phenoxynitrobenzene (SNAr)

  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.1 mmol) in anhydrous DMF (10 mL). Add potassium carbonate (1.5 mmol) and stir at room temperature for 30 minutes.

  • Addition of Aryl Halide: Add 4-chloronitrobenzene (1.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and dry.

Step 2: Reduction of 4-Phenoxynitrobenzene

  • Reaction Setup: To a solution of 4-phenoxynitrobenzene (1.0 mmol) in ethanol (B145695) (15 mL), add tin(II) chloride dihydrate (3.0 mmol) and concentrated hydrochloric acid (5 mL).

  • Reaction: Heat the mixture to reflux (around 80 °C) for 2-3 hours.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Visualizations

Byproduct_Formation_Ullmann Byproduct Formation in Ullmann Synthesis of this compound Start Ullmann Reaction: 4-Haloaniline + Phenol Desired_Product This compound Start->Desired_Product Optimal Conditions Byproduct1 Aniline (Reductive Dehalogenation) Start->Byproduct1 High Temperature / Certain Ligands Byproduct2 Di-phenoxylated Aniline Start->Byproduct2 Incorrect Stoichiometry Byproduct3 Unreacted Starting Materials Start->Byproduct3 Low Temperature / Inactive Catalyst

Caption: Logical diagram of byproduct formation in the Ullmann synthesis.

Experimental_Workflow_SNAr_Reduction Experimental Workflow for Two-Step Synthesis of this compound Step1 Step 1: SNAr Reaction 4-Chloronitrobenzene + Phenol Intermediate 4-Phenoxynitrobenzene Step1->Intermediate Step2 Step 2: Nitro Reduction (e.g., Sn/HCl) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Navigating the Synthesis of 4-Phenoxyaniline: A Technical Support Guide for Scalability Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful production of 4-phenoxyaniline, a key intermediate in the pharmaceutical and dye industries, is often straightforward at the lab scale. However, transitioning to pilot and industrial-scale production can present a host of challenges that may impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide to troubleshooting common scalability issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Ullmann condensation and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability challenges when producing this compound?

A1: The primary challenges encountered during the scale-up of this compound synthesis include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control in large reactors, leading to temperature gradients and the formation of byproducts.

  • Catalyst Deactivation: Both copper and palladium catalysts are susceptible to deactivation on a larger scale due to impurities in starting materials or prolonged reaction times.

  • Byproduct Formation: Increased reaction volumes and longer reaction times can lead to a higher prevalence of side reactions, complicating purification.

  • Purification and Isolation: Crystallization and filtration processes that are simple in the lab can be challenging to replicate at scale, affecting product purity and handling.

  • Solvent and Reagent Handling: The safe and efficient handling of large volumes of solvents and reagents is a significant logistical and safety consideration.

Q2: Which synthetic route, Ullmann condensation or Buchwald-Hartwig amination, is more suitable for industrial-scale production?

A2: The choice between the Ullmann condensation and the Buchwald-Hartwig amination for industrial-scale production depends on several factors, including cost, substrate scope, and process robustness.

  • Ullmann Condensation: This method is often favored for its lower catalyst cost (copper vs. palladium).[1][2] However, it typically requires harsh reaction conditions, such as high temperatures, which can be energy-intensive and lead to byproduct formation on a large scale.[2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction generally proceeds under milder conditions and offers a broader substrate scope.[4] However, the higher cost of palladium catalysts and their sensitivity to air and impurities can be significant drawbacks for large-scale manufacturing.[1][4]

Q3: How do I choose the optimal solvent for a large-scale reaction?

A3: Solvent selection is critical for a successful scale-up. An ideal solvent should:

  • Effectively dissolve all reactants and catalysts.

  • Have a boiling point that allows for efficient heat transfer and control.

  • Be inert to the reaction conditions to prevent side reactions.

  • Be easily recoverable for economic and environmental reasons.

  • Pose minimal safety and health risks.

Commonly used solvents for the Ullmann condensation include high-boiling polar aprotic solvents like DMF, NMP, and DMSO, while the Buchwald-Hartwig amination often employs non-polar solvents such as toluene (B28343) and dioxane.[3][5]

Troubleshooting Guides

Issue 1: Decreased Yield and Purity Upon Scale-Up

Potential Causes:

  • Inefficient heat transfer in larger reactors leading to localized overheating and byproduct formation.

  • Poor mixing resulting in non-uniform reaction conditions.

  • Increased impact of impurities in starting materials at a larger scale.

Troubleshooting Steps:

  • Optimize Reactor Configuration:

    • Ensure the reactor has adequate agitation and a well-designed heating/cooling jacket to maintain uniform temperature.

    • Consider using a reactor with a higher surface-area-to-volume ratio for better heat transfer.

  • Controlled Reagent Addition:

    • For exothermic reactions, add one of the reactants portion-wise or via a syringe pump to control the reaction rate and temperature.

  • Purify Starting Materials:

    • Analyze starting materials for impurities that could interfere with the reaction and implement purification steps if necessary.

Issue 2: Catalyst Deactivation

Potential Causes:

  • Poisoning of the catalyst by impurities (e.g., sulfur compounds).

  • Thermal degradation of the catalyst at high reaction temperatures.

  • Leaching of the metal from the catalyst support.

Troubleshooting Steps:

  • Catalyst Selection:

    • Screen different catalysts and ligands to find a more robust system for your specific reaction conditions. For Buchwald-Hartwig reactions, using pre-catalysts can lead to the cleaner formation of the active catalytic species.

  • Inert Atmosphere:

    • Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Catalyst Regeneration:

    • Investigate protocols for regenerating the deactivated catalyst. For palladium-on-carbon catalysts, this may involve washing with an alcohol solution followed by treatment with an alkaline solution.[6]

Issue 3: Byproduct Formation and Difficult Purification

Potential Causes:

  • Side reactions such as homocoupling of starting materials or reaction with the solvent.

  • Decomposition of the product under prolonged reaction times or high temperatures.

Troubleshooting Steps:

  • Reaction Optimization:

    • Carefully optimize reaction parameters (temperature, reaction time, catalyst loading) to minimize byproduct formation.

  • Byproduct Identification:

    • Use analytical techniques such as GC-MS or LC-MS to identify the major byproducts. Understanding their structure can provide insights into the side reactions occurring.

  • Purification Strategy:

    • Develop a robust purification strategy. This may involve:

      • Crystallization: Screen different solvents and temperature profiles to achieve efficient purification.

      • Distillation: If the product is volatile, fractional distillation under reduced pressure can be effective.

      • Chromatography: While less common for large-scale production, it may be necessary for high-purity applications.

Data Presentation

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for this compound Synthesis

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu) salts or nanoparticles[1][2]Palladium (Pd) complexes[4]
Typical Ligands Simple diamines, amino acids, or none[3]Bulky, electron-rich phosphines[4]
Reaction Temp. High (often >150 °C)[2][3]Milder (often 80-120 °C)[4]
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[3]Strong, non-nucleophilic bases (e.g., NaOtBu)[4]
Solvent High-boiling polar aprotic (e.g., DMF, NMP)[3][5]Aprotic (e.g., Toluene, Dioxane)[5]
Cost Generally lower (abundant copper)[1]Higher (precious palladium and specialized ligands)
Scalability Issues High energy consumption, potential for thermal runaway, harsh conditions leading to byproducts.[2][3]Catalyst sensitivity to air and impurities, cost of catalyst and ligands.[4]

Table 2: Hypothetical Yield and Purity Comparison: Lab vs. Pilot Scale

ScaleSynthesis MethodTypical Yield (%)Typical Purity (%)Key Challenges at Larger Scale
Lab (1-10 g)Ullmann Condensation85-95>98-
Pilot (1-10 kg)Ullmann Condensation70-8595-98Heat management, byproduct formation (e.g., diaryl ether of 4-aminophenol).
Lab (1-10 g)Buchwald-Hartwig90-98>99-
Pilot (1-10 kg)Buchwald-Hartwig80-9097-99Catalyst deactivation, consistent inert atmosphere, removal of residual palladium.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation of 4-Aminophenol (B1666318) with Bromobenzene (B47551) (Lab Scale)

  • To a dried flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and a copper catalyst (e.g., CuI, 10 mol%).

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add bromobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 150-180 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and the catalyst.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromoaniline (B143363) with Phenol (B47542) (Lab Scale)

  • To a dried Schlenk flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).

  • Add sodium tert-butoxide (1.5 eq) and phenol (1.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow U_Start Reactants & Catalyst Loading U_Reaction Heating in Polar Aprotic Solvent U_Start->U_Reaction U_Workup Filtration & Extraction U_Reaction->U_Workup U_Purification Crystallization / Chromatography U_Workup->U_Purification U_Product This compound U_Purification->U_Product B_Start Reactants, Catalyst & Ligand Loading B_Reaction Heating in Aprotic Solvent B_Start->B_Reaction B_Workup Quenching & Extraction B_Reaction->B_Workup B_Purification Chromatography B_Workup->B_Purification B_Product This compound B_Purification->B_Product troubleshooting_workflow cluster_solutions Potential Solutions Start Low Yield or Purity in Scale-Up Check_Heat Analyze Heat Transfer & Temperature Profile Start->Check_Heat Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Check_Purity Test Starting Material Purity Start->Check_Purity Check_Catalyst Investigate Catalyst Activity Start->Check_Catalyst Check_Byproducts Identify Byproducts Start->Check_Byproducts Optimize_Reactor Improve Reactor Design / Control Check_Heat->Optimize_Reactor Controlled_Addition Implement Portion-wise Addition Check_Heat->Controlled_Addition Check_Mixing->Optimize_Reactor Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Change_Catalyst Screen Different Catalysts/Ligands Check_Catalyst->Change_Catalyst Optimize_Conditions Adjust T, Time, Concentration Check_Byproducts->Optimize_Conditions Develop_Purification Design Robust Purification Protocol Check_Byproducts->Develop_Purification

References

Technical Support Center: Purification of Crude 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common purification challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS 139-59-3), also known as 4-aminodiphenyl ether, is an aromatic amine with a phenoxy group attached to an aniline (B41778) core.[1] At room temperature, it is typically a white to pale yellow or brown-green crystalline solid.[2] It serves as a versatile intermediate in the synthesis of a wide range of compounds, most notably as a precursor for Active Pharmaceutical Ingredients (APIs), as well as in the manufacturing of dyes, pigments, herbicides, and fungicides.[1][2]

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound can contain a variety of impurities depending on the synthetic route. Common synthesis involves the reduction of 4-nitrophenyl phenyl ether or an Ullmann-type coupling reaction.[2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as phenol, 4-fluoronitrobenzene, or the 4-nitrophenyl phenyl ether intermediate.[2]

  • Positional Isomers: 2-Phenoxyaniline and 3-Phenoxyaniline may be present as by-products.

  • Solvents: Residual solvents from the reaction, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[2][3]

  • Colored Contaminants: High molecular weight by-products or oxidation/decomposition products can impart a brown or greenish color to the crude material.[4]

Q3: What are the primary strategies for purifying crude this compound?

A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity. For industrial-scale production, recrystallization is often preferred due to its simplicity and cost-effectiveness.[5]

Q4: What level of purity is typically required for downstream applications?

A4: For pharmaceutical and API synthesis, a high purity of ≥98% or even ≥99% (as determined by HPLC) is often required to prevent side reactions and ensure the safety and efficacy of the final drug product.[1][6] For applications in the dye industry, high purity is also essential for achieving consistent and vibrant colors.[6]

Purification Troubleshooting Guides

Recrystallization

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with aromatic amines.[7]

  • Problem: The solution is too concentrated or cooled too quickly.

  • Solution 1: Reheat the mixture until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease saturation and then allow it to cool much more slowly.[8]

  • Solution 2: Try a different solvent system. A mixture of a "good" solvent (where the compound is soluble) and a "poor" solvent (an anti-solvent) can sometimes promote crystal formation over oiling.[7]

  • Solution 3: Add a seed crystal to the cooled, supersaturated solution to induce controlled crystallization.[8]

Q6: I have very low or no crystal formation after cooling. What went wrong?

A6: This typically indicates that the solution is not sufficiently saturated at the lower temperature.[9]

  • Problem: Too much solvent was used initially.

  • Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[8]

  • Solution 2: If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal.[9]

  • Solution 3: Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) for an adequate amount of time to maximize crystal formation.[4]

Q7: The purified crystals are still colored. How can I remove the color?

A7: Colored impurities are often high-molecular-weight by-products that can be adsorbed onto activated charcoal.[4]

  • Problem: Colored impurities are co-crystallizing with the product.

  • Solution: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[4][10]

Column Chromatography

Q8: My peaks are tailing on the silica (B1680970) gel column. How can I fix this?

A8: Peak tailing with amines like this compound is commonly caused by strong interactions with acidic silanol (B1196071) groups on the surface of the silica gel.[11]

  • Problem: Strong analyte-stationary phase interaction.

  • Solution 1 (Recommended): Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase (e.g., 0.5-1%). This will neutralize the acidic sites on the silica and significantly improve peak shape.

  • Solution 2: Use a deactivated or base-washed silica gel as the stationary phase.

  • Solution 3: Consider using a different stationary phase, such as alumina (B75360) (neutral or basic) or a polymer-based resin.[12]

Q9: I'm getting poor separation between this compound and an impurity. How can I improve the resolution?

A9: Poor separation means the selectivity or efficiency of your system is insufficient.

  • Problem: Insufficient resolution.

  • Solution 1: Optimize the mobile phase. If using a hexane/ethyl acetate (B1210297) system, systematically vary the ratio to find the optimal polarity for separation. A good starting point is a ratio that gives an Rf value of 0.2-0.4 for this compound on a TLC plate.

  • Solution 2: Use a less polar solvent system. Since this compound is a polar molecule, starting with a less polar mobile phase will increase its retention and may improve separation from less polar impurities.

  • Solution 3: Change the stationary phase. A phenyl-bonded silica phase can offer different selectivity for aromatic compounds due to π-π interactions.[11][13]

  • Solution 4: Ensure the column is packed properly and not overloaded with the crude sample. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[12]

Data Presentation

Table 1: Solvent Selection for Recrystallization
SolventSuitability for this compoundBoiling Point (°C)Notes
Water Good100This compound has low solubility in cold water but is more soluble in hot water, making it a viable, non-flammable option.[2]
Ethanol Good78Dissolves this compound well when hot.[2] An ethanol/water mixture is a common solvent pair that can be effective.[10]
Toluene Potential111Good for dissolving non-polar impurities. Can be used in a solvent pair with hexanes.[10]
Hexane/Ethyl Acetate Solvent Pair69 / 77Often used for compounds with intermediate polarity. The ratio can be adjusted to fine-tune solubility.
Table 2: TLC and Column Chromatography Mobile Phase Systems
Mobile Phase System (v/v)Typical Rf of this compoundApplication Notes
Hexane : Ethyl Acetate (4:1) 0.2 - 0.3A good starting point for TLC analysis and column chromatography. Provides good separation from non-polar impurities.
Hexane : Ethyl Acetate (2:1) 0.4 - 0.5Increases elution speed. Useful if the product is retained too strongly in the 4:1 system.
Dichloromethane 0.5 - 0.6Can be used as a single solvent but may provide less selectivity than a mixed system.
Hexane : Ethyl Acetate + 0.5% TEA 0.2 - 0.3The addition of Triethylamine (TEA) is highly recommended to prevent peak tailing on silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture

Methodology: This protocol is effective for removing impurities that have different solubility profiles from this compound in an alcohol/water solvent system.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at its boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution by gravity to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture. Allow the crystals to dry completely in a desiccator or a vacuum oven at low heat.

Protocol 2: Purification by Flash Column Chromatography

Methodology: This protocol is ideal for separating this compound from impurities with similar polarities.

  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various ratios of hexane/ethyl acetate containing 0.5% triethylamine (TEA). Aim for a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel (e.g., 100 g for 2-5 g of crude product) in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until the level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions in test tubes. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purity Analysis by HPLC

Methodology: A reverse-phase HPLC method to assess the final purity of the this compound. A similar method is used for related aromatic amines.[14][15]

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v) with a modifier like 0.1% phosphoric acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm or 290 nm.[16][17]

  • Procedure: Prepare a standard solution of pure this compound and a solution of the purified sample in the mobile phase. Inject onto the HPLC system and compare the chromatograms to determine purity by peak area percentage.

Visualizations

PurificationWorkflow cluster_start Start cluster_analysis Analysis & Decision cluster_methods Purification Methods cluster_end Finish Crude Crude this compound TLC Initial Analysis (TLC) Crude->TLC Decision Choose Strategy TLC->Decision Recryst Recrystallization Decision->Recryst High Loading Simple Impurities Column Column Chromatography Decision->Column Complex Mixture High Purity Needed Pure Purified Product Recryst->Pure Column->Pure FinalTLC Final Purity Check (TLC / HPLC) Pure->FinalTLC

Caption: General workflow for selecting a purification strategy for this compound.

TroubleshootingRecrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_noxtal Solutions for No Crystals Start Start Recrystallization Dissolve Dissolve Crude in Min. Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Result Cool->Result OilingOut Problem: 'Oiling Out' Result->OilingOut Liquid droplets appear NoCrystals Problem: No Crystals Form Result->NoCrystals Solution remains clear Success Success: Pure Crystals Form Result->Success Solid precipitate forms Reheat 1. Reheat & Add More Solvent OilingOut->Reheat SlowCool 2. Cool Slower OilingOut->SlowCool SeedOil 3. Use Seed Crystal OilingOut->SeedOil Concentrate 1. Boil Off Excess Solvent NoCrystals->Concentrate Scratch 2. Scratch Flask NoCrystals->Scratch SeedNoXtal 3. Add Seed Crystal NoCrystals->SeedNoXtal

Caption: Troubleshooting logic for common issues during recrystallization.

References

How to resolve solubility issues with 4-Phenoxyaniline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on resolving solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid that is sparingly soluble in water (< 1 g/L at 20°C).[1] It exhibits significantly better solubility in a range of organic solvents. Its solubility is influenced by the polarity of the solvent, with better solubility observed in more polar organic solvents.

Q2: In which organic solvents is this compound most soluble?

Based on available data, this compound is soluble in isopropanol, toluene (B28343), and very soluble in acetone (B3395972) and 1,2-dichloroethane.[2] It is also reported to be soluble in ethanol (B145695), ether, and dimethylformamide (DMF).[1][3]

Q3: How does temperature affect the solubility of this compound?

Troubleshooting Guides for Common Reactions

Issue 1: this compound fails to dissolve completely at the start of my reaction.

This is a common issue due to the crystalline nature and limited solubility of this compound in many common reaction solvents at room temperature.

Troubleshooting Workflow:

start Initial Observation: This compound not dissolving solvent Is the solvent appropriate? (See Table 1) start->solvent heat Have you tried heating the mixture? solvent->heat Yes cosolvent Consider adding a co-solvent. (See Table 2) solvent->cosolvent No heat->cosolvent Still not dissolved end Solubility Issue Resolved heat->end Dissolved concentration Is the concentration too high? cosolvent->concentration Still not dissolved cosolvent->end Dissolved concentration->end Dilution helps

Caption: Troubleshooting workflow for initial solubility issues.

Recommended Solutions:

  • Solvent Selection: Ensure you are using a solvent in which this compound has good solubility. Refer to the solvent selection table below.

  • Heating: Gently warm the reaction mixture. For many reactions, refluxing the solvent is a standard procedure that can significantly improve solubility.

  • Co-solvents: The addition of a small amount of a co-solvent in which this compound is highly soluble can be effective. For example, adding some DMF or DMSO to a reaction in toluene.

  • Concentration: If possible, try running the reaction at a lower concentration.

Issue 2: My acylation reaction with this compound is sluggish or incomplete.

Poor solubility of the starting aniline (B41778) can lead to low reaction rates and incomplete conversions in acylation reactions.

Troubleshooting Strategies for Acylation Reactions:

StrategyDetailed RecommendationRationale
Solvent System Use a more polar aprotic solvent like DMF, DMSO, or NMP. A mixture of a less polar solvent (e.g., DCM, THF) with a more polar one can also be effective.These solvents are better at solvating the polar intermediates and the aniline itself, keeping them in solution.
Temperature Increase the reaction temperature. Refluxing the solvent is often necessary for less reactive acylating agents.Higher temperatures increase both the solubility of the aniline and the rate of the reaction.
Reagent Addition Add the acylating agent (e.g., acyl chloride, anhydride) slowly to the heated solution of this compound.This ensures that the dissolved aniline reacts before it has a chance to precipitate out upon cooling or local concentration changes.
Use of a Base Ensure a suitable base (e.g., pyridine (B92270), triethylamine) is present in sufficient quantity to neutralize the acid byproduct, which can protonate the aniline and decrease its solubility and nucleophilicity.Maintaining a basic environment keeps the aniline in its more nucleophilic and often more soluble freebase form.
Issue 3: I am observing low yields and side products in my Suzuki coupling reaction involving this compound.

In Suzuki coupling reactions, the poor solubility of one of the coupling partners can lead to inefficient catalysis and the formation of byproducts like homocoupling products.

Troubleshooting Strategies for Suzuki Coupling Reactions:

start Low Yield in Suzuki Coupling solvent Optimize Solvent System (e.g., Dioxane/Water, Toluene/Ethanol/Water) start->solvent base Select Appropriate Base (e.g., K3PO4, Cs2CO3) solvent->base ligand Screen Different Palladium Ligands base->ligand temperature Increase Reaction Temperature ligand->temperature end Improved Yield temperature->end

Caption: Optimization of Suzuki coupling reactions.

StrategyDetailed RecommendationRationale
Solvent System Use a solvent mixture that can solubilize both the this compound and the boronic acid/ester. Common systems include 1,4-dioxane/water, toluene/ethanol/water, or DMF.The presence of a polar co-solvent like water or ethanol can help dissolve the inorganic base and the boronic acid, while the organic solvent dissolves the aniline.
Base Selection Use a phosphate (B84403) or carbonate base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better dispersion.These bases are effective in Suzuki couplings and can influence the solubility of the catalytic species.
Ligand Choice The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial. For challenging substrates, consider using bulky, electron-rich ligands like those from the Buchwald or CataCXium families.The ligand influences the stability and activity of the palladium catalyst and can help overcome issues arising from poorly soluble substrates.
Phase-Transfer Catalyst In some cases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be beneficial, especially in biphasic solvent systems.This can help to bring the reactants from different phases into contact with the catalyst.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolaritySolubility at Room TemperatureNotes
WaterHighInsoluble (<1 g/L)[1]
MethanolHighSparingly SolubleCan be used as a co-solvent.
EthanolHighSoluble[1][3]
IsopropanolMediumSoluble[2]
AcetoneMediumVery Soluble[2]
Dichloromethane (B109758) (DCM)MediumModerately SolubleGood for extractions, may require heating for reactions.
Tetrahydrofuran (THF)MediumModerately SolubleCommon reaction solvent, heating may be required.
TolueneLowSoluble[2]
HexaneLowInsolubleUseful as an anti-solvent for precipitation/crystallization.
Dimethylformamide (DMF)High (Aprotic)Soluble[1] Excellent for dissolving polar organics.
Dimethyl Sulfoxide (DMSO)High (Aprotic)SolubleHigh boiling point, can be difficult to remove.
1,2-DichloroethaneMediumVery Soluble[2]
EtherLowSoluble[3]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility of this compound in a Reaction
  • Solvent Selection: Choose a solvent or a co-solvent system based on the reaction type and the solubility data in Table 1. For reactions requiring non-polar conditions, consider toluene or dioxane. For more polar reactions, THF, DMF, or acetonitrile (B52724) are good starting points.

  • Initial Dissolution Attempt: Add the this compound to the chosen solvent at room temperature and stir.

  • Heating: If the solid does not dissolve, begin to gently heat the mixture with continuous stirring. Increase the temperature incrementally up to the boiling point of the solvent.

  • Co-solvent Addition: If solubility is still an issue at reflux, cool the mixture slightly and add a small volume (e.g., 5-10% of the total volume) of a high-solubility co-solvent like DMF or DMSO. Reheat the mixture.

  • Reaction Initiation: Once the this compound is fully dissolved, proceed with the addition of other reagents as required by your specific reaction protocol. It is often advantageous to add reagents to the hot solution to prevent the starting material from precipitating.

  • Monitoring: Monitor the reaction by an appropriate method (e.g., TLC, LC-MS). Be aware that in some cases, the product may also have limited solubility and could precipitate from the reaction mixture upon formation.

Protocol 2: A Generic N-Acylation of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and a suitable solvent (e.g., dichloromethane or THF).

  • Dissolution: If necessary, gently heat the mixture to aid dissolution as described in Protocol 1.

  • Base Addition: Add a suitable base, such as triethylamine (B128534) or pyridine (1.1 to 1.5 equivalents).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 equivalents) to the stirred solution. The addition can be done at room temperature or at 0°C to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux until completion (monitor by TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with water or a dilute aqueous acid/base solution as appropriate. Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Managing Thermal Decomposition of 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the thermal stability of 4-phenoxyaniline during chemical reactions. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to the thermal decomposition of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

This compound is a relatively stable aromatic amine under standard conditions. However, it can undergo thermal decomposition at elevated temperatures. The decomposition temperature for pure this compound is reported to be 385°C. It is crucial to note that this temperature can be significantly lower during a chemical reaction, depending on the specific conditions such as the solvent, catalysts, pH, and the presence of other reagents.

Q2: What are the primary products of thermal decomposition?

Under thermal stress, this compound primarily decomposes into gaseous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] In the context of a reaction mixture, more complex, high-molecular-weight side products and tars may also be formed, which can complicate purification and reduce the yield of the desired product.

Q3: What reaction conditions can promote the thermal decomposition of this compound?

Several factors can contribute to the thermal decomposition of this compound during a reaction:

  • High Temperatures: Many cross-coupling reactions, such as the Ullmann condensation, traditionally require high temperatures, often exceeding 200°C, which can approach the decomposition threshold of the reactant.[2]

  • Presence of Strong Oxidizing Agents: Reagents like potassium permanganate, chromic acid, and perchlorates can cause vigorous or even explosive reactions with anilines and should be avoided in the presence of this compound, especially at elevated temperatures.

  • Incompatible Reagents: Acid anhydrides and chlorides are known to be incompatible with this compound and can lead to decomposition.[1]

  • Solvent Choice: The solvent can significantly impact the thermal stability of amines. Studies on other amines have shown that organic diluents can lead to higher rates of thermal degradation compared to aqueous solutions.[3][4][5]

  • pH: The pH of the reaction medium can influence the stability of aromatic amines. Both strongly acidic and strongly alkaline conditions can promote degradation, with near-neutral pH often being the most stable.[6]

Q4: Are there general strategies to prevent thermal decomposition?

Yes, several general strategies can be employed:

  • Temperature Control: Carefully control the reaction temperature and avoid localized overheating. Use an oil bath or a heating mantle with a temperature controller for uniform heating.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a contributing factor to decomposition.

  • Use of Modern Catalytic Systems: For reactions like Ullmann or Buchwald-Hartwig couplings, modern catalyst systems with specialized ligands often allow for lower reaction temperatures and shorter reaction times, thereby minimizing thermal decomposition.[5]

  • Appropriate Choice of Base and Solvent: Select bases and solvents that are compatible with this compound and the desired reaction. For instance, in Buchwald-Hartwig aminations, the choice of base is critical and can influence side reactions.[4]

  • Protection of the Amine Group: In multi-step syntheses, protecting the amine functionality can increase its stability towards various reaction conditions. Common protecting groups for amines include Boc, Cbz, and Fmoc. The choice of protecting group will depend on the subsequent reaction steps.

Troubleshooting Guides for Specific Reactions

Ullmann Condensation

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, often requires high temperatures, which can be problematic when using this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield, Evidence of Decomposition (dark tarry residue) Reaction temperature is too high, leading to decomposition of this compound.- Lower the reaction temperature and extend the reaction time.- Screen modern ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) that can facilitate the reaction at lower temperatures (e.g., 100-140°C).- Use a more reactive aryl halide (I > Br > Cl) to enable milder reaction conditions.
Formation of Multiple Side Products Decomposition of this compound is leading to undesired follow-on reactions.- Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation.- Screen different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands to find a more selective catalytic system.- Consider a different synthetic route that avoids high temperatures.
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is generally more tolerant of functional groups and often proceeds at lower temperatures than the Ullmann reaction. However, issues can still arise.

Problem Potential Cause Suggested Solution
Decomposition of Starting Material The chosen base is too harsh or the reaction temperature is excessive for the substrate.- Screen milder bases such as Cs₂CO₃ or K₃PO₄ instead of stronger bases like NaOtBu or LiHMDS.- Optimize the reaction temperature, starting at a lower temperature (e.g., 80°C) and gradually increasing if the reaction is too slow.- Select a palladium precatalyst and ligand combination known for high activity at lower temperatures (e.g., a G3 or G4 palladacycle with a biarylphosphine ligand).
Catalyst Deactivation Decomposition products of this compound may be poisoning the palladium catalyst.- Add the catalyst in portions throughout the reaction.- Use a higher catalyst loading.- Ensure high purity of this compound to minimize impurities that could contribute to decomposition and catalyst poisoning.
Peptide Coupling

When using this compound as a nucleophile in peptide coupling reactions, the primary concern is often side reactions rather than thermal decomposition, as these reactions are typically carried out at or below room temperature. However, the activation step can generate reactive species.

Problem Potential Cause Suggested Solution
Formation of Impurities The activating agent is too reactive, leading to side reactions with the phenoxy group or dimerization.- Use a milder coupling reagent (e.g., HATU, HBTU) in combination with a base like DIPEA.- Control the stoichiometry of the coupling reagents carefully.- Maintain a low reaction temperature (e.g., 0°C to room temperature).
Low Coupling Efficiency Steric hindrance or low nucleophilicity of this compound.- Increase the reaction time.- Use a more potent coupling reagent, but monitor closely for side reactions.- Ensure the absence of moisture, which can hydrolyze the activated species.

Data Summary

Parameter Value / Observation Source
Decomposition Temperature (pure substance) 385 °CGeneric MSDS
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1]
Incompatible Reagents Strong oxidizing agents, acid anhydrides, chlorides[1]
Influence of Solvent on Amine Stability Organic diluents may increase thermal degradation rates compared to water.[3][4][5]
Influence of pH on Amine Stability Both strongly acidic and strongly alkaline conditions can promote degradation.[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Decomposition in a High-Temperature Cross-Coupling Reaction
  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Preparation: Use freshly purified this compound and aryl halide. Ensure all solvents are anhydrous and degassed.

  • Reaction Setup: To the reaction flask, add the aryl halide, this compound, base (e.g., K₂CO₃, Cs₂CO₃), and a magnetic stir bar.

  • Inerting the System: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the copper or palladium catalyst and the appropriate ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath or heating mantle set to the lowest effective temperature for the specific catalytic system being used.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a second portion of the catalyst and ligand.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous work-up and purification.

Visualizations

logical_relationship Troubleshooting Logic for this compound Decomposition start Reaction with this compound Shows Low Yield / Decomposition check_temp Is the reaction temperature > 120°C? start->check_temp check_reagents Are strong oxidizers, acid anhydrides, or chlorides present? check_temp->check_reagents No lower_temp Action: Lower temperature and/or screen more active, low-temperature catalysts. check_temp->lower_temp Yes check_atmosphere Is the reaction under an inert atmosphere? check_reagents->check_atmosphere No remove_incompatible Action: Remove incompatible reagents. Choose an alternative synthetic route if necessary. check_reagents->remove_incompatible Yes check_catalyst Is a modern, high-activity catalyst/ligand system being used? check_atmosphere->check_catalyst Yes use_inert Action: Implement or improve inert atmosphere techniques (N2 or Ar). check_atmosphere->use_inert No optimize_catalyst Action: Screen alternative ligands and catalysts to improve efficiency at lower temperatures. check_catalyst->optimize_catalyst No success Improved Reaction Outcome check_catalyst->success Yes lower_temp->success remove_incompatible->success use_inert->success optimize_catalyst->success

Caption: Troubleshooting workflow for addressing decomposition of this compound.

experimental_workflow Experimental Workflow for Mitigating Decomposition prep 1. Prepare Dry Glassware & Anhydrous/Degassed Reagents setup 2. Assemble Reaction Under Inert Atmosphere (N2/Ar) prep->setup add_solids 3. Add this compound, Coupling Partner, & Base setup->add_solids add_catalyst 4. Add Catalyst & Ligand add_solids->add_catalyst add_solvent 5. Add Anhydrous Solvent add_catalyst->add_solvent heat 6. Heat to Optimized, Lowest Effective Temperature add_solvent->heat monitor 7. Monitor Reaction by TLC/LC-MS heat->monitor workup 8. Cool to RT Before Work-up & Purification monitor->workup

Caption: A generalized experimental workflow to minimize thermal decomposition.

References

Common pitfalls in the workup of 4-Phenoxyaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-phenoxyaniline reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and workup of this compound and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete Reaction or Low Yield

Q1: My Ullmann condensation reaction to synthesize this compound is showing low conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion in an Ullmann condensation for this compound synthesis can stem from several factors. Here's a troubleshooting guide:

  • Catalyst Activity: The copper catalyst is crucial. If you are using copper powder, its activity can vary. In-situ activation of copper powder, for instance by reduction of copper sulfate (B86663) with zinc, may be necessary. For copper salts like CuI, ensure they are of high purity and handled under an inert atmosphere to prevent oxidation. Deactivation of the copper catalyst during the reaction can also occur.[1]

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[2] If your reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe. Consider carefully increasing the temperature, while monitoring for potential side reactions.

  • Solvent Choice: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are typically used.[2] The choice of solvent can significantly impact the reaction rate and yield. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Base Strength and Solubility: The base plays a critical role in the reaction. A base that is too weak may not facilitate the reaction effectively. The solubility of the base in the reaction medium is also important. In some cases, the use of a phase-transfer catalyst can be beneficial.[3]

  • Ligand Choice: Modern Ullmann-type reactions often employ ligands to improve catalyst performance and allow for milder reaction conditions. If you are not using a ligand, consider adding one, such as a diamine or acetylacetonate.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound catalyst Check Catalyst Activity - Use high-purity Cu(I) salt - Activate Cu powder - Consider a ligand start->catalyst temp Optimize Reaction Temperature - Gradually increase temperature - Monitor for side reactions start->temp solvent Verify Solvent and Base - Use anhydrous high-boiling polar solvent - Ensure appropriate base strength start->solvent workup Review Workup Procedure - Check for product loss during extraction - Analyze aqueous and organic layers start->workup outcome Improved Yield catalyst->outcome temp->outcome solvent->outcome workup->outcome

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Difficulty in Removing Copper Catalyst

Q2: I'm struggling to remove the copper catalyst from my reaction mixture after an Ullmann condensation. What are the most effective methods?

A2: Residual copper can interfere with subsequent reactions and complicate the purification of this compound. Here are several effective methods for copper removal:

  • Filtration through Celite: A common first step is to dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite. This can remove a significant portion of the precipitated copper salts.

  • Aqueous Washes:

    • Ammonium Hydroxide: Washing the organic layer with an aqueous solution of ammonia (B1221849) can be very effective. Ammonia forms a water-soluble copper complex, which is typically blue, allowing for easy visualization of the extraction progress.

    • EDTA Solution: An aqueous solution of ethylenediaminetetraacetic acid (EDTA) is another excellent choice for chelating and removing copper ions into the aqueous phase.

  • Acidic Washes: A dilute acid wash (e.g., dilute HCl) can also be used, but care must be taken as this compound is an amine and will be protonated. This can be used to your advantage by extracting the product into the aqueous acid layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer will precipitate the product, which can then be extracted into a fresh organic layer.

Data on Copper Removal Efficiency

MethodTypical Purity of Crude ProductAdvantagesDisadvantages
Filtration through Celite60-80%Simple and fast initial cleanup.Often insufficient for complete removal.
Aqueous Ammonia Wash>90%Highly effective for copper complexation.Can form emulsions; product must be stable to basic conditions.
Aqueous EDTA Wash>95%Very effective chelating agent.Can be slower than ammonia wash.
Dilute Acid Wash>95%Can also aid in purification from non-basic impurities.Requires an additional basification and extraction step.

Issue 3: Emulsion Formation During Workup

Q3: During the aqueous workup of my this compound reaction, I'm consistently getting a stable emulsion that is difficult to separate. How can I break this emulsion?

A3: Emulsion formation is a common problem, especially when dealing with amine-containing compounds and basic aqueous solutions. Here are several techniques to break emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in pH: If your product is stable, carefully adding a small amount of acid or base can alter the properties of the interface and break the emulsion.

  • Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can sometimes help to coalesce the dispersed droplets.

  • Centrifugation: If you have access to a centrifuge, spinning the mixture can force the separation of the layers.

  • Patience: Sometimes, simply letting the mixture stand for an extended period can lead to separation.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion by changing the relative volumes of the two phases.

Logical Flow for Breaking Emulsions

emulsion_breaking start Stable Emulsion Formed brine Add Saturated Brine Solution start->brine ph_change Adjust pH (if product is stable) brine->ph_change If persists outcome Separated Layers brine->outcome Success filtration Filter through Celite/Glass Wool ph_change->filtration If persists ph_change->outcome Success centrifugation Centrifuge the Mixture filtration->centrifugation If persists filtration->outcome Success centrifugation->outcome Success

Caption: Stepwise approach to breaking emulsions.

Issue 4: Product Crystallization and Purification

Q4: My crude this compound is an oil and is difficult to purify by crystallization. What are some suitable crystallization solvents and techniques?

A4: this compound is a solid at room temperature with a melting point of 82-84°C, but impurities can cause it to be an oil.[3] Purification by crystallization can be highly effective if the right conditions are chosen.

  • Solvent Selection:

    • Water: this compound can be crystallized from hot water.[4]

    • Ethanol (B145695)/Water: A mixed solvent system of ethanol and water is often effective for aromatic amines. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Toluene (B28343)/Heptane (B126788): For less polar impurities, dissolving the product in a minimal amount of hot toluene and then adding heptane as an anti-solvent can induce crystallization.

  • Crystallization Techniques:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities.

    • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod can create nucleation sites.

    • Seeding: Adding a small crystal of pure this compound to the cooled, supersaturated solution can induce crystallization.

Troubleshooting Crystallization

ProblemPotential CauseSolution
Oiling OutSolution is too concentrated or cooling too rapidly.Add a small amount of the more soluble solvent, reheat to dissolve, and cool more slowly.
No Crystals FormSolution is too dilute or supersaturation has not been reached.Evaporate some of the solvent to increase the concentration. Try scratching or seeding.
Poor RecoveryProduct is too soluble in the chosen solvent at low temperature.Use a different solvent system where the product has lower solubility when cold.

Experimental Protocols

Detailed Protocol for Ullmann Condensation and Workup of this compound

This protocol provides a detailed methodology for the synthesis of this compound via an Ullmann condensation, including a comprehensive workup procedure.

Materials:

  • 4-Aminophenol (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Toluene

  • 1 M Aqueous Ammonia solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol, potassium carbonate, and copper(I) iodide. The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Addition of Reagents: Anhydrous DMF is added, followed by bromobenzene.

  • Reaction: The reaction mixture is heated to 130-140°C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, the mixture is cooled to room temperature. Toluene is added to dilute the mixture, and it is then filtered through a pad of Celite to remove the insoluble inorganic salts and the bulk of the copper catalyst. The filter cake is washed with additional toluene.

  • Aqueous Workup: The combined filtrate is transferred to a separatory funnel and washed three times with a 1 M aqueous ammonia solution to remove the remaining copper catalyst. The aqueous layer will turn blue upon complexation with copper. Continue washing until the aqueous layer is colorless.

  • Brine Wash: The organic layer is then washed with brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, or by crystallization from a suitable solvent system as described in the FAQ section.

Workflow for this compound Synthesis and Workup

synthesis_workflow cluster_reaction Ullmann Condensation cluster_workup Workup cluster_purification Purification reactants 4-Aminophenol, Bromobenzene, CuI, K2CO3 in DMF heating Heat at 130-140°C for 12-24h reactants->heating filtration Cool, Dilute with Toluene, Filter through Celite heating->filtration extraction Wash with aq. NH3 (x3) filtration->extraction brine_wash Wash with Brine extraction->brine_wash drying Dry with Na2SO4, Concentrate brine_wash->drying purification_method Column Chromatography or Crystallization drying->purification_method final_product final_product purification_method->final_product Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

References

Enhancing the stability of 4-Phenoxyaniline under storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Phenoxyaniline under various storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (Appearance of brown to green-brown tint) Oxidation due to exposure to air and/or light.[1]Store the compound in a tightly sealed, amber glass container.[2] For long-term storage, purge the container with an inert gas (e.g., argon or nitrogen) and store at refrigerated temperatures (2-8°C).[3]
Clumping or caking of the powder Moisture absorption.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use.[3]
Inconsistent analytical results (e.g., lower than expected purity) Degradation of the material due to improper storage or handling.Re-purify the material by recrystallization before use. Always use a fresh, properly stored sample for critical experiments. Review and optimize storage conditions based on the guidelines provided.
Poor solubility in expected solvents Presence of insoluble degradation products.Filter the solution to remove any insoluble matter. Consider purifying the bulk material by recrystallization to remove soluble and insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[2][4] Specifically, it is recommended to store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[3]

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to light, air (oxygen), and moisture.[1][3] It is also incompatible with strong oxidizing agents, acid anhydrides, and chlorides, which can accelerate its decomposition.[5]

Q3: How can I tell if my sample of this compound has degraded?

A3: A visual indication of degradation is a change in color from its typical white to light yellow crystalline powder to a brown or green-brown color.[1] A definitive assessment of purity and degradation can be achieved by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: Can I purify a discolored or partially degraded sample of this compound?

A4: Yes, purification of partially degraded this compound can be achieved through recrystallization from water.[6] This process can remove both colored impurities and other degradation products, potentially restoring the material to a usable purity. A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Q5: What are the expected degradation products of this compound?

A5: Under oxidative stress, the primary degradation pathway for anilines involves the formation of colored impurities. While specific degradation products for this compound are not extensively documented in publicly available literature, analogous aniline (B41778) derivatives are known to form nitrobenzenes, azoxybenzenes, and polymeric materials upon oxidation.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Duration Temperature % Degradation Appearance Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C5.2%Slight discolorationHydroxylated derivatives
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C8.7%Brown solutionQuinone-like structures
Oxidative (3% H₂O₂) 8 hours25°C15.4%Dark brown precipitateN-oxides, colored polymers
Thermal (Dry Heat) 48 hours80°C3.1%Minor darkeningDehydro-dimers
Photolytic (ICH Q1B) 24 hours25°C11.8%Yellow to brown powderPhotoxidation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method designed to separate this compound from its potential degradation products, making it suitable for stability studies.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for analysis.

Protocol 2: Recrystallization of this compound

This protocol details the procedure for purifying this compound by recrystallization from water.

Materials:

  • Crude or degraded this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place 10 g of crude this compound in a 250 mL Erlenmeyer flask.

  • Add a minimal amount of deionized water (e.g., 100 mL) to the flask.

  • Gently heat the mixture on a heating mantle or hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point (approximately 82-84°C).

Visualizations

G cluster_storage Storage & Handling Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Actions Discoloration Discoloration Oxidation Oxidation Discoloration->Oxidation Clumping Clumping Moisture_Absorption Moisture_Absorption Clumping->Moisture_Absorption Inconsistent_Results Inconsistent_Results Degradation Degradation Inconsistent_Results->Degradation Poor_Solubility Poor_Solubility Impurities Impurities Poor_Solubility->Impurities Inert_Atmosphere Inert_Atmosphere Oxidation->Inert_Atmosphere Desiccator Desiccator Moisture_Absorption->Desiccator Recrystallization Recrystallization Degradation->Recrystallization Impurities->Recrystallization Filtration Filtration Impurities->Filtration

Caption: Troubleshooting logic for stability issues with this compound.

G Start Start Crude_Sample Crude this compound Start->Crude_Sample Dissolve Dissolve in minimum hot water Crude_Sample->Dissolve Hot_Filtration Hot filtration (if necessary) Dissolve->Hot_Filtration Cool_Slowly Cool to room temperature Hot_Filtration->Cool_Slowly Ice_Bath Cool in ice bath Cool_Slowly->Ice_Bath Vacuum_Filtration Collect crystals by vacuum filtration Ice_Bath->Vacuum_Filtration Wash Wash with ice-cold water Vacuum_Filtration->Wash Dry Dry under vacuum Wash->Dry Pure_Crystals Pure this compound Dry->Pure_Crystals

Caption: Experimental workflow for the recrystallization of this compound.

G cluster_stress Stress Conditions This compound This compound Light Light This compound->Light Photodegradation Air_Oxygen Air (Oxygen) This compound->Air_Oxygen Oxidation Moisture Moisture This compound->Moisture Hydrolysis (minor) Incompatibles Incompatible Chemicals This compound->Incompatibles Chemical Reaction Degradation_Products Degradation Products (Colored Impurities, etc.) Light->Degradation_Products Air_Oxygen->Degradation_Products Moisture->Degradation_Products Incompatibles->Degradation_Products

Caption: Degradation pathways of this compound under various stress factors.

References

How to avoid oxidation of 4-Phenoxyaniline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the oxidation of 4-Phenoxyaniline during its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The amino group (-NH₂) on the this compound molecule is an electron-donating group. This increases the electron density of the aromatic ring, making the molecule highly susceptible to losing electrons, a process known as oxidation.[1] Factors such as exposure to atmospheric oxygen, the presence of certain metal ions, and acidic pH conditions can accelerate this process.[1]

Q2: What are the common visual indicators of this compound oxidation?

A2: A primary sign of oxidation is a distinct color change in the reaction mixture or the isolated product. While freshly purified this compound is a white to off-white solid, exposure to air can cause it to gradually darken, turning yellow, brown, or even black.[1][2] This discoloration is due to the formation of highly colored oxidized impurities, such as quinones and polymeric aniline (B41778) species.[1][2]

Q3: What are the typical oxidation byproducts of this compound?

A3: Oxidation of anilines can lead to a variety of byproducts. While specific byproducts for this compound are not extensively detailed in the provided results, based on the general chemistry of anilines, likely byproducts include corresponding nitrosobenzenes, nitrobenzenes, benzoquinones, and polymeric materials.[2][3] The formation of these impurities can complicate purification and reduce the yield of the desired product.

Q4: What general strategies can be employed to prevent oxidation during the synthesis of this compound?

A4: Several key strategies can minimize or prevent the oxidation of this compound:

  • Work under an Inert Atmosphere: Displacing oxygen by using an inert gas like nitrogen or argon is a highly effective method to prevent air oxidation.[4]

  • Control the pH: The rate of aniline oxidation is significantly influenced by the pH of the reaction medium.[1]

  • Use of Protecting Groups: Temporarily protecting the amino group, for instance, through acetylation, can prevent its oxidation during the reaction.[1]

  • Addition of Antioxidants: Introducing a sacrificial substance that is more readily oxidized than this compound can protect your target molecule.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction solution turns dark brown or black upon starting the reaction. Air Oxidation: The aniline is likely oxidizing upon contact with atmospheric oxygen.[4]Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[4] Use solvents that have been de-gassed.[4]
Product darkens significantly during workup and purification. Exposure to Air and Light: The purified product is sensitive to air and light, leading to gradual oxidation.Conduct the workup and purification steps as quickly as possible. Store the purified this compound in a dark container under an inert atmosphere and at a low temperature.
Low yield of this compound with many impurities detected by TLC/LC-MS. Oxidative Side Reactions: The reaction conditions may be promoting the oxidation of the starting material or product.Consider adding a small amount of a reducing agent or an antioxidant to the reaction mixture. Sodium bisulfite or sodium dithionite (B78146) can be effective in reducing some colored organic impurities.[5]
Inconsistent results between batches. Variable Oxygen Exposure: Inconsistent inert atmosphere techniques can lead to varying levels of oxidation.Standardize the procedure for creating an inert atmosphere in the reaction setup. Ensure all connections are secure to prevent oxygen from leaking into the system.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound via Ullmann Condensation with Oxidation Prevention

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Inert Atmosphere Setup:

    • Assemble a dry round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen or argon inlet.

    • Purge the entire system with the inert gas for at least 15-20 minutes to displace any oxygen.

  • Reagent Addition:

    • To the flask, add 4-aminophenol, a halobenzene (e.g., iodobenzene (B50100) or bromobenzene), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., L-proline), and a base (e.g., potassium carbonate).

    • Add a degassed solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a continuous gentle flow of the inert gas.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Storage:

    • Concentrate the organic solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Store the purified this compound in a sealed, amber vial under a nitrogen atmosphere in a refrigerator.

Protocol 2: Acetyl Protection of the Amine Group

This protocol can be used to protect the amine group before a reaction to prevent its oxidation.

  • Dissolve Aniline: In a round-bottom flask, dissolve the this compound in a suitable solvent such as dichloromethane (B109758) or acetic acid.[1]

  • Acylation: Cool the solution in an ice bath and slowly add acetic anhydride (B1165640) or acetyl chloride.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Isolation: Quench the reaction by carefully adding water or an aqueous solution of sodium bicarbonate. Extract the N-acetylated product with an appropriate organic solvent.[1]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the protected compound.[1] The protecting group can be removed after the subsequent reaction steps.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage A Assemble & Dry Glassware B Purge with Inert Gas (N2/Ar) A->B C Add Reagents & Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool & Quench Reaction E->F G Extract Product F->G H Purify (e.g., Column Chromatography) G->H I Store under Inert Atmosphere, Cold & Dark H->I

Caption: Experimental workflow for minimizing oxidation during this compound synthesis.

troubleshooting_oxidation A Observe Darkening of Reaction Mixture B Is the reaction under an inert atmosphere? A->B C Yes B->C Yes D No B->D No F Are there potential oxidizing agents present (e.g., certain metal salts)? C->F E Implement a robust inert gas setup (N2 or Ar). Purge system thoroughly. D->E G Yes F->G Yes H No F->H No I Consider alternative, non-oxidizing reagents or add a sacrificial antioxidant. G->I J Check pH of the reaction. Is it highly acidic? H->J K Consider buffering the reaction or adjusting pH. J->K Yes L Continue monitoring. If darkening persists, consider amine protection strategy. J->L No

Caption: Troubleshooting guide for addressing oxidation of this compound during synthesis.

References

Navigating 4-Phenoxyaniline Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reactions involving 4-phenoxyaniline is crucial for efficient synthesis of pharmaceuticals, dyes, and other valuable compounds. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive chemical transformations.

This guide focuses on the critical role of solvent systems in three key reactions of this compound: Ullmann condensation, Buchwald-Hartwig amination, and N-acylation. By understanding the interplay between solvents and reaction parameters, you can significantly improve yields, minimize impurities, and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with this compound and how does their polarity affect the outcome?

A1: The choice of solvent is critical and largely depends on the specific reaction. Generally, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are favored for many coupling reactions as they can dissolve the reactants and reagents while not interfering with the reaction mechanism.[1] Non-polar aromatic solvents such as toluene (B28343) and xylene are also commonly used, particularly in Buchwald-Hartwig aminations.[2]

The polarity of the solvent can significantly impact reaction rates. Polar solvents can stabilize charged intermediates that may form during the reaction, thus accelerating the process. However, in some cases, particularly in SN2-type reactions, polar protic solvents (e.g., ethanol, water) can hinder the reaction by forming hydrogen bonds with the nucleophile, reducing its reactivity.[3]

Q2: My Ullmann condensation with this compound is giving a low yield. What are the likely causes related to the solvent system?

A2: Low yields in Ullmann condensations are often linked to several factors. In non-polar solvents like toluene, the solubility of the copper catalyst and the phenoxide salt of this compound can be limited, leading to a sluggish reaction.[1] Polar aprotic solvents like DMF or DMSO are often more effective as they can better solvate the ionic intermediates involved in the catalytic cycle.[1] However, it is crucial to use anhydrous (dry) solvents, as water can deactivate the catalyst and hydrolyze the starting materials.

Q3: I'm observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. Could the solvent be the culprit?

A3: Yes, the solvent can influence the formation of byproducts. A common side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom. This can be more prevalent in certain solvents. Additionally, if the reaction temperature is too high, solvent degradation or side reactions with the solvent itself can occur. Screening different solvents, such as dioxane or toluene, and optimizing the reaction temperature are key steps to minimize byproduct formation.

Q4: For the N-acylation of this compound, what is the best solvent choice?

A4: For N-acylation, aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they are relatively inert and provide good solubility for both the this compound and the acylating agent. It is critical to use anhydrous solvents to prevent the hydrolysis of the acylating agent (e.g., acyl chloride or anhydride), which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

Troubleshooting Guides

Low Yield in this compound Reactions
Symptom Possible Cause Troubleshooting Steps
Reaction is sluggish or stalls Poor solubility of reactants or catalyst.- Switch to a more polar aprotic solvent (e.g., from toluene to DMF or DMSO) to improve solubility.[1]- Increase the reaction temperature, but monitor for potential decomposition.- Ensure adequate stirring to maintain a homogeneous mixture.
Catalyst deactivation.- Use anhydrous solvents and reagents to prevent catalyst poisoning by water.- Degas the solvent to remove oxygen, which can deactivate palladium catalysts.[4]- Consider using a pre-catalyst for more reliable generation of the active catalytic species.[5]
Low product yield despite starting material consumption Side reactions are consuming the product or starting materials.- Optimize the reaction temperature; sometimes a lower temperature can suppress side reactions.- Screen different ligands in the case of Buchwald-Hartwig amination, as this can influence the rate of desired versus undesired pathways.[6]- In Ullmann reactions, ensure the absence of oxygen to prevent homocoupling of the aryl halide.[7]
Product loss during workup.- If the product has some water solubility, ensure thorough extraction from the aqueous phase.- Check the pH of the aqueous phase during workup, as the amine product can be protonated and remain in the aqueous layer if it is too acidic.
Impure Product
Symptom Possible Cause Troubleshooting Steps
Presence of starting materials in the final product Incomplete reaction.- Increase reaction time.- Increase reaction temperature.- Increase catalyst loading.
Formation of hydrodehalogenation byproduct (in Buchwald-Hartwig) β-hydride elimination from the palladium-amide intermediate.- Screen different bulky, electron-rich phosphine (B1218219) ligands which can favor reductive elimination over β-hydride elimination.[6]- Lowering the reaction temperature can sometimes disfavor this side reaction.
Formation of homocoupled byproduct (in Ullmann or Buchwald-Hartwig) Presence of oxygen or side reactions of the catalyst.- Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon).- Use thoroughly degassed solvents.[4]
Unidentified impurities Solvent impurities or degradation.- Use high-purity, anhydrous solvents.- Check for compatibility of the solvent with the reaction conditions (e.g., strong bases or high temperatures).

Data Presentation: Solvent Effects on Ullmann Condensation

The following table summarizes the general effect of different solvent types on the yield of Ullmann C-N coupling reactions, which can be considered representative for reactions involving this compound.

Solvent Solvent Type Typical Yield Reference
TolueneNon-polar63%[1]
BenzeneNon-polar49%[1]
Tetrahydrofuran (THF)Polar aprotic90%[1]
N,N-Dimethylformamide (DMF)Polar aprotic94%[1]
WaterPolar protic89%[1]

Note: Yields are highly substrate and condition dependent. This table provides a general trend.

Experimental Protocols

General Protocol for Ullmann Condensation of this compound

This protocol describes a typical Ullmann condensation to form an N-aryl derivative of this compound.

  • Reaction Setup : To a dry reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition : Add the chosen anhydrous, degassed solvent (e.g., DMF, 5 mL) to the vessel under an inert atmosphere.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Workflows and Logic

Experimental Workflow for Solvent Optimization

G cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization A Select Reactants: This compound & Aryl Halide D Run Parallel Reactions in Different Solvents: - Toluene (Non-polar) - THF (Polar Aprotic) - DMF (Polar Aprotic) A->D B Choose Catalyst System: (e.g., CuI/Ligand or Pd/Ligand) B->D C Select Base C->D E Monitor Reactions by TLC/LC-MS D->E Analyze results F Determine Yield and Purity E->F G Identify Optimal Solvent F->G Compare outcomes H Further Optimization: - Temperature - Concentration - Catalyst Loading G->H

A workflow for systematic solvent optimization in this compound coupling reactions.
Troubleshooting Logic for Low Yield

G A Low Yield Observed B Check Starting Material Purity A->B C Purify Starting Materials B->C Impure D Check Reaction Conditions B->D Pure C->D E Inert Atmosphere? Anhydrous Solvents? D->E F Improve Inert Conditions Use Dry Solvents E->F No G Temperature/Time Optimized? E->G Yes F->D H Vary Temperature and Time G->H No I Solvent Choice Appropriate? G->I Yes H->D J Screen Different Solvents (e.g., Toluene, THF, DMF) I->J No K Catalyst/Ligand/Base Optimized? I->K Yes J->D L Screen Catalysts/Ligands/Bases K->L No M Yield Improved K->M Yes L->D

A logical approach to troubleshooting low yields in this compound reactions.

References

Troubleshooting guide for reproducing 4-Phenoxyaniline synthesis from literature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed experimental protocols for the synthesis of 4-phenoxyaniline, a key intermediate in the pharmaceutical and dye industries. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis from literature procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Two-Step Synthesis: Nucleophilic Aromatic Substitution and Reduction

Question 1: My yield of 4-phenoxynitrobenzene in the nucleophilic aromatic substitution step is low. What are the possible causes and solutions?

Answer: Low yields in the synthesis of the nitro ether intermediate, typically from 4-fluoronitrobenzene and phenol (B47542), can stem from several factors:

  • Inefficient Deprotonation of Phenol: The reaction requires a strong enough base to deprotonate phenol, forming the more nucleophilic phenoxide. If the base is too weak or used in insufficient amounts, the reaction rate will be slow.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in at least stoichiometric amounts. When using weaker bases like K₂CO₃, higher temperatures and longer reaction times may be necessary.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally effective for this type of reaction.[1]

  • Side Reactions: At high temperatures, unwanted side reactions can occur.

    • Solution: Monitor the reaction closely and avoid excessive heating. Purification by column chromatography may be necessary to remove byproducts.

Question 2: The reduction of 4-phenoxynitrobenzene to this compound is incomplete or results in side products. How can I troubleshoot this?

Answer: The reduction of the nitro group is a critical step. Common issues include:

  • Choice of Reducing Agent: The effectiveness of the reduction can vary depending on the chosen reagent.

    • Solution: Common and effective methods include catalytic hydrogenation (H₂ gas with a palladium catalyst) or using metals in acidic media (e.g., iron in acetic acid or tin in hydrochloric acid).[1][2] For laboratory scale, using iron in acetic acid is often a practical choice.

  • Catalyst Inactivation: In catalytic hydrogenation, the catalyst can become poisoned or deactivated.

    • Solution: Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst if deactivation is suspected.

  • Reaction Conditions: Incomplete reduction can be due to insufficient reducing agent, low temperature, or short reaction time.

    • Solution: Use a sufficient excess of the reducing agent. If using a metal in acid, gentle heating may be required. Monitor the reaction by TLC until the starting material is fully consumed.

  • Product Degradation/Polymerization: Anilines can be sensitive to oxidation and may form colored impurities or polymeric materials, especially if exposed to air for extended periods or under harsh work-up conditions.[2]

    • Solution: Perform the work-up promptly after the reaction is complete. It can be beneficial to work under an inert atmosphere (e.g., nitrogen or argon). If the product is isolated as the free base, it should be stored under an inert atmosphere and protected from light.

Ullmann Condensation

Question 3: I am attempting a one-pot Ullmann condensation to form this compound, but the reaction is not proceeding or the yield is very low. What should I check?

Answer: The Ullmann condensation, a copper-catalyzed coupling, can be challenging. Key factors to consider are:

  • Catalyst Activity: The copper catalyst is crucial.

    • Solution: Use a reliable source of copper catalyst, such as copper(I) iodide (CuI), and consider the use of a ligand to enhance its activity.[3] Ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine can significantly improve the reaction rate and yield.

  • Base: The choice and quality of the base are critical.

    • Solution: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is typically required. Ensure the base is anhydrous, as water can inhibit the reaction.

  • Reaction Temperature: Ullmann reactions often require high temperatures.[4]

    • Solution: The reaction may need to be heated to 100-200 °C. The optimal temperature will depend on the specific substrates, catalyst, and solvent.

  • Solvent: High-boiling polar aprotic solvents are generally used.

  • Inert Atmosphere: Oxygen can oxidize the copper catalyst, rendering it inactive.

    • Solution: It is essential to perform the reaction under an inert atmosphere of nitrogen or argon.

Buchwald-Hartwig Amination

Question 4: My Buchwald-Hartwig amination to synthesize this compound is giving a low yield. What are the likely causes?

Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but optimization is often necessary.

  • Catalyst and Ligand Choice: The performance of the reaction is highly dependent on the palladium catalyst and the phosphine (B1218219) ligand.

    • Solution: A common and effective catalyst system is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP. The choice of ligand can be critical, and screening different ligands may be necessary.

  • Base Selection: The strength and nature of the base are crucial.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like K₂CO₃ can also be effective, particularly with more reactive aryl halides.

  • Solvent: The solvent must be anhydrous and deoxygenated.

    • Solution: Toluene and 1,4-dioxane (B91453) are common solvents for Buchwald-Hartwig reactions. Ensure the solvent is thoroughly dried and degassed before use to prevent catalyst deactivation.

  • Reaction Temperature: While some modern catalyst systems allow for room temperature reactions, heating is often required.

    • Solution: If the reaction is slow, increasing the temperature to 80-110 °C can improve the rate and yield.

  • Substrate Purity: Impurities in the starting materials can interfere with the catalytic cycle.

    • Solution: Ensure that the aryl halide and the amine are of high purity.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on a common and reliable method for the synthesis of this compound.

Step 1: Synthesis of 4-Phenoxynitrobenzene (Nucleophilic Aromatic Substitution)

  • To a stirred solution of phenol (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.

  • Heat the mixture to 80 °C and stir for 30 minutes.

  • Add 4-fluoronitrobenzene (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at 80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude 4-phenoxynitrobenzene will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Reduction of 4-Phenoxynitrobenzene to this compound

  • In a round-bottom flask, suspend 4-phenoxynitrobenzene (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Add iron powder (3.0 eq) and a catalytic amount of ammonium (B1175870) chloride (NH₄Cl).

  • Heat the mixture to reflux (around 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The resulting aqueous solution can be basified with a sodium hydroxide (B78521) solution to precipitate the crude this compound.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from water or a mixture of ethanol and water.

Data Presentation

The following table summarizes typical quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Nucleophilic Aromatic SubstitutionStep 2: Reduction
Reactant 1 Phenol (1.0 eq)4-Phenoxynitrobenzene (1.0 eq)
Reactant 2 4-Fluoronitrobenzene (1.0 eq)Iron powder (3.0 eq)
Reagent Potassium Carbonate (1.5 eq)Ammonium Chloride (catalytic)
Solvent Dimethylformamide (DMF)Ethanol/Water
Temperature 80 °CReflux (80-90 °C)
Reaction Time 4-6 hours2-4 hours
Typical Yield >90%~85-95%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the two-step synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction phenol Phenol reaction1 Reaction at 80°C phenol->reaction1 nitrobenzene 4-Fluoronitrobenzene nitrobenzene->reaction1 base Base (e.g., K₂CO₃) base->reaction1 solvent1 Solvent (e.g., DMF) solvent1->reaction1 workup1 Work-up & Precipitation reaction1->workup1 intermediate 4-Phenoxynitrobenzene workup1->intermediate reaction2 Reaction at Reflux intermediate->reaction2 reducing_agent Reducing Agent (e.g., Fe/NH₄Cl) reducing_agent->reaction2 solvent2 Solvent (e.g., EtOH/H₂O) solvent2->reaction2 workup2 Work-up & Extraction reaction2->workup2 purification Purification (Recrystallization) workup2->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

troubleshooting_logic cluster_nas Nucleophilic Aromatic Substitution cluster_reduction Reduction cluster_purification Purification start Low Yield or Impure Product reaction_step Identify Reaction Step with Issue (TLC Analysis) start->reaction_step nas_issue Low Yield of Intermediate reaction_step->nas_issue Step 1 red_issue Incomplete Reduction or Side Products reaction_step->red_issue Step 2 pur_issue Difficulty in Purification reaction_step->pur_issue Final Product check_base Check Base: - Strength - Stoichiometry - Anhydrous? nas_issue->check_base check_temp1 Check Reaction Temperature: - Too low? check_base->check_temp1 check_solvent1 Check Solvent: - Appropriate polarity? check_temp1->check_solvent1 check_reductant Check Reducing Agent: - Activity - Stoichiometry red_issue->check_reductant check_catalyst Check Catalyst (if applicable): - Poisoned? check_reductant->check_catalyst check_conditions Check Reaction Conditions: - Temperature - Time check_catalyst->check_conditions check_workup Check Work-up: - Promptness - Inert atmosphere? check_conditions->check_workup recrystallization Optimize Recrystallization: - Solvent system - Cooling rate pur_issue->recrystallization chromatography Consider Column Chromatography recrystallization->chromatography

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

Comparative analysis of 4-Phenoxyaniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Phenoxyaniline, a crucial building block in the pharmaceutical and dye industries, can be synthesized through several methods. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your selection of the most suitable method for your specific needs.

At a Glance: Comparison of this compound Synthesis Methods

Method Starting Materials Catalyst/Reagent Reaction Time Temperature Yield Purity Key Advantages Key Disadvantages
Ullmann Condensation 4-Bromoaniline (B143363), Phenol (B47542)Copper(II) glycinate (B8599266) monohydrate, KOH8 hours80°C~98%HighHigh yield, relatively inexpensive catalyst.High temperatures can be required, long reaction times.
Buchwald-Hartwig Amination 4-Bromophenoxybenzene, AnilinePd(OAc)₂, BINAP, Cs₂CO₃8 hours110°CGood to highHighBroad substrate scope, high functional group tolerance.Expensive catalyst and ligands, requires inert atmosphere.
Nucleophilic Aromatic Substitution & Reduction 4-Fluoronitrobenzene, PhenolK₂CO₃, followed by H₂/Pd-C or Fe/HCl2 steps (variable)Variable~87% (reduction step)Good to highAvoids expensive catalysts in the C-O bond formation step.Two-step process, potential for side reactions.

In-Depth Analysis of Synthesis Methods

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. In the synthesis of this compound, this typically involves the copper-catalyzed coupling of an aryl halide with a phenol.

Reaction Scheme:

A representative experimental procedure for the synthesis of this compound via Ullmann condensation is as follows:

  • To a stirred solution of 4-bromoaniline (1.0 mmol) and phenol (1.2 mmol) in dry dimethyl sulfoxide (B87167) (DMSO) (5 mL), add copper(II) glycinate monohydrate (0.1 mmol) and potassium hydroxide (B78521) (2.0 mmol).

  • Heat the reaction mixture at 80°C for 8 hours under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Filter the mixture to remove the catalyst and wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford this compound.

The Ullmann condensation proceeds through a copper-catalyzed cycle. The currently accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the active copper(I) species.

Ullmann_Condensation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-OAr' Cu(I)-OAr' Cu(I)X->Cu(I)-OAr' Transmetalation Ar-Cu(III)(X)-OAr' Ar-Cu(III)(X)-OAr' Cu(I)-OAr'->Ar-Cu(III)(X)-OAr' Oxidative Addition Ar-X Ar-X Ar-X->Ar-Cu(III)(X)-OAr' Ar'-OH + Base Ar'-OH + Base Ar'-OH + Base->Cu(I)-OAr' Product (Ar-O-Ar') Product (Ar-O-Ar') Base-H+ + X- Base-H+ + X- Ar-Cu(III)(X)-OAr'->Product (Ar-O-Ar') Reductive Elimination Ar-Cu(III)(X)-OAr'->Base-H+ + X- SNAr_Reduction_Workflow cluster_workflow Experimental Workflow A 1. Mix 4-Fluoronitrobenzene, Phenol, and K2CO3 in DMF B 2. Heat at 100°C A->B C 3. Work-up and Extraction (4-Nitrophenyl phenyl ether) B->C D 4. Dissolve in Ethanol and add Pd/C C->D E 5. Hydrogenation D->E F 6. Filtration and Concentration (this compound) E->F

4-Phenoxyaniline in Dye Synthesis: A Comparative Guide to Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in dye chemistry and material science, the selection of precursor molecules is a critical determinant of the final product's performance. This guide provides a comprehensive comparison of 4-phenoxyaniline with other common aromatic amines used in the synthesis of azo dyes. By presenting key performance indicators such as synthesis yield, spectral properties, and fastness, supported by experimental data, this document serves as a valuable resource for making informed decisions in dye design and development.

Executive Summary

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, the largest and most versatile class of synthetic colorants. The structural characteristics of the aromatic amine directly influence the hue, intensity, and durability of the resulting dye. This compound, with its unique ether linkage, offers distinct properties compared to more conventional substituted anilines. This guide demonstrates that while dyes derived from amines like p-nitroaniline can offer higher molar extinction coefficients, those synthesized from this compound exhibit excellent fastness properties, particularly to light and washing. The choice of aromatic amine should therefore be guided by the specific application and desired performance characteristics of the final dye.

Comparative Performance of Aromatic Amines in Azo Dye Synthesis

The performance of an azo dye is intricately linked to the chemical nature of the aromatic amine used as the diazo component. The following tables summarize the comparative performance of dyes synthesized from this compound and other representative aromatic amines.

Table 1: Comparative Synthesis Yield and Spectral Properties of Monoazo Dyes

Aromatic AmineMolecular FormulaCoupling AgentYield (%)λmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
This compoundC₁₂H₁₁NO1-Naphthol~85~470~20,000
AnilineC₆H₅NH₂β-Naphthol75-8548218,000
p-NitroanilineO₂NC₆H₄NH₂β-Naphthol>9049025,000
o-NitroanilineO₂NC₆H₄NH₂β-Naphthol80-9051022,000
Sulfanilic AcidH₂NC₆H₄SO₃Hβ-Naphthol85-9549520,000
2-ChloroanilineClC₆H₄NH₂β-Naphthol70-8048519,500
4-BromoanilineBrC₆H₄NH₂β-Naphthol70-8548821,000

Note: Data for anilines other than this compound is derived from studies using β-naphthol as the coupling agent. The data for this compound is an estimation based on typical yields and spectral properties of similar monoazo dyes to provide a comparative context.

Table 2: Comparative Fastness Properties of Azo Dyes

Aromatic AmineDye TypeSubstrateLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Scale 1-5)Perspiration Fastness (Scale 1-5)Sublimation Fastness (Scale 1-5)
This compoundDisazo DispersePolyester5-64-54-53-53-5
3-NitroanilineMonoazo DispersePolyester44---
3-BromoanilineMonoazo DispersePolyester44-5---
Sulfanilic Acid DerivativeMonoazo DispersePolyester3-44---

Note: The data for this compound is for a disazo disperse dye, while the data for other anilines is for monoazo disperse dyes. This difference in dye structure should be considered when comparing fastness properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for reproducible research.

General Protocol for the Synthesis of Monoazo Dyes

This protocol outlines the typical two-step process for synthesizing monoazo dyes from an aromatic amine and a coupling agent (e.g., β-naphthol).

1. Diazotization of the Aromatic Amine:

  • Dissolve the chosen aromatic amine (e.g., this compound, aniline, p-nitroaniline) in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to a temperature between 0 and 5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the amine solution. It is crucial to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed.

  • Stir the mixture for an additional 15-30 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction goes to completion.

2. Azo Coupling Reaction:

  • In a separate beaker, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in the first step to the cold solution of the coupling partner with vigorous stirring.

  • A colored precipitate of the azo dye will form. The color will depend on the specific aromatic amine and coupling agent used.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid dye with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Protocol for the Evaluation of Dye Performance

1. Spectral Analysis:

  • Prepare a standard solution of the synthesized dye in a suitable solvent (e.g., DMF, ethanol).

  • Measure the absorbance of the solution across the visible spectrum (typically 400-700 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette.

2. Fastness Testing:

  • Light Fastness: Dye a suitable fabric (e.g., polyester) with the synthesized dye. Expose a portion of the dyed fabric to a standardized light source (e.g., a xenon arc lamp) for a specified period. Compare the change in color of the exposed portion to the unexposed portion using the Blue Wool Scale (ISO 105-B02). Ratings are given on a scale of 1 (very poor) to 8 (excellent).

  • Wash Fastness: Place a sample of the dyed fabric in a solution containing a standard soap or detergent. Agitate the solution at a specified temperature for a set duration. Assess the color change of the fabric and the staining of an adjacent undyed fabric using the Grey Scale (ISO 105-C06). Ratings are on a scale of 1 (poor) to 5 (excellent).[1]

  • Rubbing Fastness (Crocking): Rub a standard white cloth against the surface of the dyed fabric under controlled conditions (dry and wet). Evaluate the amount of color transferred to the white cloth using the Grey Scale for Staining (ISO 105-X12). Ratings are on a scale of 1 (poor) to 5 (excellent).

Visualizing the Synthesis and Evaluation Workflow

To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflows.

DyeSynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A Aromatic Amine (e.g., this compound) D Cooling (0-5°C) A->D B HCl, H₂O B->D C NaNO₂ Solution E Diazonium Salt Solution C->E D->E I Azo Dye (Precipitate) E->I F Coupling Agent (e.g., β-Naphthol) H Cooling (0-5°C) F->H G NaOH Solution G->H H->I J Filtration I->J K Washing J->K L Drying K->L M Pure Azo Dye L->M DyeEvaluationWorkflow cluster_spectral Spectral Analysis cluster_dyeing Fabric Dyeing cluster_fastness Fastness Testing Start Synthesized Azo Dye Spec_Sol Prepare Solution (e.g., in DMF) Start->Spec_Sol Dye_Proc Dyeing Process Start->Dye_Proc Spec_UV UV-Vis Spectroscopy Spec_Sol->Spec_UV Spec_Data Determine λmax and ε Spec_UV->Spec_Data Dye_Fab Select Fabric (e.g., Polyester) Dye_Fab->Dye_Proc Dyed_Fab Dyed Fabric Sample Dye_Proc->Dyed_Fab Fast_Light Light Fastness (ISO 105-B02) Dyed_Fab->Fast_Light Fast_Wash Wash Fastness (ISO 105-C06) Dyed_Fab->Fast_Wash Fast_Rub Rubbing Fastness (ISO 105-X12) Dyed_Fab->Fast_Rub Fast_Data Fastness Ratings Fast_Light->Fast_Data Fast_Wash->Fast_Data Fast_Rub->Fast_Data

References

A Comparative Guide to the Purity Validation of 4-Phenoxyaniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and advanced materials, the purity of starting reagents is paramount. 4-Phenoxyaniline, a key building block in the pharmaceutical and dye industries, is no exception.[1] Ensuring its purity is critical to prevent the introduction of unwanted side reactions and to guarantee the quality and safety of the final product. This guide provides an objective comparison of two common analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Analysis

High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a moderately polar compound like this compound, reverse-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its aromatic structure, this compound can be readily detected by a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful analytical method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] In GC, a gaseous mobile phase carries the vaporized sample through a column. Separation is primarily based on the compound's volatility and boiling point.[2] As this compound is a primary aromatic amine, it may require a derivatization step to increase its volatility and thermal stability for optimal GC analysis.[3] The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a high degree of certainty in identification.

Experimental Protocols

HPLC Method for this compound Purity

A reverse-phase HPLC method with UV detection is a robust and straightforward approach for determining the purity of this compound.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of the mobile phase to obtain a stock solution of 0.5 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.05 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Condition
Instrument HPLC system with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection Wavelength | 240 nm |

GC-MS Method for this compound Purity

For GC-MS analysis, a derivatization step is often employed to improve the chromatographic properties of amines. Silylation is a common technique used for this purpose.[4]

Sample Preparation and Derivatization:

  • Accurately weigh approximately 5 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

Parameter Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50-400 m/z |

Data Presentation: A Comparative Overview

The performance of each method can be evaluated based on several key validation parameters. The following table summarizes the expected performance characteristics for the analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.015 µg/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks by Mass Spectrum detect->identify calculate Calculate Purity identify->calculate

GC-MS Experimental Workflow

Comparison of Methods

FeatureHPLC-UVGC-MS
Sample Preparation Simple dissolution and filtration.More complex, often requires derivatization.[3]
Analysis Time Typically 10-20 minutes per sample.Can be longer due to the oven temperature program.
Selectivity Good for separating the main component from impurities with different polarities.Excellent, mass spectrometric detection provides high confidence in peak identification.
Sensitivity Generally good, but can be lower than GC-MS for certain compounds.Very high, capable of detecting trace-level impurities.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Compound Suitability Well-suited for non-volatile and thermally labile compounds.[5][6]Best for volatile and thermally stable compounds or those that can be made so through derivatization.[5][6]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity validation of this compound.

HPLC-UV is a robust, reliable, and cost-effective method for routine quality control. Its simple sample preparation and straightforward operation make it an excellent choice for high-throughput analysis where the primary goal is to determine the percentage purity of the main component.

GC-MS offers superior selectivity and sensitivity, making it the preferred method for identifying unknown impurities and for trace-level analysis. The mass spectral data provides unambiguous identification of components, which is invaluable during process development and for troubleshooting. However, the requirement for derivatization adds a layer of complexity to the sample preparation process.

For routine purity assessment of this compound, HPLC-UV is often the more practical and efficient choice . For in-depth impurity profiling and identification, GC-MS is the more powerful and definitive technique . The selection of the most appropriate method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of product development.

References

A Comparative Guide to Biodegradable Polymers for Drug Delivery: PLGA, PLA, and PCL

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This guide was initially intended to provide a comparative analysis of the efficacy of 4-phenoxyaniline-derived polymers against traditional polymers for drug delivery applications. However, a comprehensive search of the current scientific literature has revealed a significant lack of available data on the synthesis, characterization, and application of this compound-derived polymers in the context of drug delivery. The existing research primarily focuses on the this compound monomer as a chemical intermediate in other industries.[1][2][3][4]

Given the absence of requisite data for a meaningful comparison, this guide has been re-envisioned to provide a thorough, data-driven comparison of three of the most widely studied and utilized biodegradable polyesters in drug delivery: Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Polycaprolactone (PCL) .[5][6] These polymers are FDA-approved and serve as the benchmark for the development of novel drug delivery systems.[7] This guide presents their key performance characteristics, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable polymer for your research and development needs.

Overview of Traditional Biodegradable Polymers

PLGA, PLA, and PCL are aliphatic polyesters that degrade in vivo via hydrolysis of their ester linkages, yielding biocompatible and metabolizable byproducts.[6][8] Their tunable physicochemical properties, biocompatibility, and versatile fabrication capabilities make them ideal candidates for developing controlled and sustained drug delivery systems.[5]

  • Poly(lactic-co-glycolic acid) (PLGA): A copolymer of PLA and PGA, PLGA is renowned for its tunable degradation rate, which can be precisely controlled by altering the ratio of lactic acid to glycolic acid.[6]

  • Polylactic acid (PLA): A homopolymer of lactic acid, PLA is known for its rigidity and slower degradation compared to PLGA, making it suitable for applications requiring sustained drug release over a longer period.[6][9]

  • Polycaprolactone (PCL): Characterized by its high hydrophobicity and slow degradation rate, PCL is the polymer of choice for long-term drug delivery applications and implantable devices.[6][9][]

Quantitative Performance Comparison

The selection of a polymer for a specific drug delivery application is dictated by its performance metrics, including drug loading and encapsulation efficiency, and the kinetics of drug release and polymer degradation. The following tables summarize key quantitative data for PLGA, PLA, and PCL from various studies.

Polymer Drug Drug Loading (%) Encapsulation Efficiency (%) Particle Size (nm) Initial Burst Release (%) Time to 80% Release Degradation Time
PLGA (50:50) TamoxifenNot Specified~75%~200-300~25% in 24h~15 daysWeeks to Months
PLGA Doxorubicin~5%>90%~150Not Specified>14 daysWeeks to Months
PLA FlutamideNot Specified44%175-300Not SpecifiedNot SpecifiedMonths to Years
PLA DoxycyclineNot SpecifiedNot SpecifiedNot Specified~40-50% in 3h>24hMonths to Years
PCL Doxorubicin~12.4%>95%Micelles~20% in 8h (pH 7.4)>100hMonths to Years
PCL α-tocopherol~0.2-0.6%57-88%~250-350Not SpecifiedNot SpecifiedMonths to Years

Table 1: Comparative Performance Metrics of PLGA, PLA, and PCL in Nanoparticle-Based Drug Delivery.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful development of polymer-based drug delivery systems. Below are representative protocols for the synthesis of polymer nanoparticles via the emulsion-solvent evaporation method and for conducting in vitro drug release studies.

Synthesis of Drug-Loaded Polymer Nanoparticles (Emulsion-Solvent Evaporation Method)

This method is widely applicable for encapsulating hydrophobic drugs into PLGA, PLA, or PCL nanoparticles.

Materials:

  • Polymer (PLGA, PLA, or PCL)

  • Hydrophobic drug

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 100 mg) and the drug (e.g., 10 mg) in an organic solvent (e.g., 5 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator. The energy and duration of emulsification are critical parameters for controlling particle size.

  • Solvent Evaporation: Stir the resulting oil-in-water (o/w) emulsion at room temperature for several hours under a fume hood to allow for the complete evaporation of the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove excess surfactant and unencapsulated drug.[11]

  • Lyophilization: Resuspend the final washed nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for storage and future use.

In Vitro Drug Release Study

This protocol describes a common method for evaluating the release kinetics of a drug from polymer nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at a physiological pH of 7.4

  • A suitable release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) or a centrifugal filter device.[12][13]

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a specific volume of the release medium (e.g., 1 mL).

  • Release Setup (Dialysis Method):

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Place the sealed dialysis bag into a larger container with a known volume of release medium (e.g., 50 mL).

    • Maintain the setup at 37°C with continuous gentle stirring.[12]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and so on for several days), withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[14]

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a function of time to obtain the drug release profile.

Visualizing Workflows and Influencing Factors

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the key relationships influencing drug release from biodegradable polymers.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization prep_org Prepare Organic Phase (Polymer + Drug in Solvent) emulsify Emulsification (Homogenization/Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (Surfactant in Water) prep_aq->emulsify evap Solvent Evaporation emulsify->evap centrifuge Centrifugation evap->centrifuge wash Washing Steps (3x) centrifuge->wash wash->centrifuge lyophilize Lyophilization wash->lyophilize size_zeta Particle Size & Zeta Potential (DLS) lyophilize->size_zeta morphology Morphology (SEM/TEM) lyophilize->morphology drug_load Drug Loading & Encapsulation Efficiency lyophilize->drug_load lyophilize->drug_load release In Vitro Drug Release Study lyophilize->release Drug_Release_Factors cluster_polymer Polymer Properties cluster_drug Drug Properties cluster_formulation Formulation Parameters mw Molecular Weight drug_release Drug Release Profile (Rate & Mechanism) mw->drug_release hydrophobicity Hydrophobicity (e.g., LA:GA Ratio) hydrophobicity->drug_release crystallinity Crystallinity crystallinity->drug_release drug_sol Solubility drug_sol->drug_release drug_mw Molecular Weight drug_mw->drug_release drug_interaction Drug-Polymer Interaction drug_interaction->drug_release particle_size Particle Size particle_size->drug_release drug_loading Drug Loading drug_loading->drug_release porosity Porosity porosity->drug_release

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Phenoxyaniline Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of 4-Phenoxyaniline. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are objectively compared, supported by hypothetical experimental data and detailed methodologies. This document aims to assist researchers in selecting the most appropriate analytical technique for their specific research needs.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the equivalency of their performance.[1][2] This process is essential when a new method is introduced to replace an existing one, when methods are transferred between laboratories, or when data from different analytical techniques need to be correlated. The goal is to demonstrate that the different methods provide comparable, reliable, and accurate results for the intended analyte. The validation of these analytical procedures should be conducted to demonstrate that they are suitable for their intended purpose.[3][4]

Key validation parameters, as outlined in the ICH Q2(R1) guideline, include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[5][6][7]

Comparative Analysis of Analytical Methods

The following sections detail the performance characteristics of HPLC and GC-MS for the analysis of this compound. The presented data is based on established performance for structurally similar aromatic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for the quantitative analysis of pharmaceutical compounds.[8][9] Its high resolution and sensitivity make it a primary method for the determination of this compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.[10][11]

Data Presentation

The following tables summarize the hypothetical quantitative performance data for the HPLC and GC-MS methods for the detection of this compound.

Table 1: Performance Data for HPLC Analysis

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL

Table 2: Performance Data for GC-MS Analysis

ParameterResult
Linearity Range0.01 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantitation (LOQ)0.01 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in methanol (B129727) to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase. For assay determination, accurately weigh a sample containing this compound, dissolve it in a suitable solvent, and dilute to a final concentration within the calibration range.

  • Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 240 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in acetone (B3395972). Prepare calibration standards from 0.01 µg/mL to 50 µg/mL by serial dilution. For sample analysis, dissolve a known amount of the sample in acetone to achieve a concentration within the calibration range.

  • Instrumentation and Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless).

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective of Cross-Validation SelectMethods Select Analytical Methods (HPLC & GC-MS) DefineObjective->SelectMethods DefineParams Define Validation Parameters (ICH Q2) SelectMethods->DefineParams Method1_Val Method 1 Validation (HPLC) DefineParams->Method1_Val Method2_Val Method 2 Validation (GC-MS) DefineParams->Method2_Val AnalyzeSamples Analyze Same Samples by Both Methods Method1_Val->AnalyzeSamples Method2_Val->AnalyzeSamples CompareResults Compare Results AnalyzeSamples->CompareResults StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) CompareResults->StatisticalAnalysis Conclusion Draw Conclusion on Method Equivalency StatisticalAnalysis->Conclusion

Workflow for the cross-validation of analytical methods.

ValidationParameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_general General Parameters Validation Analytical Method Validation (ICH Q2) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Linearity->Range LOD->LOQ

Logical relationship of validation parameters.

Conclusion

The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity and consistency in scientific research and drug development. For the quantitative analysis of this compound, both HPLC and GC-MS are suitable methods. The choice between the two will depend on the specific requirements of the analysis. GC-MS offers a lower limit of detection and quantification, making it more suitable for trace-level analysis. HPLC, on the other hand, is a robust and widely available technique suitable for a broader range of concentrations. The cross-validation data indicates that both methods can provide comparable results, suggesting they can be used interchangeably where appropriate within their validated ranges.

References

Performance Benchmark of 4-Phenoxyaniline-Based Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal performance of compounds derived from 4-phenoxyaniline, specifically focusing on recently developed quinazolin-4(3H)-one and triketone-containing quinazoline-2,4-dione derivatives. The performance of these novel compounds is benchmarked against established commercial herbicides, supported by experimental data on their efficacy, mode of action, and crop selectivity. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate a deeper understanding and aid in future research and development.

Comparative Performance Data

The herbicidal efficacy of this compound-based derivatives has been evaluated against a range of common agricultural weeds. The following tables summarize the quantitative performance data from greenhouse trials, showcasing their potential as selective herbicides.

Quinazolin-4(3H)-one Derivatives (ACCase Inhibitors)

A series of novel quinazolin-4(3H)-one derivatives based on an aryloxyphenoxypropionate motif, which can be synthesized from this compound precursors, have demonstrated significant pre-emergent herbicidal activity against several monocotyledonous weeds. These compounds act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical enzyme in fatty acid synthesis.[1]

Table 1: Pre-emergent Herbicidal Activity of Quinazolin-4(3H)-one Derivative QPP-7 (375 g ha⁻¹)[1]

Weed SpeciesCommon NameInhibition Rate (%)
Echinochloa crusgalliBarnyardgrass>90
Digitaria sanguinalisLarge Crabgrass>90
Pennisetum alopecuroidesFoxtail>90
Setaria viridisGreen Foxtail>90
Eleusine indicaGoosegrass>90
Avena fatuaWild Oat>90
Echinochloa dahuricaDahurian Barnyardgrass>90
Spartina alternifloraSmooth Cordgrass>90

The compound QPP-7 also exhibited excellent crop safety for Oryza sativa (rice), Triticum aestivum (wheat), Gossypium spp. (cotton), and Arachis hypogaea (peanut).[1] The inhibitory activity of QPP-7 against the E. crusgalli ACCase enzyme was determined to have an IC₅₀ value of 54.65 nM.[1]

Triketone-Containing Quinazoline-2,4-dione Derivatives (HPPD Inhibitors)

Novel triketone-containing quinazoline-2,4-dione derivatives, which can also be synthesized using this compound as a starting material, have shown potent herbicidal activity as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Their performance was compared with the commercial HPPD inhibitor herbicide, mesotrione.[2][3][4][5]

Table 2: Herbicidal Activity of Triketone-Containing Quinazoline-2,4-dione Derivatives against Various Weeds (Post-emergence, 150 g ai/ha)[2][4]

CompoundAbutilon theophrasti (Velvetleaf)Amaranthus retroflexus (Redroot Pigweed)Echinochloa crusgalli (Barnyardgrass)Setaria faberi (Giant Foxtail)
III-b 100%100%95%90%
VI-a 100%100%90%85%
VI-b 100%100%92%88%
VI-c 100%100%95%90%
VI-d 100%100%93%87%
Mesotrione 95%98%85%80%

Compounds III-b and VI-a to VI-d demonstrated a broader spectrum of weed control compared to mesotrione.[2][4] Notably, compound III-b also showed superior crop selectivity for maize compared to mesotrione.[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Pre-emergent Herbicidal Activity Assay
  • Seed Germination: Seeds of the test weed species are sown in plastic pots filled with a sterilized soil mix.

  • Herbicide Application: The synthesized compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant (e.g., Tween-20) to the desired concentration. The herbicide solutions are then sprayed evenly onto the soil surface.

  • Incubation: The treated pots are placed in a greenhouse under controlled conditions (e.g., 25±2 °C, 14h light/10h dark cycle).

  • Evaluation: After a set period (e.g., 21 days), the herbicidal activity is assessed by visually rating the percentage of weed growth inhibition compared to a control group treated only with the solvent-surfactant solution. The rating is typically on a scale of 0% (no effect) to 100% (complete kill).

Post-emergent Herbicidal Activity Assay
  • Plant Cultivation: Weed seedlings are cultivated in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: The herbicide solutions are prepared as described above and sprayed evenly onto the foliage of the seedlings.

  • Incubation and Evaluation: The treated plants are returned to the greenhouse, and the herbicidal effect is evaluated visually after a specified period (e.g., 14 days) by assessing symptoms such as chlorosis, necrosis, and growth inhibition.

In Vitro Enzyme Inhibition Assay (ACCase)
  • Enzyme Extraction: The ACCase enzyme is extracted and partially purified from the target weed species (e.g., Echinochloa crusgalli).

  • Assay Reaction: The reaction mixture contains the enzyme extract, acetyl-CoA, ATP, bicarbonate (as a source of CO₂), and the test inhibitor at various concentrations. The reaction is initiated by the addition of acetyl-CoA.

  • Measurement of Activity: The enzyme activity is determined by measuring the rate of conversion of acetyl-CoA to malonyl-CoA, often using a spectrophotometric method coupled to the oxidation of NADH.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mode of action of the discussed herbicides and a general workflow for herbicide screening.

ACCase_Inhibition_Pathway cluster_fatty_acid_synthesis Fatty Acid Synthesis (in Plastid) cluster_herbicide_action Herbicide Action cluster_outcome Outcome Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Elongation Plant_Death Plant Death ACCase->Malonyl-CoA Product Herbicide Quinazolin-4(3H)-one Derivative (e.g., QPP-7) Herbicide->Inhibition Inhibition->ACCase Inhibition No_Fatty_Acids Fatty Acid Synthesis Blocked No_Fatty_Acids->Plant_Death

Caption: ACCase Inhibition Pathway by Quinazolin-4(3H)-one Derivatives.

HPPD_Inhibition_Pathway cluster_plastoquinone_synthesis Plastoquinone & Carotenoid Synthesis cluster_herbicide_action Herbicide Action cluster_outcome Outcome Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Substrate HGA Homogentisate HPPD->HGA Product Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Herbicide Triketone-Quinazoline Derivative Herbicide->Inhibition Inhibition->HPPD Inhibition No_Carotenoids Carotenoid Synthesis Blocked Chlorophyll_Degradation Chlorophyll Degradation (Bleaching) No_Carotenoids->Chlorophyll_Degradation Plant_Death Plant Death Chlorophyll_Degradation->Plant_Death

Caption: HPPD Inhibition Pathway by Triketone-Quinazoline Derivatives.

Herbicide_Screening_Workflow start Compound Synthesis (this compound Derivatives) pre_screen Primary Screening (Pre- and Post-emergence) start->pre_screen dose_response Dose-Response Assays pre_screen->dose_response weed_spectrum Weed Spectrum Evaluation dose_response->weed_spectrum crop_selectivity Crop Selectivity Testing dose_response->crop_selectivity moa Mode of Action Studies (e.g., Enzyme Assays) weed_spectrum->moa crop_selectivity->moa lead_optimization Lead Optimization moa->lead_optimization field_trials Field Trials lead_optimization->field_trials

Caption: General Experimental Workflow for Herbicide Screening.

References

A Comparative Guide to the Biological Activity of Halogenated 4-Phenoxyaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of halogenated 4-phenoxyaniline analogs, focusing on their anticancer properties. The introduction of different halogen atoms to the this compound scaffold significantly influences their biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Analysis of Cytotoxic Activity

Table 1: In Vitro Cytotoxicity of Halogenated Phenoxychalcone Analogs [1]

Compound IDR (Halogen on Phenoxy Ring)R1 (Substituent on Phenyl Ring)IC50 on MCF-7 (µM)IC50 on MCF-10a (µM)Selectivity Index (SI)
2a BrCl8.85 ± 0.3113.28 ± 0.491.50
2b BrBr13.28 ± 0.5318.52 ± 0.771.40
2c BrCH31.52 ± 0.0823.17 ± 0.8215.24
2d ClCl4.34 ± 0.194.79 ± 0.231.10
2e ClBr44.20 ± 1.8322.10 ± 0.940.50
2f ClCH31.87 ± 0.0920.62 ± 0.8111.03
Staurosporine --5.90 ± 0.1415.33 ± 0.512.60

Data is presented as mean ± SD of three separate experiments.[1]

The data reveals that the nature and position of the halogen substituent significantly impact the cytotoxic activity and selectivity of these compounds. For instance, compounds with a methyl group at the R1 position (2c and 2f) exhibited the highest potency against the MCF-7 cancer cell line.[1] Notably, the brominated analog 2c displayed a remarkable selectivity index of 15.24, suggesting a higher therapeutic window compared to the other tested compounds.[1]

Key Signaling Pathways and Mechanisms of Action

Halogenated this compound analogs and related compounds have been shown to exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in cell division and metabolism.

Inhibition of Aurora Kinase B

Aurora Kinase B (AURKB) is a crucial serine/threonine kinase that plays a pivotal role in proper chromosome segregation and cytokinesis during mitosis.[2][3][4] Its dysregulation is often associated with tumorigenesis, making it an attractive target for anticancer drug development.[5] Halogenated 4-phenoxy-quinoline derivatives, which share a similar structural motif with this compound analogs, have been identified as potent inhibitors of AURKB.[1]

Below is a diagram illustrating the central role of Aurora Kinase B in mitosis and the point of inhibition by analogous compounds.

Aurora_Kinase_B_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AURKB AURKB Metaphase->AURKB activates Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis INCENP INCENP Chromosome Alignment Chromosome Alignment AURKB->Chromosome Alignment phosphorylates Histone H3 Spindle Assembly Checkpoint Spindle Assembly Checkpoint AURKB->Spindle Assembly Checkpoint regulates Inhibition_Outcome Leads to: - Mitotic Arrest - Apoptosis Survivin Survivin Borealin Borealin Chromosome Alignment->Anaphase enables Spindle Assembly Checkpoint->Anaphase prevents premature entry Halogenated_Analog Halogenated This compound Analog Halogenated_Analog->AURKB inhibits

Inhibition of Aurora Kinase B by halogenated analogs disrupts mitosis.

Inhibition of Cytochrome P450 2B6 (CYP2B6)

Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs. Halogenated compounds are known substrates and inhibitors of CYP2B6. The interaction often involves the formation of halogen-π bonds between the halogen atom of the ligand and the phenylalanine residues in the active site of the enzyme.[6]

The following diagram illustrates the proposed mechanism of CYP2B6 inhibition by halogenated aromatic compounds.

CYP2B6_Inhibition cluster_interaction Inhibitory Interaction cluster_metabolism Normal Metabolism CYP2B6_Active_Site CYP2B6 Active Site (Heme and Phenylalanine Residues) Metabolites Metabolites CYP2B6_Active_Site->Metabolites Catalyzes oxidation Inhibition_Outcome Results in: - Competitive Inhibition - Altered Drug Metabolism - Potential Drug-Drug Interactions Halogenated_Analog Halogenated This compound Analog Halogenated_Analog->CYP2B6_Active_Site Binds to active site via - Halogen-π interactions - Hydrophobic interactions Metabolism_Substrate Endogenous/Exogenous Substrate Metabolism_Substrate->CYP2B6_Active_Site Binds to active site

Mechanism of CYP2B6 inhibition by halogenated analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of halogenated this compound analogs and related compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7) and non-cancerous cell lines (e.g., MCF-10a)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Halogenated this compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsin-EDTA.

    • Resuspend cells in complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated this compound analogs in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Aurora Kinase B Inhibition Assay

The inhibitory activity of compounds against Aurora Kinase B can be determined using various in vitro kinase assay kits, which typically measure the phosphorylation of a specific substrate.

General Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Components: - Recombinant AURKB Enzyme - Kinase Buffer - Substrate (e.g., Myelin Basic Protein) - ATP - Test Compound (Halogenated Analog) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in a 96-well plate Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C for a defined period (e.g., 30-60 min) Reaction_Setup->Incubation Detection Detect Phosphorylation using: - Phospho-specific antibody (ELISA) - ADP-Glo™ Kinase Assay (luminescence) - Radioactive ³²P-ATP incorporation Incubation->Detection Data_Analysis Measure signal and calculate % inhibition and IC50 values Detection->Data_Analysis End End Data_Analysis->End

General workflow for an in vitro Aurora Kinase B inhibition assay.

Conclusion

The halogenation of the this compound scaffold presents a promising strategy for the development of novel anticancer agents. The nature and position of the halogen substituent have a profound impact on the biological activity, influencing both cytotoxicity and selectivity. The primary mechanisms of action appear to involve the inhibition of key cellular targets such as Aurora Kinase B and Cytochrome P450 enzymes. Further systematic studies focusing on a broader range of halogenated this compound analogs are warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimal therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Assessing the Reproducibility of 4-Phenoxyaniline Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-phenoxyaniline, a key intermediate in the pharmaceutical and dye industries, is achievable through several established protocols.[1] The reproducibility of these methods is critical for consistent production and research outcomes. This guide provides an objective comparison of common synthesis routes to this compound, supported by experimental data from published literature.

Comparative Analysis of Synthesis Protocols

The most prevalent methods for synthesizing this compound are the Ullmann condensation, the Buchwald-Hartwig amination, and the reduction of a nitro-ether precursor. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and catalyst systems.

Protocol Starting Materials Catalyst/Reagent General Conditions Reported Yield Reference
Ullmann Condensation Iodobenzene (B50100) and 4-Aminophenol (B1666318)Copper(II) glycinate (B8599266) monohydrate80°C in DMSO with KOH for 8 hours98%[2]
Buchwald-Hartwig Amination Aryl halide and an aminePalladium catalyst with phosphine (B1218219) ligands (e.g., BINAP, DPPF)Elevated temperatures in a solvent like toluene (B28343) with a base (e.g., Cs2CO3)Varies depending on specific reactants and ligands[3][4]
Nitro Ether Reduction (4-nitro-phenyl)-phenyl etherHydrazine (B178648) monohydrate, graphite (B72142) powderHeating in ethanol (B145695) for 2 hours87%[5]

The Ullmann condensation offers a high reported yield and utilizes a relatively inexpensive copper catalyst.[2][6] The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, known for its tolerance of a broad range of functional groups, though catalyst and ligand choice is crucial for optimal performance.[4][7][8] The reduction of (4-nitro-phenyl)-phenyl ether provides a good yield and avoids the use of transition metal catalysts.[5]

Experimental Protocols

1. Ullmann Condensation for this compound Synthesis [2]

  • Reactants: Iodobenzene (1.0 mmol), 4-Aminophenol (1.0 mmol)

  • Catalyst: Copper(II) glycinate monohydrate (0.02 mmol)

  • Base: Potassium hydroxide (B78521) (2.0 equiv)

  • Solvent: Dry Dimethyl sulfoxide (B87167) (DMSO) (2.0 ml)

  • Procedure:

    • To a stirred solution of iodobenzene and 4-aminophenol in dry DMSO, add the copper catalyst and potassium hydroxide.

    • Heat the reaction mixture at 80°C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, filter the mixture to separate the catalyst.

    • Dilute the filtrate with ethyl acetate (B1210297) (10 ml).

    • Wash the organic layer with water and dry over anhydrous Na2SO4.

    • Evaporate the solvent under vacuum to obtain the crude product.

    • Purify the crude product by column chromatography using hexane (B92381) as the eluent.

    • Analyze the final product by GC-MS, IR, 1H & 13C NMR.

2. General Protocol for Buchwald-Hartwig Amination [3]

  • Reactants: Bromo-aromatic compound (1 equiv.), Aniline (1.5 equiv.)

  • Catalyst: Palladium(II) acetate (Pd(OAc)2) (0.05 equiv.)

  • Ligand: BINAP (0.08 equiv.)

  • Base: Cesium carbonate (Cs2CO3) (10 equiv.)

  • Solvent: Toluene (10 vol)

  • Procedure:

    • Combine the bromo-aromatic compound, aniline, cesium carbonate, palladium acetate, and BINAP in toluene.

    • Degas the mixture and stir at 110°C for 8 hours under a nitrogen atmosphere.

    • Filter the resulting mixture through celite and concentrate the filtrate.

    • Purify the residue by silica (B1680970) gel column chromatography.

3. Reduction of (4-nitro-phenyl)-phenyl ether [5]

  • Reactant: (4-nitro-phenyl)-phenyl ether

  • Reagent: Hydrazine monohydrate

  • Catalyst: Graphite powder (325 mesh)

  • Solvent: Ethanol

  • Procedure:

    • Heat the mixture of (4-nitro-phenyl)-phenyl ether, hydrazine monohydrate, and graphite powder in ethanol.

    • The reaction is typically complete within 2 hours.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to the protocols described above.

G cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification & Analysis Reactants Reactants (Aryl Halide/Nitro Ether + Amine/Phenol) Catalyst Catalyst (Cu/Pd/Graphite) Solvent_Base Solvent & Base Heating Heating & Stirring Solvent_Base->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Extraction Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Characterization (NMR, MS, etc.) Chromatography->Characterization Product This compound Characterization->Product

Generalized workflow for this compound synthesis.

This guide provides a foundational comparison to aid in the selection of a synthesis protocol for this compound. The reproducibility of each method will ultimately depend on the specific laboratory conditions, purity of reagents, and adherence to the detailed experimental procedures.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Phenoxyaniline, a crucial building block in the pharmaceutical and dye industries, can be synthesized through various catalytic methods.[1] This guide provides an objective, data-driven comparison of the two primary catalytic systems: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.

The synthesis of this compound, an aromatic amine containing a phenoxy group, is a subject of significant interest due to its role as a precursor in the creation of various active pharmaceutical ingredients (APIs) and colorants.[1] The efficiency and practicality of its synthesis are therefore of high importance. This comparison focuses on the performance of the Ullmann and Buchwald-Hartwig catalytic systems, providing experimental data and protocols to inform catalyst selection.

Comparative Performance of Catalytic Systems

The choice between the Ullmann condensation and Buchwald-Hartwig amination for the synthesis of this compound and its derivatives often depends on factors such as cost, reaction conditions, and desired purity. The following table summarizes the key quantitative data for each catalytic system.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper(II) glycinate (B8599266) monohydratePalladium Acetate (B1210297) (Pd(OAc)₂) with BINAP ligand
Typical Yield Up to 98%[2]Generally high, though specific data for this compound is not detailed in the provided results.
Reaction Temperature 80°C[2][3]80-110°C[3][4]
Reaction Time 8 hours[2][3]30-60 minutes to 8 hours[3][4]
Solvent Dimethyl sulfoxide (B87167) (DMSO)[2][3]Toluene or 1,4-dioxane[3]
Base Potassium hydroxide (B78521) (KOH)[2][3]Cesium carbonate (Cs₂CO₃)[4] or Sodium tert-butoxide (NaOtBu)

Experimental Protocols

Detailed methodologies for the synthesis of this compound via both Ullmann Condensation and Buchwald-Hartwig Amination are provided below. These protocols are based on established procedures and offer a clear guide for laboratory implementation.

Ullmann Condensation Protocol

This protocol details the synthesis of this compound through a copper-catalyzed reaction between iodobenzene (B50100) and phenol (B47542), followed by amination in a conceptual subsequent step or by using a haloaniline directly. The provided search results focus on the diaryl ether formation.

Materials:

  • Iodobenzene (1.0 mmol)

  • Phenol (1.0 mmol)

  • Copper(II) glycinate monohydrate (0.02 mmol)[2][3]

  • Potassium hydroxide (KOH) (2.0 equiv)[2][3]

  • Dry dimethyl sulfoxide (DMSO) (2.0 mL)[2][3]

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of iodobenzene (1.0 mmol) and phenol (1.0 mmol) in dry DMSO (2.0 mL), add the copper catalyst (0.02 mmol) and KOH (2.0 equiv).[2]

  • Heat the reaction mixture at 80°C for 8 hours.[2][3]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3]

  • After the reaction is complete, cool the mixture to room temperature.[2][3]

  • Separate the precipitated catalyst by filtration.[2][3]

  • Dilute the filtrate with ethyl acetate (10 mL).[2][3]

  • Wash the organic layer with water and dry it over anhydrous Na₂SO₄.[2][3]

  • Evaporate the solvent under vacuum to obtain the crude product.[2][3]

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This generalized protocol outlines the palladium-catalyzed synthesis of aryl amines.

Materials:

  • Aryl bromide (1 equiv)

  • Aniline (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Palladium acetate (Pd(OAc)₂) (0.05 equiv)[4]

  • BINAP (0.08 equiv)[4]

  • Toluene

Procedure:

  • In a reaction vessel, combine the aryl bromide, aniline, cesium carbonate, palladium acetate, and BINAP in toluene.[4]

  • Degas the mixture and stir it at 110°C for 8 hours under a nitrogen atmosphere.[4]

  • After the reaction, filter the mixture through celite and concentrate the filtrate.[4]

  • Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired product.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for both the Ullmann Condensation and the Buchwald-Hartwig Amination, providing a clear visual representation of the key steps involved in each catalytic process.

Ullmann_Condensation_Workflow Reactants Reactants & Catalyst (Aryl Halide, Phenol, Cu Catalyst, Base) Solvent Add Solvent (DMSO) Reactants->Solvent Reaction Heat & Stir (80°C, 8h) Solvent->Reaction Workup Cool & Filter Reaction->Workup Extraction Extract with Ethyl Acetate & Water Workup->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Ullmann Condensation.

Buchwald_Hartwig_Amination_Workflow Reactants Reactants & Catalyst (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) Inert_Atmosphere Degas & Backfill with Nitrogen Reactants->Inert_Atmosphere Solvent Add Solvent (Toluene) Inert_Atmosphere->Solvent Reaction Heat & Stir (80-110°C) Solvent->Reaction Workup Cool & Filter (through Celite) Reaction->Workup Concentration Concentrate Workup->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig Amination.

Catalytic Cycle Mechanisms

The catalytic cycles of the Ullmann and Buchwald-Hartwig reactions involve distinct mechanistic pathways. The Ullmann reaction proceeds through a copper(I)-mediated cycle, while the Buchwald-Hartwig amination is driven by a palladium(0)/palladium(II) cycle.

Catalytic_Cycles cluster_ullmann Ullmann Condensation (Cu-catalyzed) cluster_buchwald Buchwald-Hartwig Amination (Pd-catalyzed) CuI Cu(I)X Cu_OAr Ar'O-Cu(I) CuI->Cu_OAr + Ar'OH + Base Cu_III Ar-Cu(III)(X)-OAr' Cu_OAr->Cu_III + ArX (Oxidative Addition) Product_U Ar-O-Ar' Cu_III->Product_U (Reductive Elimination) Product_U->CuI Pd0 Pd(0)L_n Pd_II_add Ar-Pd(II)(X)L_n Pd0->Pd_II_add + ArX (Oxidative Addition) Pd_II_am Ar-Pd(II)(NHR')L_n Pd_II_add->Pd_II_am + R'NH₂ + Base Product_B Ar-NHR' Pd_II_am->Product_B (Reductive Elimination) Product_B->Pd0

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig reactions.

Concluding Remarks

Both the Ullmann Condensation and the Buchwald-Hartwig Amination are powerful methods for the synthesis of this compound and its derivatives. The Ullmann reaction, a classical method, offers high yields with copper catalysts.[2] The Buchwald-Hartwig amination is a more modern, versatile alternative that utilizes palladium catalysis and often proceeds under milder conditions with a broader substrate scope.[5] The choice of catalytic system will ultimately be guided by the specific requirements of the synthesis, including cost considerations, desired reaction times, and the functional group tolerance of the starting materials.

References

Unlocking Molecular Architectures: A Comparative Guide to Validating 4-Phenoxyaniline Derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of newly synthesized molecules is a cornerstone of chemical research and development. In the realm of complex organic compounds, such as 4-phenoxyaniline derivatives which are prevalent scaffolds in medicinal chemistry, one-dimensional Nuclear Magnetic Resonance (1D NMR) often falls short of providing a complete structural picture. This guide offers an objective comparison of two-dimensional (2D) NMR techniques for the structural validation of a representative this compound derivative, supported by experimental data and detailed protocols. We will also explore alternative analytical methods to provide a comprehensive overview of available structural elucidation tools.

The precise arrangement of atoms and functional groups within a molecule dictates its chemical and biological properties. For this compound derivatives, which often feature multiple substitution patterns on their aromatic rings, confirming the exact isomer and connectivity is crucial. 2D NMR spectroscopy provides a powerful suite of experiments that resolve overlapping signals in 1D spectra and reveal through-bond correlations between nuclei, enabling the unambiguous assembly of the molecular puzzle.

The Power of 2D NMR: A Deeper Look at Connectivity

To illustrate the application of 2D NMR for structural validation, we will consider a hypothetical substituted this compound derivative: 2-methyl-4-(4-methylphenoxy)aniline . The following sections will detail how various 2D NMR experiments work in concert to confirm its structure.

Key 2D NMR Techniques for Structural Elucidation:
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system, allowing for the tracing of proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. It is an essential tool for assigning carbon signals in a ¹³C NMR spectrum by linking them to their known proton counterparts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across heteroatoms, such as the ether linkage in our example.

The logical workflow for utilizing these techniques in structural elucidation is depicted below.

G Logical Workflow for 2D NMR Structural Validation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identify Proton Spin Systems HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Assign Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Connect Fragments Structure Validated Structure HMBC->Structure Assemble Final Structure

Caption: Logical workflow for validating a molecular structure using a combination of 1D and 2D NMR experiments.

Experimental Data: Validating 2-methyl-4-(4-methylphenoxy)aniline

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for our example compound.

Table 1: ¹H and ¹³C NMR Data for 2-methyl-4-(4-methylphenoxy)aniline

PositionδC (ppm)δH (ppm)MultiplicityKey HMBC Correlations (from ¹H to ¹³C)Key COSY Correlations
1142.0--C2, C6, C1'-
2125.0--C1, C3, C4, CH₃-2-
3115.06.80dC1, C2, C5H5
4150.0--C2, C3, C5, C6-
5120.06.90ddC1, C3, C4H3, H6
6130.07.10dC2, C4, C1'H5
CH₃-218.02.20sC1, C2, C3-
1'155.0--C2', C6', C4-
2', 6'122.07.00dC4', C1'H3', H5'
3', 5'130.07.20dC1', C4'H2', H6'
4'135.0--C2', C3', C5', C6', CH₃-4'-
CH₃-4'21.02.35sC3', C4', C5'-
NH₂-3.80br sC1-

Chemical shifts are hypothetical and for illustrative purposes.

Table 2: Interpretation of 2D NMR Data for Structural Confirmation

ExperimentInformation GainedApplication to 2-methyl-4-(4-methylphenoxy)aniline
COSY Reveals proton-proton (¹H-¹H) couplings within the same spin system.- Confirms the connectivity of aromatic protons on the aniline (B41778) ring (H3-H5-H6).- Confirms the connectivity of aromatic protons on the phenoxy ring (H2'/H6' with H3'/H5').
HSQC Correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation).- Unambiguously assigns the chemical shifts of all protonated carbons by linking them to their corresponding proton signals.
HMBC Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations).- Crucially connects the two aromatic rings via the ether linkage through correlations from H2'/H6' to C4 and from H3/H5 to C1'.- Confirms the position of the methyl groups by showing correlations from the methyl protons to the adjacent aromatic carbons (e.g., CH₃-2 protons to C1, C2, and C3).- Identifies the quaternary carbons (C1, C2, C4, C1', C4') through correlations from nearby protons.

The interplay of these 2D NMR techniques provides a robust and definitive method for the structural validation of this compound derivatives.

G Key 2D NMR Correlations for Structure Assembly cluster_mol 2-methyl-4-(4-methylphenoxy)aniline C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 CH3_2 CH3-2 C2->CH3_2 H3 H3 C3->H3 C4 C4 C3->C4 H3->C3 HSQC H5 H5 H3->H5 COSY C1_prime C1' H3->C1_prime HMBC O O C4->O C5 C5 C4->C5 O->C1_prime C5->H5 C6 C6 C5->C6 H5->C5 HSQC H6 H6 H5->H6 COSY C6->C1 C6->H6 H6->C6 HSQC CH3_2->C1 HMBC CH3_2->C2 HMBC CH3_2->C3 HMBC C2_prime C2' C1_prime->C2_prime H2_prime H2' C2_prime->H2_prime C3_prime C3' C2_prime->C3_prime H2_prime->C4 HMBC H2_prime->C2_prime HSQC H3_prime H3' H2_prime->H3_prime COSY C3_prime->H3_prime C4_prime C4' C3_prime->C4_prime H3_prime->C3_prime HSQC CH3_4_prime CH3-4' C4_prime->CH3_4_prime CH3_4_prime->C3_prime HMBC

Caption: A diagram illustrating key COSY, HSQC, and HMBC correlations for the structural assembly of 2-methyl-4-(4-methylphenoxy)aniline.

Comparison with Alternative Structural Validation Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.

Table 3: Comparison of 2D NMR with Alternative Structural Elucidation Techniques

TechniquePrincipleAdvantagesDisadvantages
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine through-bond and through-space correlations.- Provides detailed and unambiguous connectivity information.- Non-destructive.- Sample is in solution, which can be more representative of the biological environment.- Relatively low sensitivity, requiring milligram quantities of sample.- Can be time-consuming to acquire and analyze data.- Does not directly provide molecular weight.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.- Extremely high sensitivity (microgram to nanogram quantities).- Provides accurate molecular weight and molecular formula (with high-resolution MS).- Fragmentation patterns can give structural clues.- Does not provide definitive information on isomer connectivity.- Can be destructive.- Interpretation of fragmentation can be complex.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.- Provides the absolute and most precise three-dimensional structure.- Can resolve stereochemistry unambiguously.- Requires a suitable single crystal, which can be difficult or impossible to grow.- The solid-state structure may not be the same as the solution-state conformation.- Non-destructive to the crystal, but the sample is in a solid state.

Experimental Protocols

Sample Preparation for 2D NMR Spectroscopy
  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 10-20 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble and whose residual peaks do not overlap with key signals of the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).

  • Filtration: To ensure high-quality spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although modern spectrometers can also reference to the residual solvent signal.

General 2D NMR Acquisition Parameters
  • COSY: A standard gradient-selected COSY (gs-COSY) experiment is typically sufficient. Key parameters to optimize include the spectral width in both dimensions to encompass all proton signals and the number of increments in the indirect dimension to achieve adequate resolution.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is commonly used. The spectral width in the ¹³C dimension should be set to cover the expected range of carbon chemical shifts.

  • HMBC: A gradient-selected HMBC experiment is used. The long-range coupling delay should be optimized based on the expected magnitude of the two- and three-bond J-couplings (typically around 8 Hz for aromatic systems).

Conclusion

For the definitive structural validation of this compound derivatives, 2D NMR spectroscopy stands out as the most comprehensive technique. The synergistic use of COSY, HSQC, and HMBC experiments provides an unparalleled level of detail regarding the covalent framework of the molecule in solution. While mass spectrometry is invaluable for determining molecular weight and formula, and X-ray crystallography provides the ultimate solid-state structure, 2D NMR is the gold standard for confirming the precise connectivity and isomeric form of these complex and often biologically important molecules. By following robust experimental protocols, researchers can confidently elucidate the structures of their synthesized compounds, paving the way for further investigation and application.

Performance Showdown: A Comparative Guide to the Polymerization of 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of polymerization technique for monomers like 4-phenoxyaniline is critical, directly impacting the final polymer's properties and, consequently, its application potential. This guide provides a comprehensive comparison of different methods for polymerizing this compound, offering a side-by-side look at performance metrics, detailed experimental protocols, and visual workflows to inform your selection process.

At a Glance: Performance Metrics Across Polymerization Techniques

The selection of a polymerization method hinges on the desired characteristics of the resulting poly(this compound). Key performance indicators such as molecular weight, polydispersity index (PDI), yield, electrical conductivity, and thermal stability vary significantly with the chosen technique. The table below summarizes available data for the polymerization of this compound and related aniline (B41778) derivatives to guide your decision-making.

Polymerization TechniqueMonomerMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Yield (%)Electrical Conductivity (S/cm)Thermal Stability (TGA)
Chemical Oxidative This compound3700[1]Not ReportedHigh2.5 x 10⁻⁴[1]Good
Enzymatic (HRP) 4-Methoxyaniline*LowNot Reported23.5[2]Not ReportedModerate
Interfacial Aniline**Not ReportedNot ReportedHighNot ReportedGood
Solution Aniline DerivativesVariableVariableVariableVariableVariable

*Data for 4-methoxyaniline is used as a proxy due to the structural similarity and lack of specific data for this compound under this technique. **General observations for aniline polymerization are provided due to a lack of specific data for this compound.

In-Depth Experimental Protocols

Reproducibility is paramount in scientific research. To that end, this section provides detailed experimental protocols for the key polymerization techniques discussed.

Chemical Oxidative Polymerization of this compound

This method is a widely used approach for synthesizing conductive polymers from aniline and its derivatives.

Materials:

Procedure:

  • Dissolve this compound in an acidic aqueous ethanol solution.

  • Separately, prepare a solution of ammonium peroxydisulfate in the same acidic aqueous ethanol solution.

  • Cool both solutions in an ice bath.

  • Slowly add the oxidant solution to the monomer solution while stirring continuously.

  • Maintain the reaction at a low temperature (e.g., 0-5 °C) for several hours to allow for polymerization. A color change to dark green or black indicates polymer formation.

  • After the reaction is complete, filter the precipitate and wash it thoroughly with distilled water and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the resulting poly(this compound) powder under vacuum at a moderate temperature.

Enzymatic Polymerization of Aniline Derivatives (using Horseradish Peroxidase)

Enzymatic polymerization offers a greener alternative to chemical methods, often proceeding under milder conditions. While specific data for this compound is limited, the following protocol for a related derivative, 4-methoxyaniline, can be adapted.

Materials:

  • This compound (or a similar aniline derivative)

  • Horseradish peroxidase (HRP) (enzyme catalyst)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Dioxane/Water mixture (solvent)

  • Phosphate (B84403) buffer

Procedure:

  • Prepare a solution of the aniline derivative in a mixture of dioxane and a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Add horseradish peroxidase to the monomer solution and stir to dissolve.

  • Initiate the polymerization by adding hydrogen peroxide dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified period (e.g., 24 hours).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

  • Filter the polymer, wash it with methanol and water, and dry it under vacuum.

Interfacial Polymerization of Aniline

This technique involves the polymerization reaction occurring at the interface of two immiscible liquids, which can lead to the formation of films or nanofibers.

Materials:

  • Aniline (monomer)

  • Ammonium peroxydisulfate (APS) (oxidant)

  • Hydrochloric acid (HCl)

  • Chloroform (organic solvent)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of ammonium peroxydisulfate and hydrochloric acid.

  • Prepare an organic solution by dissolving aniline in chloroform.

  • Carefully layer the aqueous solution on top of the organic solution in a reaction vessel, creating a distinct interface.

  • Allow the polymerization to proceed undisturbed at the interface. The polymer will form as a film at the boundary of the two liquids.

  • After the desired reaction time, carefully collect the polymer film from the interface.

  • Wash the film with water and a suitable organic solvent to remove impurities.

  • Dry the polymer film under vacuum.

Visualizing the Process: Experimental Workflow

To further clarify the experimental process, the following diagram illustrates a typical workflow for the chemical oxidative polymerization of this compound.

G cluster_prep Solution Preparation cluster_reaction Polymerization Reaction cluster_purification Purification cluster_final Final Product Monomer_sol Dissolve this compound in Acidic Ethanol/Water Mixing Slowly Add Oxidant Solution to Monomer Solution (0-5 °C with Stirring) Monomer_sol->Mixing Oxidant_sol Dissolve APS in Acidic Ethanol/Water Oxidant_sol->Mixing Polymerization Maintain Low Temperature (Several Hours) Mixing->Polymerization Filtration Filter Precipitate Polymerization->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Polymer Poly(this compound) Powder Drying->Polymer G Monomer This compound Monomer Radical Monomer Radical Cation Monomer->Radical Oxidation Oxidant Oxidizing Agent (e.g., APS) Oxidant->Radical Dimer Dimer Radical->Dimer Coupling Oligomer Oligomers Dimer->Oligomer Propagation Polymer Poly(this compound) Oligomer->Polymer Further Propagation

References

Comparative Docking Analysis of 4-Phenoxyaniline Analogs with Key Drug Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding affinities of 4-phenoxyaniline analogs with various target enzymes. The content is supported by experimental data and detailed methodologies to assist in the design and development of novel therapeutic agents.

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Their therapeutic potential often stems from their ability to interact with specific enzyme targets. This guide focuses on the comparative molecular docking studies of these analogs, offering insights into their structure-activity relationships (SAR) and binding interactions with key enzymes implicated in diseases such as cancer.

Quantitative Data Summary

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The following tables summarize the quantitative data from various docking studies, presenting binding energies and inhibitory concentrations (IC50) of this compound and its analogs against several important protein targets. It is important to note that direct comparison of docking scores between different studies can be challenging due to variations in the software, force fields, and protein preparation methods used.[2]

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound Analogs [1]

CompoundCYP2B1 IC50 (µM)CYP2B4 IC50 (µM)CYP2B6 IC50 (µM)
POA10.2 ± 1.118.2 ± 2.025.1 ± 2.8
3-CPOA0.8 ± 0.13.5 ± 0.44.2 ± 0.5
3,4-DCPOA0.5 ± 0.11.1 ± 0.11.5 ± 0.2
2',4',5'-TCPOA0.4 ± 0.10.9 ± 0.11.2 ± 0.1

Table 2: Comparative Binding Energies and Inhibition Constants of 4-Anilinoquinazoline Derivatives [2]

Compound ClassTarget EnzymesBinding Energy (kcal/mol)Inhibition Constant (Ki)
4-Anilinoquinazoline DerivativesEGFR, VEGFR-2-6.39 (EGFR), -8.24 (VEGFR-2)20.67 µM (EGFR), 0.9 µM (VEGFR-2)

Table 3: Docking Scores of Phenoxyacetanilide Derivatives against COX-2 [3][4]

CompoundDocking Score (Kcal/mol)
RKS-1-8.9
RKS-2-8.5
RKS-3-8.7

Experimental Protocols

The following section details a representative methodology for molecular docking studies of this compound analogs with target enzymes, based on protocols described in the literature.[2][5]

Molecular Docking Protocol

A typical docking protocol for analyzing the interaction of this compound analogs with a target protein involves the following steps:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is optimized to correct any missing atoms or residues.

  • Ligand Preparation:

    • The 2D structures of the this compound analogs are drawn using chemical drawing software.

    • These 2D structures are then converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field.

  • Docking Simulation:

    • A grid box is defined around the active site of the target enzyme to specify the search space for the docking algorithm.

    • The prepared ligands are then docked into the defined active site of the protein using docking software such as AutoDock. The Lamarckian genetic algorithm is often employed to calculate the binding free energies and inhibition constants.[6]

    • The docking parameters are configured to allow for a comprehensive search of the conformational space.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their binding energy scores.

    • The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Visualizations

The following diagrams illustrate a typical workflow for a comparative docking study and a relevant signaling pathway where this compound analogs may act as inhibitors.

experimental_workflow cluster_prep Preparation cluster_docking Computational Analysis cluster_validation Experimental Validation target_prep Target Protein Preparation (from PDB) docking Molecular Docking Simulation target_prep->docking ligand_prep Ligand Preparation (this compound Analogs) ligand_prep->docking analysis Analysis of Docking Poses (Binding Energy, Interactions) docking->analysis synthesis Synthesis of Analogs analysis->synthesis bio_assay Biological Assays (e.g., Enzyme Inhibition) synthesis->bio_assay

A typical workflow for a comparative docking study.

mapk_erk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_responses Cellular Responses (Proliferation, Differentiation, Survival) transcription_factors->cellular_responses inhibitor This compound Analog (Inhibitor) inhibitor->mek

Inhibition of the MAPK/ERK signaling pathway.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of 4-Phenoxyaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies on 4-phenoxyaniline derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways and research workflows to facilitate further research and development in this area.

Comparative Analysis of Biological Activities

This compound derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases. This section compares the structure-activity relationships of these derivatives against two key targets: MEK and PDGFR.

3-Cyano-4-(phenoxyanilino)quinolines as MEK Inhibitors

A series of 3-cyano-4-(phenoxyanilino)quinolines have shown potent inhibitory activity against MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway. The core structure-activity relationship (SAR) for these compounds indicates that the 3-cyano-4-anilinoquinoline core is essential for their activity. Furthermore, the presence of alkoxy groups at the 6- and 7-positions of the quinoline (B57606) ring generally enhances inhibitory potency. The substitution pattern on the phenoxy ring also plays a crucial role in modulating the activity.

Compound IDR6R7Aniline (B41778) SubstitutionMEK IC50 (nM)
1a OCH3OCH34-H25
1b OCH3OCH34-F15
1c OCH3OCH34-Cl18

Data synthesized from multiple sources for illustrative comparison.[1]

4-Phenoxyquinoline Derivatives as PDGFR Inhibitors

Derivatives of 4-phenoxyquinoline have been identified as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. The dysregulation of PDGFR signaling is a known factor in various cancers. For these derivatives, substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been found to yield potent and selective inhibitors.

Compound IDPhenoxy R4 SubstitutionPDGFR Autophosphorylation IC50 (µM)EGFR Autophosphorylation IC50 (µM)
2a H>100>100
2b Benzoyl0.045.6
2c Benzamide0.052.5

Data synthesized from multiple sources for illustrative comparison.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline key experimental protocols relevant to the QSAR studies of this compound derivatives.

Synthesis of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives

A general method for the synthesis of 3-cyanoquinoline derivatives involves the Vilsmeier-Haack reaction of a p-substituted aniline to yield a formyl aniline. This intermediate is then reacted with cyano ethylacetate or malononitrile (B47326) in the presence of a catalyst to produce the 3-substituted quinoline.

General Procedure:

  • Formylation of Aniline: A p-substituted aniline is subjected to a Vilsmeier-Haack reaction to introduce a formyl group.

  • Cyclization: The resulting formyl aniline is reacted with a compound containing an active methylene (B1212753) group, such as cyano ethylacetate or malononitrile, in the presence of a suitable catalyst to form the quinoline ring.

  • Purification: The crude product is purified by column chromatography to yield the desired 3-cyanoquinoline derivative.

MEK1/2 Kinase Activity Assay

The inhibitory activity of compounds against MEK1/2 can be determined using a variety of biochemical assays. A common method is a radiometric assay that measures the phosphorylation of a substrate.

Protocol Outline:

  • Reaction Setup: In a reaction well, the test compound, recombinant MEK1 or MEK2 enzyme, and an inactive ERK2 substrate are combined in a kinase reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 40-60 minutes) to allow for phosphorylation of the ERK2 substrate.

  • Termination: The reaction is stopped by the addition of an acid solution (e.g., phosphoric acid).

  • Detection: An aliquot of the reaction mixture is spotted onto a filter, which is then washed to remove unincorporated ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.

PDGFR-β Tyrosine Kinase Assay

The inhibitory effect of compounds on PDGFR-β autophosphorylation can be assessed using a cellular assay.

Protocol Outline:

  • Cell Culture: A suitable cell line overexpressing PDGFR-β (e.g., NIH3T3) is cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

  • Stimulation: The cells are then stimulated with the PDGFR ligand, PDGF-BB, to induce receptor autophosphorylation.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Detection: The level of phosphorylated PDGFR-β is quantified using an ELISA-based method. This typically involves capturing the total PDGFR-β and detecting the phosphorylated form with a specific antibody.

  • Data Analysis: The inhibition of PDGFR-β phosphorylation is calculated, and IC50 values are determined.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to the QSAR studies of this compound derivatives.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Translocates and Phosphorylates Inhibitor This compound Derivative Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound derivatives.

QSAR_Workflow Data_Collection 1. Data Collection (Chemical Structures & Biological Activity) Descriptor_Calculation 2. Molecular Descriptor Calculation (Topological, Electronic, etc.) Data_Collection->Descriptor_Calculation Data_Splitting 3. Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Development 4. Model Development (e.g., MLR, CoMFA, CoMSIA) Data_Splitting->Model_Development Model_Validation 5. Model Validation (Internal & External) Model_Development->Model_Validation Prediction 6. Prediction of New Compounds Model_Validation->Prediction Synthesis_Testing 7. Synthesis & Biological Testing Prediction->Synthesis_Testing

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

References

Inter-Laboratory Comparison of 4-Phenoxyaniline Characterization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and accuracy of analytical data for chemical compounds is paramount. This guide provides a comparative overview of the characterization of 4-Phenoxyaniline, presenting hypothetical inter-laboratory data to illustrate potential variability and offering standardized experimental protocols for key analytical techniques.

This compound is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals.[1][2] Its purity and impurity profile can significantly impact the quality and safety of the final products. This guide is designed to assist laboratories in establishing robust analytical methods and in understanding the potential for inter-laboratory discrepancies.

Quantitative Data Summary

The following tables present hypothetical characterization results for a single batch of this compound from three independent laboratories. These tables are intended to simulate a typical inter-laboratory comparison, highlighting the importance of standardized methods and acceptance criteria.

Table 1: Purity of this compound Determined by High-Performance Liquid Chromatography (HPLC)

LaboratoryRetention Time (min)Purity (%)Major Impurity (%)
Lab A5.2199.850.08
Lab B5.1999.790.11
Lab C5.2399.880.07

Table 2: Purity of this compound Determined by Gas Chromatography (GC)

LaboratoryRetention Time (min)Purity (%)
Lab A12.45>98.0
Lab B12.48>98.0
Lab C12.44>98.0

Note: Purity determined by GC is often reported as a minimum value by suppliers.

Table 3: Physical and Spectroscopic Characterization of this compound

LaboratoryMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Lab A82.5 - 84.0Conforms to structureConforms to structure
Lab B83.0 - 84.5Conforms to structureConforms to structure
Lab C82.0 - 83.5Conforms to structureConforms to structure

Experimental Protocols

Detailed and standardized experimental protocols are essential for minimizing inter-laboratory variability. The following are representative methods for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 10 mg of This compound prep2 Dissolve in 10 mL of Acetonitrile prep1->prep2 hplc1 Inject 10 µL onto C18 Column prep2->hplc1 hplc2 Gradient Elution (Acetonitrile/Water) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity and Impurity % data1->data2

HPLC Analysis Workflow for this compound Purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for both identifying this compound and assessing its purity.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 280°C.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like ethyl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Weigh 1 mg of This compound prep2 Dissolve in 1 mL of Ethyl Acetate prep1->prep2 gcms1 Inject into GC prep2->gcms1 gcms2 Separation on Capillary Column gcms1->gcms2 gcms3 EI Mass Spectrometry gcms2->gcms3 data1 Identify Compound by Mass Spectrum gcms3->data1 data2 Determine Purity by Peak Area % data1->data2

GC-MS Analysis Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.[3]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

NMR_Workflow prep Dissolve 5-10 mg of This compound in Deuterated Solvent analysis Acquire ¹H and ¹³C NMR Spectra prep->analysis processing Process Data (Fourier Transform, Phasing, Baseline Correction) analysis->processing interpretation Interpret Spectra and Confirm Structure processing->interpretation

NMR Spectroscopy Workflow for Structural Confirmation.
Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid like this compound.[1]

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube.

  • Procedure: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

Conclusion

This guide provides a framework for the inter-laboratory characterization of this compound. While the presented data is hypothetical, it underscores the necessity for standardized analytical methods to ensure data comparability and reliability across different laboratories. Adherence to detailed, validated protocols is crucial for researchers, scientists, and drug development professionals to maintain high standards of quality and consistency in their work. For further information on the properties and handling of this compound, consulting safety data sheets and chemical databases is recommended.[4]

References

Safety Operating Guide

Proper Disposal of 4-Phenoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Phenoxyaniline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as an environmentally hazardous substance and is harmful to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is mandatory.

Hazard Profile and Safety Precautions

This compound presents multiple health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction.[1][3][4] Furthermore, it is suspected of causing genetic defects and cancer.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves.[5]

  • Eye/Face Protection: Use safety glasses or a face shield.[4]

  • Clothing: Wear protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: In case of dust generation, use a dust respirator.[4]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C12H11NO[2]
Molecular Weight 185.222 g/mol [2]
Melting Point 82-84 °C[2]
Boiling Point 320.0±25.0 °C at 760 mmHg[2]
Flash Point 155.8±16.4 °C[2]
Water Solubility < 1 g/L (20 ºC)[2][3]
LogKOW 2.96[1]
KOC 695.2[1]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated labware, must be treated as hazardous waste.[6]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Containerization:

  • Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, leak-proof lid.[7]

  • The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

3. Spill Management:

  • Dry Spills:

    • Avoid generating dust.[1]

    • Use dry cleanup procedures, such as gently sweeping or vacuuming with a HEPA-filtered vacuum.[1]

    • Collect the residue and place it in a sealed, labeled container for disposal.[1]

  • Wet Spills:

    • Vacuum or shovel the material into a labeled container for disposal.[1]

    • Wash the spill area with large amounts of water.[1]

    • Prevent runoff from entering drains or waterways. If contamination occurs, immediately notify emergency services.[1]

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][5]

  • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

  • Never dispose of this compound down the drain or in the regular trash.[7][8]

5. Empty Container Disposal:

  • Empty containers that held this compound may still retain hazardous residue.[1]

  • If the container cannot be thoroughly cleaned for reuse with the same product, it should be punctured to prevent reuse and disposed of at an authorized landfill.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Waste Handling cluster_disposal Final Disposal A Identify this compound Waste (Unused chemical, contaminated labware, spill debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Labeled, Compatible Hazardous Waste Container B->C D Transfer Waste into Container C->D E Securely Seal the Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H EHS Transports for Final Disposal (Authorized Hazardous Waste Facility) G->H I Properly Dispose of Empty Container (Puncture and landfill if not clean) H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for 4-Phenoxyaniline, a compound that requires careful management due to its potential health risks. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[1][2] It is also suspected of causing genetic defects and cancer.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.To prevent skin contact and absorption. Check manufacturer data for breakthrough times.
Eye and Face Protection Safety glasses with side-shields, chemical goggles, or a face shield.[1][2]To protect eyes from dust, splashes, and vapors.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat or chemical-resistant suit is recommended.[3][4]To prevent skin contact with the solid material or solutions.
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator should be used when necessary, such as when engineering controls are not sufficient to control airborne concentrations or if irritation is experienced.[3][4] A dust mask (type N95) is recommended for handling the solid.To protect against inhalation of dust or vapors.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidental exposure and ensuring the integrity of the compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Dust Formation: When working with the solid form, take care to avoid generating dust.[1][5]

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[1]

Storage Protocol:

  • Store in a cool, dry, and dark place.[2][6]

  • Keep the container tightly closed to prevent contamination and reaction with moisture.[3][4][6]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and chlorides.[3][4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][3][4]
Skin Contact Immediately remove all contaminated clothing.[1] Flush skin with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation or a rash occurs.[1]
Inhalation Move the exposed person to fresh air at once.[3][4][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][4] Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Wash mouth out with water.[3][4] Call a poison center or doctor if you feel unwell.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Characterization: this compound is considered a hazardous waste.

  • Container Management: Collect waste material in a suitable, labeled, and tightly closed container.[3]

  • Disposal Method: Dispose of contents and container through a licensed waste management company in accordance with local, regional, and national regulations.[2][8] Do not allow the chemical to enter drains as it is very toxic to aquatic life.[4]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving the handling of this compound, with integrated safety checkpoints.

G Experimental Workflow with Safety Checkpoints for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_disposal Waste Disposal start Start: Review SDS and Protocol ppe_check Safety Checkpoint: Verify correct PPE is worn start->ppe_check weighing Weighing of this compound (in fume hood) ppe_check->weighing dissolving Dissolving in Solvent weighing->dissolving reaction_setup Reaction Setup and Monitoring dissolving->reaction_setup workup Reaction Work-up reaction_setup->workup purification Purification (e.g., Chromatography) workup->purification waste_collection Collect Waste in Labeled Container purification->waste_collection disposal_check Safety Checkpoint: Confirm proper waste segregation waste_collection->disposal_check end End: Decontaminate work area and remove PPE correctly disposal_check->end

Caption: Workflow for handling this compound.

Logical Disposal Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Plan for this compound Waste start Generation of This compound Waste is_empty Is the container empty? start->is_empty rinse Triple rinse with a suitable solvent is_empty->rinse Yes not_empty Segregate waste: - Solid - Liquid (solutions) - Contaminated materials (gloves, etc.) is_empty->not_empty No collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of empty container per institutional guidelines collect_rinsate->dispose_container licensed_disposal Arrange for pickup and disposal by a licensed waste management company dispose_container->licensed_disposal label_waste Label waste container clearly: 'Hazardous Waste: this compound' not_empty->label_waste store_waste Store in a designated, secure hazardous waste accumulation area label_waste->store_waste store_waste->licensed_disposal

Caption: Disposal pathway for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.